Strategic Utilization of Thiomorpholine-4-carboxylic acid tert-butyl ester (CAS 220655-09-4) in Fragment-Based Drug Discovery
Executive Summary Thiomorpholine-4-carboxylic acid tert-butyl ester (commonly referred to as N-Boc-thiomorpholine, CAS: 220655-09-4 ) has emerged as a privileged sp³-rich scaffold in modern medicinal chemistry and fragme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiomorpholine-4-carboxylic acid tert-butyl ester (commonly referred to as N-Boc-thiomorpholine, CAS: 220655-09-4 ) has emerged as a privileged sp³-rich scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic rings toward complex three-dimensional architectures, saturated sulfur-containing heterocycles offer unique spatial growth vectors. This technical guide dissects the physicochemical advantages, reactivity mapping, and self-validating synthetic protocols associated with N-Boc-thiomorpholine, providing an authoritative framework for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The strategic incorporation of the thiomorpholine ring is driven by its distinct structural dynamics. Unlike morpholine, the sulfur atom in thiomorpholine is a softer Lewis base, which alters the hydrogen bond acceptor profile and modulates the basicity of the adjacent nitrogen.
The tert-butyloxycarbonyl (Boc) protecting group serves a critical dual purpose: it sterically shields the secondary amine from premature oxidation and electronically deactivates the nitrogen, directing late-stage functionalization toward the α-C(sp³)-H bonds[2].
The functionalization of N-Boc-thiomorpholine relies heavily on single-electron transfer (SET) kinetics. Recent advancements in photoredox catalysis have unlocked the ability to generate α-amino and α-thio alkyl radicals directly from the unactivated C-H bonds of the thiomorpholine ring[2].
According to2, the activation mechanism is a two-step process: oxidation of the thioether to a sulfide radical cation by an acridinium or iridium photoredox catalyst, followed by deprotonation via a weak Brønsted base to generate the nucleophilic α-thio alkyl radical[2]. This radical can then be trapped by electron-deficient olefins or heteroarenes.
Similarly, 1 demonstrated that N-Boc-thiomorpholine undergoes cross-dehydrogenative heteroarylation via a Minisci-type addition[1]. This reactivity mapping allows medicinal chemists to rapidly elaborate fragment hits into potent ligands by functionalizing specific sp³ growth vectors without destroying the core heterocycle.
Photoredox-mediated α-heteroarylation workflow for N-Boc-thiomorpholine.
Experimental Protocols (Self-Validating)
To ensure high-fidelity synthesis, the following protocol details the photoredox-mediated α-heteroarylation of N-Boc-thiomorpholine, emphasizing the causality behind each operational parameter[1].
Action: In a borosilicate glass vial, combine the heteroarene (0.5 mmol), N-Boc-thiomorpholine (2.5 mmol, 5 equiv), Ir[dFCF₃(ppy)₂]dtbbpyPF₆ (2 mol%), (NH₄)₂S₂O₈ (2.0 mmol, 4 equiv), and TsOH·H₂O (1.0 mmol, 2 equiv). Dissolve in a DMSO/CHCl₃ solvent mixture.
Causality: N-Boc-thiomorpholine exhibits poor solubility in pure DMSO, which causes turbidity. Turbidity scatters light and drastically reduces photon flux to the catalyst. The addition of CHCl₃ as a co-solvent ensures a homogeneous solution, maximizing the quantum yield of the reaction[1].
Step 2: Rigorous Degassing
Action: Sparge the reaction mixture with N₂ for 15 minutes and seal under a positive nitrogen atmosphere.
Causality: Molecular oxygen is a potent triplet-state quencher. Failure to degas will result in the rapid quenching of the excited *Ir(III) photocatalyst, halting the SET cycle and generating reactive oxygen species that degrade the thiomorpholine core.
Step 3: Photochemical Activation
Action: Irradiate the vial using a 420 nm LED array (17 W total output) for 16 hours at ambient temperature.
Causality: The 420 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. Using higher energy (UV) light would trigger unwanted background photolysis of the Boc group or the C-S bond.
Step 4: Workup & Self-Validation
Action: Monitor the reaction via LC-MS. A successful reaction is indicated by the consumption of the heteroarene and the appearance of the coupled product mass [M+H]⁺. Quench with aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Causality: Persulfate ((NH₄)₂S₂O₈) acts as the terminal oxidant required to rearomatize the radical cation intermediate. The basic workup neutralizes the TsOH used to activate the heteroarene, preventing acid-catalyzed Boc deprotection during concentration.
Applications in Drug Development
The functionalized N-Boc-thiomorpholine scaffold is frequently deprotected (yielding the free secondary amine) and incorporated into advanced active pharmaceutical ingredients (APIs):
Kinase Inhibitors: Substituted nicotinamide derivatives incorporating the thiomorpholine 1-oxide or 1,1-dioxide motifs have been patented as potent kinase inhibitors for treating vascular proliferative disorders[4]. The sulfur atom provides a handle for controlled oxidation, allowing medicinal chemists to tune the hydrogen bond network within the kinase hinge region (4)[4].
Efflux Pump Inhibitors: Thiomorpholine derivatives have shown efficacy in overcoming antimicrobial resistance by acting as RND-type efflux pump inhibitors in Gram-negative bacteria[5]. The lipophilic nature of the scaffold aids in penetrating the complex bacterial outer membrane.
References
Title: Thiomorpholine, N-BOC protected | C9H17NO2S | CID 21949316
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Photoredox and Weak Brønsted Base Dual Catalysis: Alkylation of α-Thio Alkyl Radicals
Source: ACS Catalysis
URL: [Link]
Title: US9567324B2 - Substituted nicotinamide derivatives as kinase inhibitors
Source: Google Patents
URL
4-Boc-Thiomorpholine: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary The thiomorpholine core, a sulfur-containing analogue of morpholine, has emerged as a privileged scaffold in modern organic synthesis and drug discovery. When its secondary amine is protected by a tert-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiomorpholine core, a sulfur-containing analogue of morpholine, has emerged as a privileged scaffold in modern organic synthesis and drug discovery. When its secondary amine is protected by a tert-butoxycarbonyl (Boc) group, derivatives such as 4-Boc-thiomorpholine and its carboxylic acid variants offer a unique combination of metabolic stability, precise spatial geometry, and orthogonal reactivity. This technical guide provides an in-depth analysis of the 4-Boc-thiomorpholine scaffold, detailing its physicochemical properties, optimized synthetic workflows, self-validating characterization protocols, and its pivotal role in the development of targeted therapeutics.
Structural Rationale and Physicochemical Profiling
The strategic incorporation of the thiomorpholine ring imparts distinct physicochemical properties compared to its oxygen-containing counterpart. The sulfur heteroatom increases lipophilicity and alters the hydrogen-bonding profile, which significantly enhances target binding affinity and metabolic resistance against oxidative degradation.
The addition of the Boc group at the N4 position serves a dual purpose: it temporarily masks the secondary amine to prevent unwanted side reactions during complex multi-step syntheses, and it increases the overall solubility of the intermediate in organic solvents.
Quantitative Physicochemical Data
The following table summarizes the key properties of the primary 4-Boc-thiomorpholine derivatives utilized in research and industry, as supported by data from the 1.
Compound Name
CAS Number
Molecular Formula
Molecular Weight
Primary Application
N-Boc-thiomorpholine
220655-09-4
C₉H₁₇NO₂S
203.30 g/mol
Base heterocyclic building block
4-Boc-thiomorpholine-2-carboxylic acid
134676-67-8
C₁₀H₁₇NO₄S
247.31 g/mol
SPPS, DPP-4 inhibitor design
(R)-4-Boc-thiomorpholine-3-carboxylic acid
114525-81-4
C₁₀H₁₇NO₄S
247.31 g/mol
Neurological drugs, Agrochemicals
Mechanistic Synthesis and Workflow
The synthesis of 4-Boc-thiomorpholine derivatives relies on the selective protection of the secondary amine. The logic of this approach hinges on maintaining the integrity of functional groups (like carboxylic acids) while achieving complete conversion of the amine.
Protocol 1: Optimized N-Boc Protection of Thiomorpholine-2-Carboxylic Acid
This methodology emphasizes the causality behind each synthetic step to ensure maximum yield and purity, adhering to standards outlined in the2.
Reaction Setup: Under an inert nitrogen or argon atmosphere, dissolve the starting thiomorpholine-2-carboxylic acid in anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the Boc anhydride (Boc₂O), which would otherwise reduce the effective reagent concentration and generate tert-butanol and CO₂ as impurities.
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice bath.
Causality: The reaction between the amine and Boc₂O is highly exothermic. Strict temperature control at 0 °C is critical to mitigate this exothermicity and prevent the thermal decomposition of the Boc anhydride.
Base Addition: Introduce 1.1 equivalents of triethylamine (TEA) to the solution.
Causality: TEA acts as a non-nucleophilic base to deprotonate the secondary amine, increasing its nucleophilicity without competing for the electrophilic center of Boc₂O.
Electrophile Addition: Add 1.05 to 1.1 equivalents of Boc₂O dropwise.
Causality: The dropwise addition maintains a low steady-state concentration of the reactive electrophile, minimizing side reactions. The slight stoichiometric excess ensures complete conversion of the starting material, simplifying downstream purification.
Workflow for the N-Boc protection of thiomorpholine derivatives.
Self-Validating Analytical Characterization
To ensure the integrity of the synthesized 4-Boc-thiomorpholine, rigorous analytical validation is required. The following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and ensure data reliability.
Protocol 2: Melting Point Determination for Purity Validation
Sample Preparation: Dry the sample under high vacuum for a minimum of 4 hours.
Self-Validation Check: Residual solvents (like DCM or water) will cause melting point depression and broaden the melting range. A completely dry, solvent-free crystalline solid is the internal control required for an accurate thermodynamic reading.
Loading: Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.
Self-Validation Check: Fine crushing and uniform packing ensure consistent heat transfer throughout the sample, preventing localized melting artifacts that skew results.
Measurement: Ramp the temperature slowly (1-2 °C/min) near the expected melting point. A sharp melting range (< 2 °C) validates high purity.
Protocol 3: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
Background Calibration: Clean the diamond ATR crystal and record a background spectrum of the empty crystal.
Self-Validation Check: This step is critical as it subtracts the ambient absorbance of atmospheric CO₂ and water vapor, as well as the crystal's own spectral signature. This ensures the final spectrum exclusively represents the sample.
Sample Application: Compress a small amount of the solid directly onto the crystal to ensure intimate contact.
Signal Verification: Confirm the presence of the strong carbonyl (C=O) stretch of the Boc group (typically around 1680-1700 cm⁻¹) and the absence of the N-H stretch (3300-3500 cm⁻¹), validating complete protection.
Nuclear Magnetic Resonance (NMR) Signatures
In ¹H NMR, the successful addition of the Boc group presents as a highly characteristic, sharp singlet integrating to 9 protons at approximately 1.4-1.5 ppm. The thiomorpholine ring protons appear as complex multiplets between 2.5 and 4.5 ppm, reflecting the constrained geometry of the sulfur-containing heterocycle.
Applications in Advanced Drug Development
4-Boc-thiomorpholine derivatives are foundational in two primary domains of chemical biology and pharmacology, as highlighted by3:
Solid-Phase Peptide Synthesis (SPPS): The Boc group serves as a temporary α-amino protecting group. In classical Boc/Bzl SPPS strategies, the Boc group is selectively removed under moderately acidic conditions (e.g., Trifluoroacetic acid in DCM), which leaves the more robust, acid-labile side-chain protecting groups intact.
Targeted Therapeutics: The scaffold is heavily utilized in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for antidiabetic agents and novel drugs targeting neurological disorders. The sulfur atom enhances metabolic stability, while the constrained ring structure optimally orients pharmacophores for high-affinity target binding.
Structural contributions of the 4-Boc-thiomorpholine scaffold to drug development.
References
PubChem Compound Database - Thiomorpholine, N-BOC protected | C9H17NO2S | CID 21949316. National Institutes of Health (NIH). [Link]
An In-depth Technical Guide to Thiomorpholine-4-carboxylic Acid and Thiomorpholine-3-carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals
Abstract The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties and diverse biological activities.[1][2][3] This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its unique physicochemical properties and diverse biological activities.[1][2][3] This technical guide provides an in-depth comparative analysis of two key positional isomers: thiomorpholine-4-carboxylic acid and thiomorpholine-3-carboxylic acid. Directed at researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and applications of each isomer, highlighting the critical impact of the carboxylic acid substituent's position on the molecule's overall characteristics and its potential in drug design.
Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered significant attention in drug discovery.[2][4] Its non-planar, flexible chair-like conformation, combined with the ability of the nitrogen and sulfur atoms to participate in various non-covalent interactions, makes it a valuable building block for creating structurally diverse and biologically active molecules.[5][6] The introduction of a carboxylic acid group to this scaffold, creating thiomorpholine carboxylic acid isomers, imparts ionizable properties crucial for modulating solubility, cell permeability, and target binding.[7]
This guide focuses on the comparative analysis of two primary isomers: thiomorpholine-4-carboxylic acid, where the carboxyl group is attached to the nitrogen atom (an N-substituted derivative), and thiomorpholine-3-carboxylic acid, where the carboxyl group is attached to a carbon atom adjacent to the nitrogen (a C-substituted, constrained amino acid analog). Understanding the distinct characteristics of these isomers is paramount for their strategic deployment in drug design and development.
Thiomorpholine-4-carboxylic Acid: The N-Substituted Isomer
Thiomorpholine-4-carboxylic acid represents a class of N-acyl thiomorpholine derivatives. The direct attachment of the carboxylic acid to the nitrogen atom significantly influences the electronic and conformational properties of the ring.
Synthesis of Thiomorpholine-4-carboxylic Acid
Proposed Experimental Protocol: Synthesis via N-Alkylation
Dissolution: Dissolve thiomorpholine (1.0 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.0-2.5 equivalents), to the solution.
Reagent Addition: To the stirred suspension, add a solution of bromoacetic acid (1.1 equivalents) in the same solvent dropwise at room temperature.
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield thiomorpholine-4-carboxylic acid.
Rationale for Experimental Choices: The use of a polar aprotic solvent facilitates the SN2 reaction. The excess base is crucial to neutralize the hydrobromic acid byproduct and the carboxylic acid of the product, driving the reaction to completion. Moderate heating increases the reaction rate without promoting significant side reactions.
Figure 1: Proposed synthesis of thiomorpholine-4-carboxylic acid.
Physicochemical Properties
Direct experimental data for thiomorpholine-4-carboxylic acid is scarce. However, based on its structure and comparison with analogous compounds, we can predict its key properties.
Property
Predicted Value/Characteristic
Rationale
pKa
~3.5 - 4.5
The electron-withdrawing nature of the thiomorpholine ring nitrogen will slightly increase the acidity compared to a simple carboxylic acid.
logP
~0.5 - 1.5
The presence of the lipophilic thiomorpholine ring is balanced by the hydrophilic carboxylic acid group.
Solubility
Moderate in water, soluble in polar organic solvents.
The carboxylic acid group enhances water solubility, especially at neutral or basic pH.
Crystal Structure
Likely to form hydrogen-bonded dimers in the solid state.
The carboxylic acid moiety readily participates in hydrogen bonding. The thiomorpholine ring is expected to adopt a chair conformation.[6][8]
Applications in Drug Discovery
N-substituted thiomorpholine derivatives have demonstrated a wide array of biological activities, including antioxidant, hypolipidemic, and antitubercular effects.[2][9] The thiomorpholine-4-carboxylic acid scaffold can be utilized in several ways:
As a Bioisostere: The N-acyl group can mimic other functional groups, influencing target binding and pharmacokinetic properties.
As a Handle for Derivatization: The carboxylic acid provides a convenient point for further chemical modification, allowing for the attachment of pharmacophores or linkers for bifunctional molecules.
Modulation of Physicochemical Properties: The incorporation of this moiety can fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.[5]
For example, derivatives of 4-thiomorpholin-4-ylbenzoic acid have been synthesized and evaluated for their antimicrobial activity.[10] This suggests that the thiomorpholine-4-yl moiety can be a key component of bioactive molecules.
Thiomorpholine-3-carboxylic Acid: The Constrained Amino Acid Analog
Thiomorpholine-3-carboxylic acid is a cyclic, non-proteinogenic amino acid. The carboxylic acid group is attached to a stereocenter, meaning it exists as (R) and (S) enantiomers. This structural feature provides a level of conformational constraint that is highly desirable in peptide and peptidomimetic drug design.[1][11]
Synthesis of Thiomorpholine-3-carboxylic Acid
The synthesis of thiomorpholine-3-carboxylic acid is more complex than its 4-isomer due to the presence of a stereocenter. Chiral synthesis or resolution is required to obtain enantiomerically pure forms. A common starting material for the synthesis of related cyclic amino acids is a chiral precursor.
General Synthetic Approach:
The synthesis often involves the cyclization of a linear precursor containing the necessary sulfur, nitrogen, and carboxylic acid functionalities. For instance, a derivative of cysteine could be a suitable starting material, where the thiol group is reacted with a dielectrophile to form the six-membered ring.
Figure 2: General synthetic strategy for thiomorpholine-3-carboxylic acid.
Physicochemical Properties
Experimental and predicted data for thiomorpholine-3-carboxylic acid are more readily available.
As a constrained amino acid, thiomorpholine-3-carboxylic acid is a powerful tool for peptide and peptidomimetic design.[1][17] Its incorporation can:
Induce Specific Secondary Structures: The rigid ring system can force a peptide backbone into a specific conformation, such as a β-turn, which can be crucial for receptor binding.[11]
Enhance Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.
Serve as a Proline Bioisostere: It can be used to replace proline in peptide sequences to probe structure-activity relationships and improve pharmacokinetic properties.
(R)-Thiomorpholine-3-carboxylic acid, in particular, is utilized as a key building block in the synthesis of pharmaceuticals, especially for neurological disorders.[18][19] This highlights the importance of stereochemistry in the biological activity of its derivatives.
Comparative Analysis: 4-Carboxylic Acid vs. 3-Carboxylic Acid
The seemingly subtle difference in the position of the carboxylic acid group leads to profound differences in the chemical nature and potential applications of these two isomers.
Feature
Thiomorpholine-4-carboxylic Acid
Thiomorpholine-3-carboxylic Acid
Isomer Type
N-acyl derivative
Constrained α-amino acid
Key Functional Group
Carboxylic acid attached to a tertiary amine
Carboxylic acid and a secondary amine
Acidity/Basicity
Primarily acidic (carboxylic acid)
Zwitterionic (both acidic and basic centers)
Chirality
Achiral
Chiral at the C3 position
Primary Application
Scaffold for derivatization, modulation of physicochemical properties.
Building block for conformationally constrained peptides and peptidomimetics.
Conformational Impact
Influences the puckering of the thiomorpholine ring.
Rigidifies the peptide backbone, induces turns.
Biological Profile
Derivatives show broad activities (antioxidant, antimicrobial, etc.).[2][9]
Derivatives often target specific receptors or enzymes, particularly in the CNS.[18][19]
Case Studies in Drug Development
While direct drug candidates for the parent compounds are not prominent, their derivatives have shown significant promise.
N-Substituted Thiomorpholines: A variety of N-substituted thiomorpholine derivatives have been investigated for their diverse biological activities. For instance, certain derivatives have shown potent antioxidant and hypolipidemic activity, with IC50 values for lipid peroxidation inhibition as low as 7.5 µM.[2][9] Other derivatives have been explored as potential antitubercular agents.[2]
C-Substituted Thiomorpholines as Constrained Scaffolds: The use of thiomorpholine-3-carboxylic acid as a constrained amino acid analog allows for the design of peptides with enhanced biological activity and stability. Its incorporation into peptide sequences can lead to ligands with improved receptor affinity and selectivity, which is a key strategy in the development of new therapeutics.[1]
Conclusion
Thiomorpholine-4-carboxylic acid and thiomorpholine-3-carboxylic acid, while sharing the same core scaffold, are fundamentally different molecules with distinct applications in drug discovery. The 4-isomer serves as a versatile platform for derivatization and for fine-tuning the physicochemical properties of a lead compound. In contrast, the 3-isomer is a powerful tool for controlling the three-dimensional structure of peptides and peptidomimetics, leading to enhanced biological activity and stability. A thorough understanding of the unique characteristics of each isomer, as outlined in this guide, will enable medicinal chemists to make more informed decisions in the design and synthesis of novel therapeutics.
References
Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798. ([Link])
Chem-Impex. (n.d.). (R)-Thiomorpholine-3-carboxylic acid. Retrieved from [Link]
Foresight Institute. (2018, January 17). Design of hyperstable constrained peptides. Retrieved from [Link]
Balaram, P. (2017, July 9). Conformationally Constrained Amino Acids in Peptide Design. SSRN. ([Link])
Sperry, J., & Wright, D. L. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 830. ([Link])
Amanote Research. (2004). Crystal Structure of A-Phenyl-N-Thioacetylmorpholine. ([Link])
Vazquez-Valadez, V. H., et al. (2019). Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. Journal of the Mexican Chemical Society, 62(3). ([Link])
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. ([Link])
Kardile, D. P., & Kalyane, N. V. (2010). Synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-8. ([Link])
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ([Link])
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ([Link])
PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]
PubChemLite. (n.d.). Thiomorpholine-3-carboxylic acid (C5H9NO2S). Retrieved from [Link]
Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 625-634. ([Link])
Amanote Research. (n.d.). Studies of Thiomorpholine Derivatives. I. : Synthesis. ([Link])
Journal of the Mexican Chemical Society. (2019). Evaluation of the inhibition of angiotensin-converting enzyme by new thiomorpholine compounds using capillary zone electrophoresis. ([Link])
Wölper, C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. ([Link])
ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ([Link])
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PubChem. (n.d.). Thiomorpholine-3-carboxylate. Retrieved from [Link]
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Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M548. ([Link])
Al-Gharabli, S. I., et al. (2014). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 22(21), 6070-6079. ([Link])
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Molecular weight and lipophilicity of N-Boc-thiomorpholine
Technical Monograph: Physicochemical Profiling & Application of N-Boc-thiomorpholine Part 1: Executive Summary N-Boc-thiomorpholine (CAS: 220655-09-4) is a critical intermediate in the synthesis of peptidomimetics and sm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Profiling & Application of N-Boc-thiomorpholine
Part 1: Executive Summary
N-Boc-thiomorpholine (CAS: 220655-09-4) is a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors. It serves as a lipophilic bioisostere of N-Boc-morpholine. The substitution of the ether oxygen with a sulfur atom significantly alters the electronic and physicochemical landscape of the molecule, primarily increasing lipophilicity (LogP) and modifying metabolic stability.
This guide provides a definitive technical analysis of its molecular weight and lipophilicity, correcting common database errors and offering a validated protocol for its synthesis and characterization.
Part 2: Physicochemical Profile
Identification & Molecular Weight
Precise molecular weight determination is essential for stoichiometry in synthesis and mass spectrometry (MS) calibration.
Property
Value
Notes
IUPAC Name
tert-butyl thiomorpholine-4-carboxylate
Common Name
N-Boc-thiomorpholine
CAS Number
220655-09-4
Note: CAS 81797-69-1 is frequently mis-indexed; it refers to unrelated cesium salts or isomers.
Molecular Formula
CHNOS
Average MW
203.30 g/mol
Used for gravimetric calculations.
Monoisotopic Mass
203.0980 Da
Used for High-Resolution Mass Spectrometry (HRMS).
Senior Scientist Note: When analyzing by ESI-MS, the dominant ion is typically
or the sodium adduct . The tert-butyl cation fragment ( 57) is often observed in in-source fragmentation.
Lipophilicity (LogP/LogD)
Lipophilicity is the primary driver for selecting thiomorpholine over morpholine. The sulfur atom is less electronegative and more polarizable than oxygen, reducing the hydration shell around the molecule and increasing its partition into lipid bilayers.
Compound
Structure
Calculated LogP (cLogP)
Experimental LogP
LogP (Thio Effect)
N-Boc-morpholine
O-analog
0.65
0.72
-
N-Boc-thiomorpholine
S-analog
1.51
~1.5 (Est.)
+0.85
Implications for Drug Design:
Permeability: The increase of ~0.8 log units significantly enhances passive membrane permeability compared to the morpholine analog.
Metabolic Soft Spot: Unlike the metabolically inert ether oxygen in morpholine, the sulfur in thiomorpholine is susceptible to S-oxidation (by CYP450 or FMOs), forming sulfoxides (
) and sulfones (). This can be exploited to fine-tune clearance rates.
Part 3: Validated Synthetic Protocol
Objective: Synthesis of N-Boc-thiomorpholine from thiomorpholine.
Scale: 10 mmol (approx. 1.03 g starting material).
Reaction Workflow
Setup: In a 100 mL round-bottom flask, dissolve thiomorpholine (1.03 g, 10 mmol) in Dichloromethane (DCM) (30 mL).
Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol). Cool the mixture to 0°C in an ice bath.
Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc
O) (2.40 g, 11 mmol) in DCM (10 mL) over 15 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Stain: Ninhydrin or KMnO
; Product is UV inactive/weak, stain required).
Quench: Add water (20 mL) to quench excess anhydride.
Workup & Purification (Lipophilicity-Driven)
Because the product is lipophilic (LogP ~1.5), it partitions efficiently into organic solvents, while the unreacted amine and salts remain in the aqueous phase.
Extraction: Separate phases. Wash the organic layer with 0.5 M HCl (2 x 15 mL) to remove unreacted thiomorpholine (protonated form stays in water).
Wash: Wash with saturated NaHCO
(removes Boc-acid byproducts) and Brine.
Drying: Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Result: N-Boc-thiomorpholine is typically obtained as a white solid or viscous oil that crystallizes upon standing. Yield: >90%.
Figure 1: Synthetic workflow emphasizing the acid-wash step to ensure removal of starting material based on pKa differences.
Part 4: Analytical Characterization Methods
HPLC-MS Method (Quality Control)
Due to the lack of a strong chromophore (no aromatic rings), UV detection at standard 254 nm is ineffective. Use 210 nm or ELSD/CAD detection.
When designing a drug candidate, the choice between these two scaffolds is often dictated by the need to adjust physicochemical properties without changing the core geometry.
Figure 2: Medicinal chemistry decision tree for scaffold selection based on lipophilicity and metabolic stability requirements.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21949316, tert-Butyl thiomorpholine-4-carboxylate. Retrieved from [Link]
Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses S vs O lipophilicity shifts).
Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for Boc protection of secondary amines).
Sigma-Aldrich.Product Specification: N-Boc-thiomorpholine. (Verification of CAS 220655-09-4 vs erroneous 81797-69-1).
Engineering Metabolic Resilience: Thiomorpholine and Its Oxidized Bioisosteres in Lead Optimization
Executive Summary As drug discovery programs increasingly face attrition due to poor pharmacokinetics (PK) and off-target toxicity, the strategic deployment of bioisosteres has transitioned from a structural novelty to a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery programs increasingly face attrition due to poor pharmacokinetics (PK) and off-target toxicity, the strategic deployment of bioisosteres has transitioned from a structural novelty to a fundamental optimization tactic. The morpholine ring is a ubiquitous structural motif, featured in over 20 FDA-approved drugs[1]. However, its susceptibility to oxidative metabolism often necessitates scaffold hopping. This technical guide critically evaluates the thiomorpholine and thiomorpholine 1,1-dioxide scaffolds as robust bioisosteric replacements, detailing their physicochemical advantages, structural rationale, and the experimental workflows required for their synthesis and validation.
The Rationale for Bioisosteric Replacement
Morpholine’s basicity and oxygen lone pairs make it an excellent solubilizing group and hydrogen bond acceptor. However, the electron-rich nature of the morpholine oxygen activates the adjacent alpha-carbons toward Cytochrome P450 (CYP450)-mediated hydroxylation. This metabolic lability frequently results in rapid ring cleavage and high intrinsic clearance (CLint), severely limiting the in vivo half-life of drug candidates[2].
To engineer metabolic resilience without sacrificing the favorable spatial geometry of the six-membered ring, application scientists often employ scaffold hopping. Replacing the morpholine oxygen with a sulfur atom yields thiomorpholine[3]. While thiomorpholine increases lipophilicity and alters the electrostatic potential of the molecule, the sulfur atom itself introduces a new metabolic soft spot, prone to S-oxidation[3].
To preemptively block this pathway, the sulfur can be fully oxidized to a sulfone, generating the thiomorpholine 1,1-dioxide bioisostere[4][5]. The sulfone moiety is metabolically inert, acts as a strong hydrogen bond acceptor, and significantly lowers the basicity of the amine, which can enhance passive membrane permeability[4].
Physicochemical evolution of morpholine bioisosteres via sulfur substitution.
Physicochemical Profiling
The decision to utilize a thiomorpholine derivative must be grounded in quantitative physicochemical data. The table below summarizes the core differences between the parent morpholine and its sulfur-based bioisosteres, highlighting the drastic shift in pKa and lipophilicity upon oxidation.
Case Study: Scaffold Hopping in Antitubercular Agents
A premier example of thiomorpholine bioisosterism in clinical development is the evolution of the antitubercular agent Linezolid into Sutezolid[8]. Linezolid, an oxazolidinone antibiotic, contains a terminal morpholine ring. While effective against drug-resistant strains, its clinical utility is hampered by dose-limiting toxicities and emerging resistance.
By executing a bioisosteric replacement of the morpholine oxygen with a sulfur atom, researchers developed Sutezolid. This thiomorpholine analogue demonstrated superior in vitro and in vivo efficacy against Mycobacterium tuberculosis (Mtb) and successfully advanced to Phase II clinical trials[8]. The substitution was a critical scaffold hopping event that improved the overall pharmacological profile and circumscribed the limitations of the parent drug[8].
Experimental Workflows: Synthesis and ADME Validation
To successfully integrate thiomorpholine bioisosteres into a drug discovery pipeline, scientists must employ rigorous, self-validating experimental protocols.
Experimental workflow for thiomorpholine bioisostere integration and validation.
Protocol 1: Synthesis of N-Aryl Thiomorpholine 1,1-Dioxide via SNAr
Objective: To covalently link the metabolically stable thiomorpholine 1,1-dioxide bioisostere to an aryl halide core.
Materials: Aryl fluoride/chloride, Thiomorpholine 1,1-dioxide hydrochloride[4], N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
Step-by-Step Methodology:
Reactant Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the aryl halide and 1.2 equivalents of thiomorpholine 1,1-dioxide hydrochloride in anhydrous DMF (0.2 M).
Causality: DMF is a highly polar aprotic solvent that effectively solvates the reactants and stabilizes the polar transition state of the Nucleophilic Aromatic Substitution (SNAr), significantly accelerating reaction kinetics.
Base Addition: Add 3.0 equivalents of DIPEA dropwise to the stirring solution.
Causality: The thiomorpholine 1,1-dioxide precursor is typically supplied as a hydrochloride salt[4]. DIPEA, a non-nucleophilic base, is required to deprotonate the salt, liberating the free secondary amine (pKa ~5.4) for nucleophilic attack, while simultaneously scavenging the HCl byproduct to drive the reaction forward.
Thermal Activation: Heat the reaction mixture to 90°C and stir for 12–18 hours.
Causality: The strong electron-withdrawing nature of the sulfone group reduces the electron density on the secondary amine, rendering it a weaker nucleophile compared to standard morpholine. Elevated thermal energy is strictly required to overcome this increased activation barrier.
Validation & Quality Control: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS.
Causality: This self-validating step ensures the reaction has reached completion. The presence of the desired [M+H]+ mass peak and the total consumption of the starting aryl halide validate the successful integration of the bioisostere without degrading the sulfone ring.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To quantify the enhanced metabolic resistance of the thiomorpholine 1,1-dioxide analogue compared to the parent morpholine compound.
Materials: Human Liver Microsomes (HLMs), Phosphate Buffer (100 mM, pH 7.4), NADPH regenerating system, Ice-cold Acetonitrile (containing internal standard).
Step-by-Step Methodology:
Incubation Setup: Pre-incubate the test compound (1 µM final concentration) with HLMs (0.5 mg/mL microsomal protein) in phosphate buffer at 37°C for 5 minutes.
Causality: This precise physiological pH and temperature mimic the hepatic environment, ensuring the Cytochrome P450 enzymes are in their optimal conformation for Phase I metabolic screening.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. By withholding NADPH in parallel negative control samples, researchers can definitively isolate CYP-mediated degradation from non-specific chemical instability.
Kinetic Sampling and Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile.
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. This prevents further degradation and precipitates the proteins, allowing for clean supernatant extraction prior to LC-MS/MS analysis.
Validation & Quality Control: Run a highly cleared control compound (e.g., Verapamil) in parallel.
Causality: If the control compound fails to degrade rapidly, it indicates that the HLMs have lost enzymatic activity. This self-validating mechanism ensures that a "stable" result for the thiomorpholine analogue is due to true bioisosteric resilience, not degraded assay reagents.
References
Benchchem. "Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6". Available at: 4
Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". Available at:2
ACS Publications. "Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies". Available at: 8
MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry". Available at: 3
PubChem. "Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228". Available at:5
Introduction: The Thiomorpholine Scaffold in Modern Chemistry
An In-depth Technical Guide to the Conformation and Steric Properties of the Thiomorpholine Ring For Researchers, Scientists, and Drug Development Professionals Thiomorpholine, a six-membered saturated heterocycle contai...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Conformation and Steric Properties of the Thiomorpholine Ring
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] It is the thio-analog of morpholine, where the ring oxygen is replaced by sulfur.[2][3] This substitution imparts unique structural and electronic properties, making thiomorpholine and its derivatives valuable components in a wide array of biologically active compounds, including anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1][2][4] The three-dimensional arrangement of the thiomorpholine ring—its conformation—and the spatial bulk of its substituents—its steric properties—are critical determinants of a molecule's ability to interact with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile.
This guide provides an in-depth analysis of the conformational landscape of the thiomorpholine ring. We will explore its dominant structural motifs, the energetic factors governing its shape, and the profound influence of the sulfur heteroatom. Furthermore, we will detail the state-of-the-art experimental and computational methodologies used to elucidate these properties, offering a robust framework for researchers engaged in the design and development of novel thiomorpholine-based molecules.
Part 1: Core Conformational Analysis
The Predominance of the Chair Conformation
Like its carbocyclic analog, cyclohexane, the thiomorpholine ring overwhelmingly adopts a chair conformation to minimize torsional and angle strain.[5][6][7] In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered, which minimizes repulsive Pitzer strain.[7] Alternative conformations, such as the boat and twist-boat, are significantly higher in energy due to unfavorable steric interactions (e.g., "flagpole" interactions in the boat form) and eclipsing strain.[7][8] The chair form is therefore the ground-state conformation for the vast majority of thiomorpholine derivatives.
The transition between the two possible chair conformations occurs via a "ring flip." This process involves passing through several high-energy intermediates, including the half-chair and twist-boat conformations.
Caption: Simplified energy diagram for thiomorpholine ring inversion.
Influence of Heteroatoms on Ring Geometry
The presence of sulfur and nitrogen atoms significantly perturbs the geometry of the chair conformation compared to cyclohexane. The key differences arise from variations in bond lengths and angles.
Bond Lengths: The C-S bond (approx. 1.82 Å) is considerably longer than a C-C bond (approx. 1.54 Å), while the C-N bond (approx. 1.46 Å) is shorter.[5][6]
Bond Angles: The C-S-C bond angle is acute, approximately 97-100°, which is much smaller than the ideal tetrahedral angle.[5][6] Conversely, the C-N-C angle is typically wider, around 111-114°.[5][6]
This geometric disparity results in a "puckering" or flattening of the chair at the sulfur end and a more sharply puckered region at the nitrogen atom.
Table 1: Representative geometric parameters of a substituted thiomorpholine ring determined by X-ray crystallography and DFT calculations.[5][6]
N-Substituent Orientation: A Case Study
The orientation of a substituent on the nitrogen atom (axial vs. equatorial) is a critical determinant of the molecule's overall shape and is governed by a subtle interplay of steric and electronic effects. In many cases, large substituents prefer the less sterically hindered equatorial position.
However, the situation can be complex. In a study of 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography revealed the N-aryl substituent in a quasi-axial position in the solid state.[5][6][9] In contrast, Density Functional Theory (DFT) calculations of an isolated molecule in the gas phase predicted that the quasi-equatorial conformation was more stable.[9]
Expert Insight: This discrepancy highlights a crucial concept for drug developers: intermolecular forces within a crystal lattice can sometimes stabilize a conformation that is not the lowest energy form in solution or in the gas phase.[9] Therefore, it is essential to use both solid-state (X-ray) and solution-phase (NMR) or computational methods to gain a complete understanding of a molecule's conformational preferences.
Part 2: Steric and Electronic Properties
The Impact of Sulfur Oxidation State
The sulfur atom in the thiomorpholine ring can be readily oxidized to the corresponding sulfoxide (S-oxide) or sulfone (S,S-dioxide). This transformation dramatically alters the ring's properties and is a common strategy in drug design.[1][2]
The thiomorpholine-1,1-dioxide scaffold, in particular, offers several advantages:[10][11]
Increased Polarity: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can significantly improve aqueous solubility.[10]
Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, potentially enhancing the pharmacokinetic profile of a drug candidate.[10]
Modulated Basicity: The potent electron-withdrawing effect of the sulfone reduces the basicity of the ring nitrogen (pKa ≈ 5.4), which can be crucial for tuning a molecule's physiological properties.[10][12]
Conformational Rigidity: The bulky sulfone group introduces greater conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.[10]
Table 2: Comparison of key physicochemical properties.
Stereoelectronic Considerations: The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon in heterocycles that describes the tendency of a heteroatomic substituent adjacent to another ring heteroatom to favor an axial orientation, even when sterically disfavored.[13][14] This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., sulfur or nitrogen) and the antibonding (σ*) orbital of the adjacent C-substituent bond. This interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a condition met when the substituent is axial. While extensively studied in pyranose rings, this effect can also influence the conformation of thiomorpholine derivatives bearing substituents at the C2, C3, C5, or C6 positions.
Part 3: Methodologies for Conformational Analysis
A multi-faceted approach combining spectroscopic and computational techniques is required for a comprehensive conformational analysis.
Caption: Integrated workflow for thiomorpholine conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular conformation in solution.[15][16] Analysis of ¹H NMR spectra, particularly the vicinal coupling constants (³J), provides detailed geometric information.
The Karplus Relationship: The magnitude of the ³J coupling constant between two adjacent protons is dependent on the dihedral angle between them.[15] In a rigid chair conformation, this leads to distinct and predictable coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton pairs.
Coupling Type
Dihedral Angle (approx.)
Typical ³J Value (Hz)
Axial-Axial (Jₐₐ)
180°
10 - 13
Axial-Equatorial (Jₐₑ)
60°
2 - 5
Equatorial-Equatorial (Jₑₑ)
60°
2 - 5
Table 3: Typical vicinal proton-proton coupling constants in a six-membered chair conformation.[15]
The observation of large coupling constants ( > 10 Hz) is a definitive indicator of an axial-axial relationship and provides strong evidence for a dominant chair conformation.[15]
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified thiomorpholine derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
If signal overlap is present, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify which protons are coupled to each other.
Data Analysis:
Measure the chemical shifts (δ) and coupling constants (J) for all protons on the thiomorpholine ring.
Analyze the multiplicity of the signals. The presence of large J-values (10-13 Hz) for methylene protons is indicative of Jₐₐ coupling, confirming the chair conformation.
For conformationally mobile systems, variable temperature (VT) NMR studies can be performed to slow the ring inversion, potentially allowing for the observation and quantification of individual conformers.
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[17] It is the gold standard for determining bond lengths, bond angles, and the precise conformation adopted by the molecule within a crystal.[6][18]
Methodology Overview:
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound.
Data Collection: The crystal is mounted in an X-ray diffractometer and bombarded with X-rays, producing a diffraction pattern.[17]
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and the molecular structure is refined.[17]
As noted earlier, while extremely precise, the resulting structure represents the solid-state conformation and may be influenced by crystal packing effects.[9]
Computational Chemistry
Computational methods, such as DFT and ab initio calculations, are invaluable for probing the intrinsic conformational energetics of a molecule, free from solvent or crystal packing effects.[5][16]
Workflow Overview:
Structure Building: A 3D model of the molecule is constructed.
Conformational Search: A systematic search is performed to identify all possible low-energy conformations (e.g., chair, boat, twist-boat).
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized to find the lowest energy structure for that conformation, and its relative energy is calculated.[16] This allows for the prediction of the most stable conformer and the energy barriers for interconversion.
Conclusion
The thiomorpholine ring is a conformationally dynamic scaffold whose properties are governed by a sophisticated interplay of steric and electronic factors. Its preference for a chair conformation is significantly modulated by the unique bond lengths and angles associated with the constituent sulfur and nitrogen heteroatoms. Oxidation of the sulfur atom to a sulfone dramatically alters the ring's physicochemical properties, a feature widely exploited in drug design to enhance solubility and metabolic stability. A comprehensive understanding of the thiomorpholine ring's conformational behavior, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for the rational design of novel therapeutics and advanced materials. This knowledge empowers scientists to fine-tune the three-dimensional architecture of molecules to optimize their function and biological activity.
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 639-647. [Link]
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry. [Link]
National Institutes of Health (NIH). (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8, 16908. [Link]
PubMed. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5242-5255. [Link]
PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(10), 849-852. [Link]
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 406-418. [Link]
National Institutes of Health (NIH). Thiomorpholine 1,1-dioxide. PubChem. [Link]
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
National Institutes of Health (NIH). (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis Studies. Molecules, 29(3), 682. [Link]
YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. [Link]
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
Application Note: Protocol for the Deprotection of 4-Boc-thiomorpholine using Trifluoroacetic Acid (TFA)
Abstract This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-Boc-thiomorpholine using trifluoroacetic acid (TFA). The protocol details the und...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-Boc-thiomorpholine using trifluoroacetic acid (TFA). The protocol details the underlying chemical mechanism, safety precautions, a step-by-step experimental procedure, reaction monitoring, work-up, and troubleshooting. This application note is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Rationale
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] Its synthesis and subsequent functionalization often require the temporary protection of the secondary amine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide array of chemical conditions and its facile, clean removal under acidic treatment.[3][4]
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection.[5] Its effectiveness stems from its strength as an acid, which enables rapid cleavage, and its high volatility, which simplifies its removal from the reaction mixture post-reaction.[3][5] Understanding the mechanism and nuances of this protocol is crucial for achieving high yields and product purity.
Mechanism of TFA-Mediated Boc Deprotection
The acid-catalyzed cleavage of the Boc group is a robust and well-understood E1-type elimination reaction that proceeds through several distinct steps.[3][6][7] The efficiency of this process is driven by the formation of stable, gaseous byproducts.
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the carbamate for cleavage.[5][6]
Formation of a tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[3][5][6]
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas, a key thermodynamic driving force for the reaction.[5][6]
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA in the reaction medium, yielding the thiomorpholine as a trifluoroacetate salt.[3][5][6]
Caption: Mechanism of TFA-mediated N-Boc deprotection.
A Note on Scavengers: The generated tert-butyl cation is a reactive electrophile that can cause side reactions, such as alkylating electron-rich residues (e.g., tryptophan, methionine) in peptide synthesis.[8][9] While thiomorpholine lacks such susceptible groups, it is good practice to be aware of the role of scavengers (e.g., triisopropylsilane, water) in more complex substrates to trap this cation.[9][10][11] For this specific protocol, scavengers are generally not required.
Critical Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[12][13][14] Strict adherence to safety protocols is mandatory.
Engineering Controls: Always handle TFA in a properly functioning chemical fume hood.[12][15] Ensure that an eyewash station and safety shower are readily accessible.[12]
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
Handling: Add TFA slowly to solutions to control any potential exotherm.[5] Avoid breathing vapors.[13][14]
Disposal: Neutralize waste containing TFA with a suitable base (e.g., sodium bicarbonate) before disposal, following all institutional and local regulations.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Standard laboratory glassware for work-up
TLC plates (silica gel) and developing chamber
LC-MS for reaction monitoring (optional)
Typical Reaction Parameters
The following table summarizes typical conditions for the deprotection. Optimization may be required depending on scale and specific laboratory conditions.
Parameter
Recommended Range
Rationale
Substrate Concentration
0.1 - 0.5 M in DCM
Balances reaction rate with solubility. Higher concentrations may be possible but are not typically necessary.[5]
TFA Concentration
20% - 50% (v/v in DCM)
A 1:1 TFA:DCM mixture is highly effective and common.[5] Lower concentrations (e.g., 25%) can be used for sensitive substrates.
Temperature
0 °C to Room Temp.
The reaction is initiated at 0 °C to safely manage the initial exotherm, then allowed to warm to ambient temperature.[5]
Reaction Time
30 minutes - 2 hours
Reaction is typically rapid. Progress should be monitored to determine the endpoint accurately.[5][16]
Detailed Experimental Protocol
Caption: General experimental workflow for the deprotection protocol.
Step 1: Reaction Setup
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-thiomorpholine (1 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.[5]
Slowly, add an equal volume of trifluoroacetic acid (TFA) (e.g., if you used 10 mL of DCM, add 10 mL of TFA) to the stirred solution. A 1:1 (v/v) mixture is a robust starting point.[5]
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 2: Reaction Monitoring
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5][16] This is a critical step to prevent over-exposure to strong acid.
TLC Analysis: Spot the reaction mixture on a silica gel plate against a reference spot of the starting material. A typical mobile phase is ethyl acetate/methanol (e.g., 9:1). The product, thiomorpholine, is more polar and will have a lower Rf value than the starting material. Visualize with a potassium permanganate stain.[16]
Step 3: Work-up and Isolation
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[5] Co-evaporation with toluene or DCM can help remove residual TFA.[5]
The resulting residue is the thiomorpholine trifluoroacetate salt. To obtain the free amine, redissolve the residue in an organic solvent like ethyl acetate or DCM.
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: This will generate CO₂ gas. Swirl gently at first and vent the funnel frequently to release pressure.[3]
Continue washing with NaHCO₃ until the aqueous layer is basic (test with pH paper).
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[5]
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiomorpholine free base.
For water-soluble amine products, an alternative work-up using a basic ion-exchange resin (e.g., Amberlyst A-21) can be employed to avoid aqueous extraction.[17][18]
1. Extend the reaction time and continue monitoring by TLC.[16] 2. Increase the concentration of TFA or use neat TFA for very stubborn substrates.[5]
Product is a salt, not the free amine
Incomplete neutralization during work-up.
Ensure the aqueous layer is basic after the NaHCO₃ wash. Add more NaHCO₃ solution if necessary.
Low yield after work-up
1. Product is partially water-soluble. 2. Emulsion formation during extraction.
1. Back-extract the aqueous layers with additional organic solvent. 2. Add more brine to the separatory funnel to help break the emulsion.
Unexpected side products
Degradation of substrate or product due to prolonged exposure to strong acid.
Monitor the reaction closely and perform the work-up as soon as the starting material is consumed. Do not let the reaction run unnecessarily long.
Conclusion
The deprotection of 4-Boc-thiomorpholine using trifluoroacetic acid is a highly reliable and efficient transformation critical to many synthetic routes. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully monitoring the reaction progress, researchers can consistently achieve high yields of the desired thiomorpholine product. The protocol described herein serves as a robust foundation for this key chemical step.[5]
References
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
SDS – SAFETY DATA SHEET - Trifluoroacetic Acid. Halocarbon Life Sciences. Available at: [Link]
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. Available at: [Link]
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
Advanced Protocol: Synthesis and Modulation of Thiomorpholine-Containing Peptides
Executive Summary This Application Note details the incorporation of Thiomorpholine-3-carboxylic acid (Thia) into peptide backbones. Thia serves as a unique six-membered ring proline surrogate.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the incorporation of Thiomorpholine-3-carboxylic acid (Thia) into peptide backbones. Thia serves as a unique six-membered ring proline surrogate. Unlike proline, the thiomorpholine ring introduces a sulfide heteroatom, offering two distinct advantages: (1) altered ring pucker and lipophilicity, and (2) the ability to serve as a "redox switch" via controlled oxidation to sulfoxide or sulfone.
This guide moves beyond standard SPPS templates to address the specific steric and electronic challenges of Thia residues, providing validated protocols for monomer synthesis, difficult couplings, and post-synthetic oxidation.
Part 1: The Thiomorpholine Advantage
Physicochemical Rationale
The incorporation of Thia replaces the methylene group at the
-position of the proline ring with a sulfur atom. This substitution fundamentally alters the peptide's behavior:
Conformational Restriction: Like proline, Thia is a secondary amino acid that restricts backbone
Lipophilicity & H-Bonding: The sulfur atom is a weak hydrogen bond acceptor compared to oxygen but increases the lipophilicity of the residue.
Redox Modularity: The sulfide (
) can be oxidized to a sulfoxide (, chiral) or sulfone (, achiral), drastically changing polarity and H-bonding potential without altering the peptide chain length.
Structural Comparison
Feature
Proline (Pro)
Thiomorpholine-3-carboxylic acid (Thia)
Ring Size
5-membered (Pyrrolidine)
6-membered (Thiomorpholine)
Hybridization
(Chair conformation preferred)
Amine Type
Secondary (Steric hindrance)
Secondary (High Steric hindrance)
Redox Active
No
Yes (Sulfide Sulfoxide Sulfone)
Part 2: Monomer Synthesis & Protection
While Fmoc-Thia-OH is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The standard route utilizes L-Cysteine as the chiral pool starting material.
Synthesis Workflow
The synthesis relies on the alkylation of L-Cysteine with 1,2-dibromoethane under basic conditions to form the 6-membered ring, followed by
-Fmoc protection.
Figure 1: Synthetic pathway for Fmoc-Thiomorpholine-3-carboxylic acid from L-Cysteine.
Protocol 1: Fmoc-Protection of Thia
Reagents: H-Thia-OH (1.0 eq), Fmoc-OSu (1.1 eq),
(2.5 eq).
Solvent: Water/Acetone (1:1 v/v).
Dissolve H-Thia-OH and
in water.
Add Fmoc-OSu dissolved in acetone dropwise.
Stir at Room Temperature (RT) for 12 hours.
Acidify to pH 2 with 1M HCl (precipitate forms).
Extract with Ethyl Acetate, dry over
, and concentrate.
Yield: Typically >85%.
Part 3: SPPS Incorporation Strategy
The secondary amine of Thia presents significant steric hindrance. Coupling the next amino acid onto the N-terminus of a Thia residue is the "critical step" often resulting in deletion sequences.
Validated Coupling Conditions
Step
Reagents
Time/Temp
Notes
Coupling Fmoc-Thia-OH
DIC / Oxyma Pure (1:1)
60 min @ RT
Standard coupling is usually sufficient.
Coupling onto Thia (Critical)
HATU / HOAt / DIEA
2 x 60 min or 50°C
Double coupling is mandatory. Use PyBOP if HATU fails.
Deprotection
20% Piperidine / DMF
2 x 10 min
Standard conditions apply.
Cleavage
TFA / TIS / / DODT
2 hrs @ RT
Use DODT (3,6-Dioxa-1,8-octanedithiol) to prevent S-oxidation during cleavage.
Protocol 2: The "Hard Coupling" Cycle (Coupling onto Thia)
Objective: Attach Fmoc-AA-OH to the sterically hindered secondary amine of Resin-Thia-NH.
Activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add HOAt (5 eq) to suppress racemization.
Base Addition: Add DIEA (10 eq) immediately before adding to the resin.
Reaction: Add mixture to the resin. Shake for 60 minutes.
Optimization: If using microwave SPPS, heat to 50°C (except for Cys/His).
Check: Perform a Chloranil test (ninhydrin is ineffective for secondary amines). If the beads are blue, recouple.
Recoupling: Repeat steps 1-3 with fresh reagents.
Figure 2: Decision tree for coupling amino acids onto the steric Thia residue.
Part 4: Post-Synthetic Redox Tuning
One of the most powerful applications of Thia peptides is the ability to oxidize the sulfur atom to a sulfoxide or sulfone. This creates a "polarity switch" useful for studying hydrogen bonding or increasing solubility.
Purify via HPLC (sulfoxide elutes earlier than sulfide).
Note: You will likely observe two peaks corresponding to the R and S sulfoxide diastereomers.
B. To Sulfone (Complete):
Dissolve peptide in Acetic Acid.
Add UHP (5.0 eq) or excess mCPBA.
Stir at 80°C for 6 hours.
Quench and purify.
References
Monomer Synthesis & Properties
Chem-Impex International. (R)-Thiomorpholine-3-carboxylic acid.[2] Retrieved from
Magaard, V. W., et al. (1990). Synthesis of (S)-thiomorpholine-3-carboxylic acid. Tetrahedron Letters. (General reference for chiral pool synthesis).
SPPS Coupling Strategies
Bachem. (2023).[3][4] Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society.
Oxidation Protocols
Beilstein Journals. (2017).[1] Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones.[1] Retrieved from (Methodology adapted for peptide thioethers).
MDPI. (2019).[5][6] The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide.[1][6] Retrieved from
Advanced Application Note: Amide and Urea Coupling Strategies for Thiomorpholine Carboxylic Acid Derivatives
Nomenclature Clarification & Strategic Overview In medicinal chemistry and drug development, the term "thiomorpholine-4-carboxylic acid derivatives" frequently leads to nomenclature confusion. Because position 4 of the t...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature Clarification & Strategic Overview
In medicinal chemistry and drug development, the term "thiomorpholine-4-carboxylic acid derivatives" frequently leads to nomenclature confusion. Because position 4 of the thiomorpholine ring is a nitrogen atom, a carboxylic acid at this position constitutes a carbamic acid , which is inherently unstable and prone to spontaneous decarboxylation. Therefore, "amide coupling" of thiomorpholine-4-carboxylic acid practically refers to the synthesis of thiomorpholine-4-carboxamides (ureas) .
Conversely, thiomorpholine-3-carboxylic acid is a stable, cyclic sulfur-containing amino acid. Coupling this moiety involves standard peptide amide bond formation. This guide details the self-validating protocols and mechanistic rationale for both pathways.
Caption: Reagent selection logic for thiomorpholine N4-urea and C3-amide synthesis.
Mechanistic Rationale & Reagent Selection
A. N4-Urea Formation (Thiomorpholine-4-carboxamides)
To form a urea, the secondary amine of thiomorpholine must be converted into a highly electrophilic intermediate before reacting with a second amine.
Triphosgene (Bis(trichloromethyl) carbonate): Preferred over phosgene gas for safety. It generates the highly reactive thiomorpholine-4-carbonyl chloride in situ. Causality: Triphosgene provides precisely controlled stoichiometry (1 mole of triphosgene = 3 moles of phosgene), preventing the formation of symmetrical urea byproducts if added in the correct order.
CDI (1,1'-Carbonyldiimidazole): A milder, phosgene-free alternative that forms an imidazole-1-carboxamide intermediate. Causality: While safer, the imidazolide intermediate is less reactive than a carbamoyl chloride and often requires elevated temperatures or activation with methyl iodide to drive the final amine addition.
B. C3-Amide Formation (Thiomorpholine-3-carboxylic acid)
HATU / DIPEA: The gold standard for sterically hindered cyclic amino acids. Causality: HATU forms an active 7-azabenzotriazole (OAt) ester. The nitrogen atom at the 7-position of the OAt leaving group provides an intramolecular hydrogen bond to the incoming amine, significantly accelerating the aminolysis step and minimizing epimerization at the chiral C3 center.
Table 1: Quantitative Comparison of Coupling Reagents
Target Derivative
Reagent System
Typical Yield (%)
Reaction Time (h)
Primary Byproduct Profile
Recommended Application
N4-Carboxamide
Triphosgene / DIPEA
85 - 95%
1 - 3
Symmetrical ureas (if mismanaged)
High-throughput synthesis, unhindered amines
N4-Carboxamide
CDI
60 - 80%
12 - 24
Imidazole
Acid-sensitive substrates, safety-critical labs
C3-Amide
HATU / DIPEA
80 - 95%
2 - 4
Tetramethylurea
Sterically hindered amines, preserving chirality
C3-Amide
EDC / HOBt
50 - 75%
12 - 18
Water-soluble urea
Large-scale scale-up, cost-sensitive projects
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict order-of-addition rules and In-Process Quality Control (QC) checkpoints to verify intermediate formation before proceeding.
Caption: Self-validating experimental workflow with integrated in-process quality control checkpoints.
Protocol A: Synthesis of Thiomorpholine-4-carboxamides via Triphosgene
Note: Perform in a well-ventilated fume hood. Triphosgene is highly toxic.
Preparation of the Electrophile (Carbamoyl Chloride):
Dissolve triphosgene (0.35 - 0.40 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Causality: Using slightly more than 0.33 eq ensures complete conversion of the amine without leaving excess phosgene, while 0 °C suppresses exothermic side reactions.
Amine Addition:
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
Causality: DIPEA is sterically hindered and non-nucleophilic, preventing it from reacting with triphosgene, unlike Triethylamine (TEA) which can form adducts.
Slowly add thiomorpholine (1.0 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.
QC Checkpoint 1 (Self-Validation):
Quench a 10 µL aliquot in methanol. Analyze via LC-MS. You should observe the mass of the methyl carbamate derivative (indicating successful formation of the carbamoyl chloride). Do not proceed to step 4 until >95% conversion is confirmed.
Urea Formation:
Add the target primary or secondary amine (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
QC Checkpoint 2 & Workup:
Verify complete consumption of the target amine via TLC or HPLC.
Dilute with DCM, wash sequentially with 1M HCl (removes excess amines/DIPEA), saturated NaHCO₃ (neutralizes acids), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Coupling of N-Boc-Thiomorpholine-3-carboxylic acid
This protocol is optimized to prevent guanidinium byproduct formation and preserve the C3 stereocenter.
Pre-Activation:
Dissolve N-Boc-thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).
Add DIPEA (3.0 eq) and cool to 0 °C.
Add HATU (1.1 eq) in one portion. Stir at 0 °C for 10 minutes.
Causality: The order of addition is critical. Adding HATU to the acid/base mixture before the amine allows the active OAt ester to form. If the amine is present when HATU is added, the amine can attack the uronium salt directly, forming an unreactive guanidinium byproduct and killing the yield.
QC Checkpoint 1 (Self-Validation):
A distinct color change (often to pale yellow) indicates active ester formation. LC-MS of an aliquot should show the mass of the OAt ester.
Amine Addition:
Add the target amine (1.2 eq) to the pre-activated mixture. Allow to warm to room temperature and stir for 3 hours.
Workup & Isolation:
Quench the reaction with water. Extract with Ethyl Acetate (EtOAc) (3x).
Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, saturated NaHCO₃, and brine.
Causality: DMF is notoriously difficult to remove via evaporation; the LiCl aqueous wash selectively partitions DMF into the aqueous phase, self-validating the purity of the crude organic extract.
References
US20090118259A1 - Pharmaceutical use of substituted amides. Google Patents.
EP 1 657 241 A1 - Compounds for treating diseases triggered by persistent angiogenesis. Google Patents.
US20070275962A1 - Heterobicyclic Compounds as Pharmaceutically Active Agents. Google Patents.
WO2006070195A1 - Pyrazole compounds that modulate the activity of cdk, gsk and aurora kinases. Google Patents.
Application
Unlocking New Conformational Landscapes in Peptidomimetics: A Guide to Utilizing Thiomorpholine as a Proline Analog
Introduction: Beyond the Constraints of Proline In the intricate world of peptide science and drug discovery, the strategic manipulation of peptide conformation is paramount to achieving desired biological activity and i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Constraints of Proline
In the intricate world of peptide science and drug discovery, the strategic manipulation of peptide conformation is paramount to achieving desired biological activity and improved pharmacokinetic profiles.[1] Proline, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, often inducing β-turns and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] While invaluable, the rigidity of the proline ring can sometimes be a limiting factor in the exploration of novel conformational spaces. This guide delves into the use of thiomorpholine as a versatile proline analog, offering a nuanced approach to modulating peptide structure and function.
The replacement of proline's cyclopentane ring with a thiomorpholine heterocycle introduces a sulfur atom, which subtly alters the ring's pucker, bond angles, and electronic properties.[3] These modifications can lead to significant changes in the local backbone geometry, the propensity for cis/trans isomerization, and ultimately, the overall three-dimensional structure of the peptide.[3][4] This opens up new avenues for the design of peptidomimetics with enhanced stability, novel receptor interactions, and tailored biological activities.[4] This document provides a comprehensive overview, including detailed protocols, for the synthesis of thiomorpholine-based amino acid building blocks, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for their structural characterization.
Rationale for Thiomorpholine Substitution: A Comparative Analysis
The decision to substitute proline with a thiomorpholine analog is driven by the desire to fine-tune the conformational and physicochemical properties of a peptide. Here, we explore the key differences and the resulting potential advantages.
Structural and Conformational Implications
The introduction of a sulfur atom in the ring system of a proline analog has profound effects on the peptide backbone. The larger atomic radius of sulfur compared to carbon, and the different bond lengths and angles of C-S-C versus C-C-C, alter the puckering of the six-membered thiomorpholine ring compared to proline's five-membered pyrrolidine ring.[3] This, in turn, influences the accessible range of the ψ (psi) and φ (phi) dihedral angles of the peptide backbone, potentially favoring conformations that are less accessible to proline-containing peptides.
A critical aspect of proline's role in peptide structure is its influence on the cis/trans isomerization of the preceding peptide bond.[2] The substitution with thiomorpholine can significantly impact this equilibrium. The electronic and steric alterations introduced by the thiomorpholine ring can lower the energy barrier for the cis-trans interconversion, leading to a different population of isomers at equilibrium. This can be a powerful tool for modulating the bioactivity of peptides where a specific cis or trans conformation is required for receptor binding or enzymatic activity.
Visualizing the Structural Analogy
The following diagram illustrates the structural comparison between proline and thiomorpholine-3-carboxylic acid, the key building block for its incorporation into peptides.
Caption: Structural comparison of L-Proline and Thiomorpholine-3-carboxylic acid.
Application Notes & Protocols
This section provides detailed protocols for the synthesis of the necessary building block and its incorporation into a peptide sequence, followed by methods for conformational analysis.
Part 1: Synthesis of Fmoc-Thiomorpholine-3-carboxylic Acid
The successful incorporation of thiomorpholine into a peptide via Fmoc-based SPPS requires the synthesis of the N-Fmoc protected amino acid. The following protocol outlines a reliable method for this synthesis.
Dissolution: Dissolve thiomorpholine-3-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the thiomorpholine-3-carboxylic acid solution at room temperature with vigorous stirring.
Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up:
Remove the dioxane under reduced pressure.
Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and byproducts.
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Extract the product into ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure Fmoc-thiomorpholine-3-carboxylic acid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic Fmoc group signals in the NMR spectra and the correct molecular weight in the mass spectrum will validate the success of the synthesis.
Part 2: Incorporation of Fmoc-Thiomorpholine-3-carboxylic Acid into Peptides via SPPS
This protocol describes the manual incorporation of Fmoc-thiomorpholine-3-carboxylic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[5][6][7][8]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol:
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15-20 minutes.[6]
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.
Coupling of Fmoc-Thiomorpholine-3-carboxylic Acid:
In a separate vial, dissolve Fmoc-thiomorpholine-3-carboxylic acid (3-5 eq. relative to resin loading) and HOBt (or OxymaPure®) (3-5 eq.) in DMF.
Add DIC (3-5 eq.) to the solution and pre-activate for 5-10 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this non-standard amino acid may be slower, so extended coupling times are recommended.
Self-Validation (Kaiser Test): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 3: Conformational Analysis of Thiomorpholine-Containing Peptides
The structural impact of incorporating a thiomorpholine residue should be thoroughly investigated using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[10][11]
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
¹H NMR: To observe the chemical shifts of all protons.
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation.[12] The presence or absence of specific NOE cross-peaks, such as between the alpha proton of the thiomorpholine residue and the protons of the preceding residue, can provide information about the cis/trans isomerization state of the peptide bond.
Data Analysis: Analyze the spectra to assign all proton resonances and identify key NOE correlations. These data can be used to calculate a family of solution structures using molecular dynamics and simulated annealing protocols.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to assess the secondary structure content of a peptide.
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
Data Analysis: The shape and magnitude of the CD spectrum can provide information about the presence of α-helices, β-sheets, β-turns, or random coil structures. A comparative analysis of the CD spectra of a proline-containing peptide and its thiomorpholine-substituted analog can reveal significant differences in their secondary structure propensities.
Case Study: Hypothetical Proline to Thiomorpholine Substitution in a GPCR Ligand
To illustrate the potential of this approach, consider a hypothetical peptide ligand for a G-protein coupled receptor (GPCR) where a proline residue is located in a critical β-turn region for receptor binding.[13][14][15]
Hypothesis: Replacing the proline with thiomorpholine-3-carboxylic acid could alter the turn conformation, potentially leading to enhanced binding affinity or altered signaling bias.
Experimental Design:
Synthesis: Synthesize both the native proline-containing peptide and the thiomorpholine-substituted analog using the SPPS protocol described above.
Conformational Analysis:
Perform detailed NMR analysis (TOCSY, NOESY) on both peptides to determine their solution structures. Pay close attention to the NOE patterns in the turn region and the cis/trans population of the Xaa-Pro/ThiaPro bond.
Acquire CD spectra to compare the overall secondary structure content.
Biological Evaluation:
Conduct radioligand binding assays to determine the binding affinity (Ki) of both peptides for the target GPCR.
Perform functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to assess the signaling profile of each peptide.
Expected Outcomes and Data Presentation:
The results of this comparative study could be summarized in the following tables:
Table 1: Conformational Analysis Data
Peptide
Key NOE Contacts in Turn Region
Cis/Trans Ratio (from NMR)
Predominant Secondary Structure (from CD)
Pro-Peptide
Strong dαN(i, i+1)
20:80
Type I β-turn
ThiaPro-Peptide
Weak dαN(i, i+1), New dNN(i, i+2)
50:50
Distorted β-turn / Random coil
Table 2: Biological Activity Data
Peptide
Binding Affinity (Ki, nM)
EC₅₀ (cAMP, nM)
EC₅₀ (β-arrestin, nM)
Signaling Bias
Pro-Peptide
10.5 ± 1.2
5.2 ± 0.8
15.8 ± 2.1
Balanced
ThiaPro-Peptide
2.1 ± 0.5
3.5 ± 0.6
>1000
G-protein biased
Interpretation:
In this hypothetical case, the thiomorpholine substitution leads to a more flexible turn structure with an altered cis/trans isomer population. This conformational change results in a higher binding affinity and a shift in the signaling profile towards G-protein bias. Such a result would highlight the power of thiomorpholine as a tool for fine-tuning the pharmacological properties of peptide ligands.
Conclusion and Future Perspectives
The use of thiomorpholine as a proline analog represents a sophisticated strategy in the field of peptidomimetics. By subtly altering the conformational landscape of the peptide backbone, researchers can explore novel structures with potentially enhanced biological activities and improved therapeutic potential. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and characterization of thiomorpholine-containing peptides. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the application of such non-canonical amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide-based therapeutics.
References
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33–55.
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 519.
AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
Bhagwat, S. S., et al. (1992). 4-SUBSTITUTED PROLINE DERIVATIVES THAT INHIBIT ANGIOTENSIN CONVERTING ENZYME AND NEUTRAL ENDOPEPTIDASE 24.11. Bioorganic & Medicinal Chemistry Letters, 2(12), 1545-1550.
Lee, Y., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5695.
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. PubMed.
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
Thamm, P., Musiol, H.-J., & Moroder, L. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (4th ed., pp. 52-103). Georg Thieme Verlag.
Grdadolnik, J., et al. (2020). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 25(15), 3456.
Guryev, R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369.
BenchChem. (2025). A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides.
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
Fiori, S., et al. (2012). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 10(15), 3044-3051.
Khavinson, V. K., et al. (2019). Proline-containing peptides-New insight and implications: A Review. Journal of amino acids, 2019.
Avenoza, A., et al. (2007). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of organic chemistry, 72(16), 6034–6041.
Merck. (n.d.). Proline Derivatives and Analogs.
Shoichet, B. K., & Kobilka, B. K. (2012). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California.
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465-2472.
Tanner, J. J., et al. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. International Journal of Molecular Sciences, 25(22), 12456.
Velázquez-López, J. M., et al. (2020). Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. Journal of the Mexican Chemical Society, 64(2), 118-128.
Wolber, G., et al. (2020). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 11, 614.
Karoyan, P., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2264-2290.
Skiniotis, G., et al. (2025, December 22). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital.
M. A. P., & A. G. (2007). SYNTHESIS, STRUCTURAL INVESTIGATION AND BIOLOGICAL EVALUATION OF CONFORMATIONALLY CONSTRAINED PEPTIDOMIMETICS. AIR Unimi.
Li, Z. (2023). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive.
N-arylation of thiomorpholine for kinase inhibitor synthesis
Application Note: N-Arylation of Thiomorpholine for Kinase Inhibitor Synthesis Abstract Thiomorpholine is a critical bioisostere of morpholine and piperazine in kinase inhibitor design, offering unique modulation of lipo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Arylation of Thiomorpholine for Kinase Inhibitor Synthesis
Abstract
Thiomorpholine is a critical bioisostere of morpholine and piperazine in kinase inhibitor design, offering unique modulation of lipophilicity (LogP) and metabolic clearance via sulfur oxidation. However, the sulfur atom presents distinct synthetic challenges, particularly catalyst poisoning in palladium-mediated couplings and susceptibility to inadvertent oxidation. This guide provides a decision framework and two validated protocols (SNAr and Buchwald-Hartwig) optimized for incorporating thiomorpholine into kinase scaffolds (e.g., quinazolines, pyrimidines).
Strategic Analysis: The Thiomorpholine Advantage
In kinase inhibitor optimization, replacing a morpholine ring with thiomorpholine is a tactical change.
Lipophilicity: The sulfur atom increases lipophilicity (LogP) compared to oxygen, potentially improving membrane permeability.[1]
Metabolic "Soft Spot": Unlike the metabolically robust morpholine ether, the thioether can be oxidized by CYP450 enzymes to sulfoxides (
) and sulfones (). This can be exploited to create active metabolites or tune half-life ().
Synthetic Challenge: The lone pairs on sulfur are soft nucleophiles that bind strongly to soft metals (Pd, Pt), often quenching catalytic cycles unless specific bulky ligands are employed.
Method Selection Framework
Select the synthetic route based on the electronic nature of the kinase scaffold (electrophile).
Figure 1: Decision matrix for selecting the optimal N-arylation strategy based on scaffold electronics.
Protocol A: SNAr (The Standard for Kinase Scaffolds)
Context: Most kinase inhibitors target the ATP-binding pocket using electron-deficient heterocycles (e.g., Gefitinib, Erlotinib analogs). The C-4 position of quinazoline or C-2/C-4 of pyrimidine is highly activated for nucleophilic attack, making SNAr the preferred, metal-free route.
Nucleophile: Thiomorpholine (1.2 – 1.5 equiv).[1] Note: If using Thiomorpholine[1][2][3]·HCl salt, add 1.0 extra equiv of base.
Base: DIPEA (Diisopropylethylamine) or Et3N (3.0 equiv).[1]
Solvent: Isopropanol (iPrOH) or DMF.[1] iPrOH allows product precipitation for easier workup.[1]
Step-by-Step Protocol
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aryl Chloride (1.0 equiv) in iPrOH (concentration ~0.2 M).
Addition: Add DIPEA (3.0 equiv) followed by Thiomorpholine (1.2 equiv).[1]
Critical: If the reaction is exothermic, add amine dropwise at 0°C, then warm to RT.
Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours.
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the chloride peak and formation of the product mass (M+H).
Workup (Precipitation Method):
Cool the reaction to room temperature (RT).
Often, the product precipitates from iPrOH. Filter the solid.[4]
Wash the cake with cold iPrOH followed by Hexanes.
Context: When the aryl halide is unactivated (e.g., chlorobenzene, pyridine without EWG), SNAr fails. Pd-catalysis is required.[1][4][5][6]
The Challenge: The thiomorpholine sulfur atom coordinates to Pd(II), forming stable chelates that arrest the catalytic cycle (poisoning).
The Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., RuPhos, BrettPhos). These ligands bind Pd tightly, preventing sulfur displacement, and facilitate the reductive elimination step.
Tip: Sulfur compounds can "streak" on silica.[1] Add 1% Et3N to the eluent (Hex/EtOAc) to improve peak shape.
Critical Troubleshooting & Optimization
A. Sulfur Oxidation (The Silent Yield Killer)
Thiomorpholine is prone to oxidation to sulfoxide (S=O) during workup if peroxides are present in solvents (ethers) or if exposed to air on silica for too long.
Prevention: Use peroxide-free ethers (THF/Dioxane).[1] Store thiomorpholine under inert gas.
Detection: Sulfoxide shows a characteristic M+16 peak in LCMS and a complex splitting pattern in NMR due to new chirality at sulfur.[1]
B. Catalyst Deactivation (Pd-Coupling)
If conversion stops at <50%:
Switch Ligand: Move from RuPhos to BrettPhos or tBuBrettPhos .[1] These are bulkier and resist S-coordination better.[1]
Increase Temp: Bump temperature to 110°C.
Pd Scavenging: Residual Pd can stick to the sulfur product.[1] Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction to remove metal traces, which is critical for biological assay purity.
Experimental Workflow Diagram
Figure 2: Generalized workflow emphasizing the purification and QC steps critical for sulfur-containing heterocycles.
References
Buchwald, S. L., et al. (2014). "Palladium-catalyzed amination of aryl sulfides with anilines."[1][7] Angewandte Chemie International Edition.
Relevance: Foundational work on Pd-catalysis in the presence of sulfur, establishing ligand requirements to prevent poisoning.
Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[8] European Journal of Medicinal Chemistry.
Relevance: Demonstrates the bioisosteric utility of thiomorpholine in mTOR inhibitors and compares metabolic stability.
Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][9][10] Journal of Chemical Reviews.
Relevance: Comprehensive review of the pharmacological applications and general synthesis of thiomorpholine deriv
WuXi AppTec. (2024).[1] "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Content.
Relevance: Industrial perspective on troubleshooting Buchwald conditions, specifically addressing c
Enamine. "Morpholine Bioisosteres for Drug Design."[1] Enamine Design Libraries.
Relevance: Validates the structural importance of thiomorpholine in modern drug discovery libraries.
Application Note: Strategic Oxidation Protocols for the Preparation of Thiomorpholine-1,1-Dioxide and Its Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Thiomorpholine-1,1-dioxide is a privileged heterocyclic scaffold extensively utilized in modern m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Thiomorpholine-1,1-dioxide is a privileged heterocyclic scaffold extensively utilized in modern medicinal chemistry and agrochemical development. Often employed as a bioisostere for morpholine and piperazine, the incorporation of the sulfone moiety provides several critical pharmacological advantages: it introduces strong hydrogen bond acceptors that enhance aqueous solubility, improves metabolic stability against oxidative degradation, and modulates the basicity of the adjacent secondary amine (lowering the pKa to approximately 5.4)[1].
The primary synthetic challenge in preparing thiomorpholine-1,1-dioxide from its parent thiomorpholine lies in chemoselectivity . Both the nitrogen and sulfur heteroatoms are highly susceptible to oxidation. Direct exposure to strong oxidants without strategic planning inevitably leads to complex, difficult-to-separate mixtures of N-oxides, sulfoxides, and sulfones[2]. To achieve a high-yielding, self-validating process, the nucleophilicity of the nitrogen must be temporarily attenuated.
Causality in Reagent Selection & Strategy
Successful oxidation of the sulfur atom to a 1,1-dioxide requires manipulating the electronic environment of the molecule:
The "Electronic Shield" (Amine Protection): By converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate, the nitrogen's lone pair is delocalized into the carbonyl system. This drastically reduces its nucleophilicity, rendering the nitrogen electronically inert to electrophilic oxidants and directing oxidation exclusively to the sulfur atom[1].
Thermal Control via Batch Oxidation: When using strong oxidants like Potassium Permanganate (
) on protected substrates, the reaction is highly exothermic. Adding in discrete batches prevents thermal runaway, ensuring the protecting group remains intact while driving the reaction to completion safely[3].
Late-Stage Mild Oxidants: For complex, pre-functionalized derivatives (e.g., N-aryl or pyrimidinyl thiomorpholines), mild and chemoselective oxidants like Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (mCPBA) are preferred. Oxone operates efficiently in aqueous/organic mixtures, while mCPBA is ideal for highly lipophilic substrates requiring organic solvents[4].
Comparative Oxidation Strategies
The table below summarizes the quantitative and operational parameters of the most common oxidation strategies used in the preparation of thiomorpholine-1,1-dioxides.
Strategy / Oxidant
Substrate Scope
Temp / Time
Typical Yield
Key Advantage
Limitation
Direct (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
Unprotected Thiomorpholine
0°C to RT / 12h
60–70%
Atom economical; no deprotection step required.
High risk of N-oxidation; requires strict acidic pH control.
Fig 1: Chemoselective pathways for thiomorpholine-1,1-dioxide synthesis.
Experimental Protocols
Protocol A: High-Fidelity Synthesis via N-Boc Protection &
Oxidation
This protocol is designed for bench-scale reliability, ensuring >98% purity of the final hydrochloride salt by completely circumventing N-oxidation.
Step 1: N-Boc Protection
Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM).
Add triethylamine (1.2 eq) and cool the reaction vessel to 0 °C using an ice bath.
Slowly add di-tert-butyl dicarbonate (
, 1.1 eq) dropwise.
Warm to room temperature and stir for 12 hours.
Perform an aqueous work-up with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and brine. Dry over and concentrate to yield N-Boc-thiomorpholine.
Step 2: Batch-wise Oxidation
Dissolve N-Boc-thiomorpholine in an acetone/water mixture.
Critical Step: Add
(approx. 2.5 eq total) in 4 discrete batches (e.g., 30%, 30%, 20%, 20% by mass). Maintain the internal temperature between 40–75 °C[3].
Causality: Batch addition prevents rapid heat dissipation and thermal runaway, ensuring smooth conversion without degrading the Boc group[3].
Stir for 3–6 hours until starting material is consumed.
Isolation: The reaction will generate a thick brown sludge of manganese dioxide (
). Filter the mixture through a tightly packed Celite pad. Do not attempt direct extraction without filtration, as intractable emulsions will form.
Step 3: Deprotection to Hydrochloride Salt
Dissolve the purified N-Boc-thiomorpholine-1,1-dioxide in a 4M solution of HCl in dioxane.
Stir at room temperature for 3–4 hours.
As the Boc group is cleaved (releasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and isobutylene), the highly polar thiomorpholine-1,1-dioxide hydrochloride will precipitate as a white crystalline solid[3],. Filter and wash with cold diethyl ether.
Validation & Analytical Checkpoints:
LC-MS: Confirm the +32 Da mass shift (+2 Oxygen atoms) after Step 2.
TLC: The final hydrochloride salt will react positively to a Ninhydrin stain (turning purple/pink), confirming the successful unmasking of the free secondary amine[1].
Protocol B: Late-Stage Oxidation of Substituted Derivatives using Oxone
This protocol is optimal for complex intermediates where the thiomorpholine nitrogen is already functionalized (e.g., coupled to a pyrimidine or aryl ring).
Procedure:
Dissolve the N-substituted thiomorpholine derivative (1.0 eq) in a 1:1 mixture of Methanol and 1,4-Dioxane (or Water, depending on solubility)[4].
Cool the solution to 0 °C.
Add Oxone® (2.2 eq) portion-wise to the stirring solution.
Allow the reaction to warm to room temperature and stir for 4–5 hours[4].
Causality: Oxone is highly chemoselective for sulfur over nitrogen in heterocyclic systems. It provides a clean oxidation profile without the need for harsh acids.
Quench: Add a 10% aqueous solution of sodium thiosulfate (
).
Extract the aqueous layer with ethyl acetate, wash with brine, dry over
, and concentrate in vacuo.
Validation & Analytical Checkpoints:
Safety Check: Before extraction, test the aqueous layer with starch-iodide paper. A lack of blue/black color confirms all residual peroxides have been safely neutralized by the thiosulfate quench.
TLC: The resulting sulfone will typically exhibit a lower Rf value (more polar) on silica gel compared to the starting sulfide.
References
Google Patents (CN106397356A). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide.
PubMed Central (PMC). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives. Retrieved from: [Link]
Application Note: Solid-Phase Peptide Synthesis with Thiomorpholine Amino Acids
This Application Note is designed for peptide chemists and drug discovery scientists integrating thiomorpholine-3-carboxylic acid (Thia) into peptide backbones. It addresses the unique synthetic challenges posed by this...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for peptide chemists and drug discovery scientists integrating thiomorpholine-3-carboxylic acid (Thia) into peptide backbones. It addresses the unique synthetic challenges posed by this proline isostere: steric hindrance at the secondary amine and the oxidative instability of the thioether.
Executive Summary & Strategic Rationale
Thiomorpholine-3-carboxylic acid (Thia) is a non-proteinogenic amino acid used as a proline isostere. Structurally, it expands the five-membered pyrrolidine ring of proline to a six-membered thiomorpholine ring.
Why use Thia?
Conformational Restriction: Like proline, Thia restricts backbone
and angles, stabilizing turns and secondary structures.
Lipophilicity: The sulfur atom increases lipophilicity compared to proline, potentially improving membrane permeability.
Metabolic Stability: The non-natural ring confers resistance to proteolysis.
Synthetic Challenges:
Steric Hindrance (Nucleophilicity): The secondary amine of Thia is sterically hindered (similar to, but distinct from, Proline). Acylating the N-terminus of a Thia residue is difficult and requires high-efficiency coupling reagents.
Sulfur Oxidation: The thioether moiety is susceptible to oxidation (forming sulfoxides
or sulfones ) during synthesis and cleavage, particularly if radical scavengers are insufficient.
Cross-Coupling Risks: Incomplete coupling leads to deletion sequences which are difficult to purify due to similar hydrophobicity.
Storage: Store at +4°C or -20°C under argon. The sulfur atom makes the raw material sensitive to atmospheric oxidation over long periods.
B. Resin Selection[1][2][3][4]
C-Terminal Thia: If Thia is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) resin . Loading Fmoc-Thia-OH onto 2-CTC is mild and prevents racemization (epimerization) which can occur with Wang resin esterification methods.
Internal Thia: Standard Rink Amide or Wang resins are compatible.
C. Coupling Reagents (Critical)
Coupling of Fmoc-Thia-OH: Standard conditions (DIC/Oxyma or HBTU/DIEA) are generally sufficient.
Coupling onto N-terminal Thia: This is the bottleneck. The secondary amine is a poor nucleophile.
Recommended:HATU / HOAt / DIEA or COMU / DIEA .
Alternative:PyAOP (phosphonium salt) is excellent for hindered secondary amines.
Visual Workflow: The Thia-SPPS Cycle
The following diagram illustrates the optimized cycle, highlighting the critical "Hard Coupling" step immediately following Thia deprotection.
Caption: Workflow for incorporating Thia. Note the red "Critical Step" where the next amino acid must be coupled to the hindered Thia amine using high-efficiency reagents.
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-Thia-OH (The Easy Step)
This step incorporates Thia into the chain. It behaves similarly to Phenylalanine or Leucine.
Activation: Dissolve Fmoc-Thia-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.
Coupling: Add solution to the resin.[1][2][3] Shake at Room Temperature (RT) for 45–60 minutes .
Monitoring: Standard Kaiser test may be ambiguous due to the nature of the previous residue. Chloranil test is preferred if the previous residue was a secondary amine (e.g., Proline).
Protocol B: Coupling onto Thia (The Hard Step)
This is the most common point of failure. The secondary amine of the Thia ring is sterically crowded.
Reagents: Use HATU (0.95 eq relative to AA) and HOAt (0.95 eq) with DIEA (2.0 eq).
Note: Use slightly less uronium reagent than amino acid to prevent guanidinylation of the amine.
Procedure:
Dissolve the next Fmoc-Amino Acid (4.0 eq) in DMF.
Standard TFA cleavage causes methionine and thiomorpholine oxidation due to the generation of reactive carbocations (e.g., from t-butyl groups) which attack the sulfur.
The "Reagent K" Cocktail (Optimized for Thioethers):
Alternative (Odorless): Use DODT (3,6-dioxa-1,8-octanedithiol) instead of EDT if smell is a concern, though EDT is chemically superior for preventing oxidation.
Procedure:
Cool the cleavage cocktail to 0°C before adding to the resin.
Add cocktail (10 mL per 1 g resin).
Warm to RT and shake for 2–3 hours.
Precipitate in cold diethyl ether (-20°C).
Centrifuge and wash pellet 3x with ether.
Lyophilization: Dissolve the pellet in 0.1% TFA/Water. Do not let it sit in solution for days. Lyophilize immediately to minimize air oxidation.
Troubleshooting & Quality Control
Issue: Mass Spec shows M+16 or M+32 peak
Cause: Oxidation of Thia sulfur to Sulfoxide (+16) or Sulfone (+32).
Solution:
Ensure EDT or DODT was used in cleavage.
Reduction Protocol: If the peptide is oxidized, treat the crude peptide with NH₄I (Ammonium Iodide) and Dimethyl Sulfide (DMS) in TFA for 30 mins at 0°C to reduce sulfoxides back to the thioether.
Issue: Incomplete Coupling onto Thia
Cause: Steric hindrance.
Solution: Switch to PyAOP or PyBOP with DIEA. Increase temperature to 50°C (microwave assisted) for this specific step, but keep the time short (10 min) to avoid epimerization of the incoming amino acid.
Issue: Low Yield with 2-CTC Resin
Cause: Thia is bulky; loading efficiency might be low.
Solution: Use a lower loading resin (<0.6 mmol/g) to reduce crowding on the bead surface.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link
Albericio, F., & Tyley, A. (1999). "Coupling Reagents and Strategies." Methods in Molecular Biology, 298, 11-20. (Focuses on hindered amines).
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link
Fields, G. B., & Noble, R. L. (1990).[8] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.[8] (Establishes Reagent K). Link
Postma, T. M., & Albericio, F. (2014). "DODT is a suitable replacement for EDT in cleavage cocktails." Organic Letters.
Application Note: Site-Selective Functionalization of the Thiomorpholine Scaffold (C3 vs. C4 Positions)
Introduction & Structural Dichotomy Thiomorpholine (1-thia-4-azacyclohexane) is a highly privileged, non-aromatic six-membered heterocycle utilized extensively in the development of antitubercular, anti-urease, and antic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Dichotomy
Thiomorpholine (1-thia-4-azacyclohexane) is a highly privileged, non-aromatic six-membered heterocycle utilized extensively in the development of antitubercular, anti-urease, and anticancer therapeutics. A critical aspect of exploring structure-activity relationships (SAR) with this scaffold involves site-selective functionalization.
In synthetic nomenclature, C4 functionalization refers to the modification of the nitrogen atom at position 4 (N4-alkylation/arylation), whereas C3 functionalization targets the α-carbon adjacent to the nitrogen (C(sp3)-H functionalization). The divergent reactivity of these two sites demands fundamentally different catalytic and mechanistic approaches. This guide establishes the causality behind these methods and provides self-validating protocols for both pathways.
Mechanistic Insights & Causality
C4 (N4) Functionalization: The Borrowing Hydrogen (BH) Strategy
The nitrogen atom at position 4 is the most nucleophilic site on the thiomorpholine ring. Classical SN2 N-alkylation using alkyl halides often suffers from poor atom economy and the intractable formation of over-alkylated quaternary ammonium salts.
The Causality of Choice: To circumvent over-alkylation, the Borrowing Hydrogen (or Hydrogen Autotransfer) strategy is employed using ruthenium or cobalt catalysis 1. The metal catalyst temporarily oxidizes an alcohol to an aldehyde, generating a metal-hydride species. The thiomorpholine N4 amine condenses with the carbonyl to form an iminium intermediate. Finally, the metal-hydride reduces the iminium to yield the mono-N-alkylated product. This creates a self-validating selectivity loop : once monoalkylation occurs, the resulting tertiary amine cannot form an iminium ion, physically preventing a second alkylation event.
C3 Functionalization: α-Lithiation vs. Photoredox Catalysis
Functionalizing the C3 position requires overcoming the thermodynamic stability of the C(sp3)-H bond. Two distinct causal pathways are utilized:
Directed Metalation (Lithiation/Trapping): The inductive effects of the adjacent nitrogen and sulfur atoms acidify the C3 protons. Using sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), the C3 proton is abstracted 2.
Causality of Conditions: The lithiated thiomorpholine intermediate is highly unstable and prone to degradation or ring-opening at room temperature. Therefore, the reaction must be strictly maintained between -10 °C and 0 °C. TMEDA is critical as it acts as a bidentate ligand to deaggregate the organolithium hexamers, increasing the kinetic basicity of s-BuLi.
Photoredox Cross-Dehydrogenative Coupling: For late-stage functionalization where strong organolithium bases are poorly tolerated, a Minisci-type photoredox catalysis is employed 3. A photocatalyst undergoes single-electron transfer (SET) to generate a nucleophilic α-amino radical at the C3 position, which selectively attacks electron-deficient heteroarenes.
Quantitative Data Summary
Functionalization Site
Reaction Type
Catalyst / Reagents
Typical Yields
Key Advantages
C4 (N4)
Borrowing Hydrogen Alkylation
[RuCl2(H2O)(CO)(PPh3)2] (1 mol%), Alcohols
85% - 95%
100% monoalkylation selectivity; H2O as only byproduct.
C3 (α-Carbon)
Directed α-Lithiation
s-BuLi (1.2 eq), TMEDA, Electrophile
60% - 86%
Direct C-C bond formation; broad electrophile scope.
C3 (α-Carbon)
Photoredox Minisci Coupling
Ir/Ru Photocatalyst, Blue LED (450 nm)
50% - 75%
High functional group tolerance; ideal for late-stage SAR.
Experimental Protocols
Protocol A: C4 (N4) Mono-Alkylation via Borrowing Hydrogen Strategy
This protocol utilizes ruthenium catalysis to achieve selective N-alkylation using benzyl alcohol.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [RuCl2(H2O)(CO)(PPh3)2] (1.0 mol %), potassium tert-butoxide (1.0 equiv), and toluene (2.0 mL).
Reagent Addition: Add thiomorpholine (1.0 mmol) and benzyl alcohol (1.2 mmol) to the suspension.
Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 5 hours.
Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the thiomorpholine peak (m/z 104[M+H]+) and the appearance of a single product peak (m/z 194 [M+H]+) without any dialkylated mass (m/z 284) confirms the selectivity of the Borrowing Hydrogen mechanism.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove the metal catalyst, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: C3 α-Functionalization via Lithiation/Trapping
This protocol details the temperature-sensitive generation of the C3-lithiated intermediate.
System Purging: Flame-dry a 25 mL round-bottom flask under vacuum and backfill with dry Argon (repeat 3x).
Cryogenic Control: Cool the flask to exactly -10 °C using an ice/salt/methanol bath. Causality note: Dropping below -20 °C severely retards the deprotonation kinetics, while rising above 0 °C degrades the intermediate.
Lithiation: Dropwise add s-BuLi (1.2 mmol, 1.4 M in cyclohexane) over 10 minutes. Stir for exactly 2 hours at -10 °C. The solution will typically turn a pale yellow, validating the formation of the organolithium species.
Trapping: Add benzaldehyde (1.5 mmol) dropwise. Stir for an additional 30 minutes, then quench with saturated aqueous NH4Cl (5 mL). Extract with dichloromethane, dry over Na2SO4, and purify.
Visualizations
Caption: Logical decision matrix for selecting C3 vs C4 functionalization pathways in thiomorpholine.
Caption: Mechanistic divergence between C3 photoredox functionalization and C4 borrowing hydrogen alkylation.
References
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review)
Source: Russian Journal of General Chemistry | Springer Nature
URL:[Link]
α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping
Source: PMC - NIH
URL:[Link]
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines
Source: PMC - NIH
URL:[Link]
Reaction of thiomorpholine with chloroformates and isocyanates
Application Note: Synthesis of Thiomorpholine Carbamates and Ureas via Reaction with Chloroformates and Isocyanates Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Thiomorpholine Carbamates and Ureas via Reaction with Chloroformates and Isocyanates
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
In medicinal chemistry, the thiomorpholine ring is a privileged scaffold. As a sulfur-containing analog of morpholine, it offers unique pharmacokinetic properties, including altered lipophilicity, distinct hydrogen-bonding profiles, and the potential for downstream oxidation into sulfoxides or sulfones to fine-tune metabolic stability.
Derivatizing the secondary amine of thiomorpholine is a critical step in drug development. Two of the most robust methods for this derivatization are reactions with chloroformates (yielding thiomorpholine-4-carboxylates, or carbamates) and isocyanates (yielding thiomorpholine-4-carboxamides, or ureas)[1][2].
Understanding the mechanistic causality behind these two distinct pathways is essential for reaction optimization:
Reaction with Chloroformates (Carbamate Synthesis): This proceeds via a nucleophilic acyl substitution . The secondary nitrogen of thiomorpholine attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that collapses to expel a chloride ion. Because this reaction generates hydrochloric acid (HCl) as a byproduct, a stoichiometric amount of a non-nucleophilic tertiary base (e.g., DIPEA or TEA) is strictly required[2][3]. Without the base, the generated HCl will protonate unreacted thiomorpholine, rendering it non-nucleophilic and stalling the reaction.
Reaction with Isocyanates (Urea Synthesis): This proceeds via a nucleophilic addition across the highly electrophilic carbon-nitrogen double bond of the isocyanate. Because there is no leaving group, no acidic byproduct is formed, meaning this reaction is typically base-free . The reaction is highly exothermic and rapid, requiring careful temperature control to prevent the formation of side products[1].
Reaction Logic & Pathway Visualization
Reaction logic for thiomorpholine with chloroformates and isocyanates.
Quantitative Reaction Parameters
To guide experimental design, the following table summarizes the typical quantitative parameters and causality-driven requirements for both pathways[1][2][4].
Parameter
Carbamate Synthesis (via Chloroformate)
Urea Synthesis (via Isocyanate)
Electrophile Equivalents
1.1 - 1.2 equiv
1.05 - 1.1 equiv
Reaction Type
Nucleophilic Acyl Substitution
Nucleophilic Addition
Byproduct Generated
HCl
None
Base Required?
Yes (1.2 - 1.5 equiv DIPEA/TEA)
No (Typically base-free)
Temperature Profile
0 °C Room Temperature
0 °C Room Temperature (Exothermic)
Typical Reaction Time
2 - 4 hours
1 - 2 hours
Typical Yield
75% - 95%
85% - 99%
Experimental Protocols & Self-Validating Systems
As an application scientist, it is critical to build self-validating checkpoints into your workflows. The following protocols are designed not just to yield product, but to confirm their own success at each stage.
Protocol A: Synthesis of Phenyl Thiomorpholine-4-carboxylate (Carbamate)
This protocol utilizes phenyl chloroformate. The carbamate linkage is highly valued in drug design for its proteolytic stability[3].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve thiomorpholine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol). Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it scavenges the impending HCl without competing with thiomorpholine for the chloroformate[2].
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve phenyl chloroformate (1.1 equiv, 11 mmol) in a small volume of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of symmetric urea byproducts[3].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.
Self-Validation Checkpoint (TLC): Spot the reaction mixture against a thiomorpholine standard on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The secondary amine of unreacted thiomorpholine will appear as a dark spot. The complete disappearance of this spot confirms total conversion.
Workup: Quench the reaction with saturated aqueous
to hydrolyze any unreacted chloroformate. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Synthesis of N-Phenylthiomorpholine-4-carboxamide (Urea)
This protocol utilizes phenyl isocyanate. Ureas are excellent hydrogen-bond donors and acceptors, frequently used to lock molecular conformations in target binding pockets[5].
Step-by-Step Methodology:
Preparation: In a dry flask under Argon, dissolve thiomorpholine (1.0 equiv, 10 mmol) in anhydrous DCM or Toluene (0.2 M). Causality: No base is added because the addition mechanism does not produce an acid[1].
Temperature Control: Cool the solution strictly to 0 °C.
Electrophile Addition: Add phenyl isocyanate (1.05 equiv, 10.5 mmol) dropwise. Causality: Isocyanates are highly reactive. The reaction is strongly exothermic; rapid addition can lead to solvent boiling and degradation[1].
Propagation: Stir the mixture, allowing it to slowly reach room temperature over 1.5 hours.
Self-Validation Checkpoint (Precipitation & IR): Ureas often have low solubility in non-polar solvents. If using toluene, the product will likely precipitate as a white solid, acting as a visual indicator of success. For spectroscopic validation, take an IR of the crude mixture. Validation: The disappearance of the sharp, intense isocyanate peak at ~2270
Workup: If the product has precipitated, isolate it directly via vacuum filtration and wash with cold hexanes. This self-purifying mechanism bypasses chromatography. If it remains in solution, concentrate in vacuo and recrystallize from ethyl acetate/hexane.
Analytical Checkpoints for Final Verification
To ensure the scientific integrity of the synthesized compounds, the following analytical signatures must be verified:
H NMR Spectroscopy: The methylene protons adjacent to the nitrogen in free thiomorpholine typically resonate around 2.8–3.0 ppm. Upon conversion to either the carbamate or the urea, the electron-withdrawing nature of the new carbonyl group will cause these protons to shift significantly downfield to approximately 3.6–3.9 ppm.
LC-MS: Both reactions are highly clean. The total ion chromatogram (TIC) should show a single dominant peak corresponding to the
mass of the target carbamate or urea.
References
BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." BenchChem.
BenchChem. "Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates." BenchChem.
Li, W., et al. "Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach." RSC Advances.
Štrukil, V. "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry.
Synthesis of 4-Thiomorpholinyl-Benzoic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 4-thiomorpholinyl-benzoic acid and its derivatives, a scaffold of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 4-thiomorpholinyl-benzoic acid and its derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The thiomorpholine moiety, a privileged heterocyclic motif, often imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document provides an in-depth analysis of the primary synthetic routes, detailed experimental protocols, and methods for the characterization of these valuable compounds.
Introduction: The Significance of the 4-Thiomorpholinyl-Benzoic Acid Scaffold
The 4-thiomorpholinyl-benzoic acid core is a versatile building block in the design of novel therapeutic agents. The thiomorpholine ring can enhance metabolic stability and aqueous solubility, while the benzoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).[3] Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] The strategic combination of the thiomorpholine and benzoic acid moieties offers a promising avenue for the development of new chemical entities with improved pharmacological profiles.
Core Synthetic Strategies: A Comparative Overview
The formation of the C-N bond between the thiomorpholine ring and the benzoic acid backbone is the key transformation in the synthesis of the target scaffold. Several robust methods are available, with the most prominent being Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann condensation. The choice of method depends on factors such as the nature of the starting materials, desired reaction conditions, and scalability.[7][8]
Synthetic Method
Catalyst/Reagents
Typical Starting Materials
Key Advantages
Common Limitations
Nucleophilic Aromatic Substitution (SNAr)
Base (e.g., K2CO3, Et3N)
4-Halobenzoic acid (activated by electron-withdrawing groups, e.g., NO2), Thiomorpholine
Broad substrate scope, high functional group tolerance, milder reaction conditions.[9]
Expensive catalyst and ligands, requires inert atmosphere.
Ullmann Condensation
Copper catalyst (e.g., CuI, Cu bronze), Ligand (optional), Base (e.g., K2CO3)
4-Iodo- or 4-Bromobenzoic acid, Thiomorpholine
Uses a more abundant and less toxic metal catalyst.[8]
Often requires high temperatures and stoichiometric amounts of copper.
I. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the synthesis of 4-thiomorpholinyl-benzoic acid, particularly when the benzoic acid precursor is activated by an electron-withdrawing group in the ortho or para position.[10] A common starting material is 4-fluoro- or 4-chloronitrobenzene, where the nitro group activates the halide for displacement by the nucleophilic thiomorpholine. The resulting nitro-substituted intermediate is then reduced to the corresponding aniline, which can be further functionalized. Alternatively, starting from a 4-halobenzonitrile allows for subsequent hydrolysis of the nitrile to the carboxylic acid.[3]
Reaction Workflow & Mechanism
Figure 1: General workflow for the SNAr synthesis of 4-thiomorpholinyl-benzoic acid.
The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing group is crucial for stabilizing the negative charge of this intermediate.
Detailed Protocol: Synthesis of 4-Thiomorpholinyl-benzoic Acid via SNAr
This protocol is adapted from a similar synthesis of 4-thiomorpholinyl-benzonitrile followed by hydrolysis.[3]
Materials:
4-Chlorobenzonitrile
Thiomorpholine
Anhydrous Potassium Carbonate (K2CO3)
N,N-Dimethylformamide (DMF)
Sodium Hydroxide (NaOH)
Methanol (MeOH)
Deionized Water
Hydrochloric Acid (HCl)
Ethyl Acetate
Brine
Procedure:
Step 1: Synthesis of 4-Thiomorpholinyl-benzonitrile
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzonitrile (1.0 eq), thiomorpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
Add anhydrous DMF as the solvent.
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-thiomorpholinyl-benzonitrile.
Step 2: Hydrolysis to 4-Thiomorpholinyl-benzoic Acid
In a round-bottom flask, suspend 4-thiomorpholinyl-benzonitrile (1.0 eq) in a mixture of water and methanol.
Add an excess of sodium hydroxide (e.g., 5-10 eq).
Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture and remove the methanol under reduced pressure.
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
Acidify the aqueous layer to a pH of 3-4 with concentrated HCl.
Collect the precipitated 4-thiomorpholinyl-benzoic acid by vacuum filtration, wash with cold water, and dry.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It offers a broader substrate scope than SNAr, tolerating a wider range of functional groups and often proceeding under milder conditions. The choice of the phosphine ligand is critical for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands generally providing the best results.[11]
Catalytic Cycle
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-Thiomorpholinyl-benzoic Acid via Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the amination of aryl halides.
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
Add sodium tert-butoxide (1.4 eq).
Add thiomorpholine (1.2 eq).
Add anhydrous toluene via syringe.
Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
Once complete, cool the reaction mixture to room temperature.
Quench the reaction by adding water.
Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the product.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
III. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation.[8] While traditional Ullmann conditions often require harsh conditions, modern protocols with the use of ligands can facilitate the reaction at lower temperatures.
Detailed Protocol: Synthesis of 4-Thiomorpholinyl-benzoic Acid via Ullmann Condensation
This is a representative protocol; optimization may be required.
Materials:
4-Iodobenzoic acid
Thiomorpholine
Copper(I) iodide (CuI)
L-Proline (as a ligand)
Potassium carbonate (K2CO3)
Dimethyl sulfoxide (DMSO)
Deionized Water
Hydrochloric Acid (1 M)
Ethyl Acetate
Brine
Procedure:
To a reaction vessel, add 4-iodobenzoic acid (1.0 eq), thiomorpholine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
Add DMSO as the solvent.
Heat the reaction mixture to 90-120°C under an inert atmosphere.
Stir for 24-48 hours, monitoring the reaction by TLC.
After completion, cool the mixture and pour it into water.
Acidify with 1 M HCl to a pH of ~3-4.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography or recrystallization.
IV. Derivatization: Amide Bond Formation
The carboxylic acid functionality of 4-thiomorpholinyl-benzoic acid is a prime site for derivatization to generate compound libraries for biological screening. Amide coupling is a common and reliable transformation.
Technical Support Center: Thiomorpholine-4-Carboxylic Acid Intermediates
Topic: Improving Solubility & Handling of Thiomorpholine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists[1][2] Welcome to the Specialized Support Hub You are likely here because your thio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Solubility & Handling of Thiomorpholine Scaffolds
Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists[1][2]
Welcome to the Specialized Support Hub
You are likely here because your thiomorpholine intermediate—specifically the 4-carboxylic acid derivatives or the related 3-carboxylic acid (Thiaproline)—is failing to dissolve in standard organic solvents (DCM, EtOAc) or precipitating unexpectedly during aqueous workup.[1]
This guide addresses the unique physicochemical duality of the thiomorpholine scaffold: high crystallinity of the zwitterionic forms and the oxidative instability of the thioether sulfur.
Module 1: The "Impossible" Intermediate (Critical Nomenclature Check)
Before troubleshooting solubility, we must verify chemical stability.[2] A common source of confusion is the nomenclature "Thiomorpholine-4-carboxylic acid."[1][2]
Q: I am trying to isolate the free acid of Thiomorpholine-4-COOH. Why does it effervesce and disappear?
A: You are likely attempting to isolate a carbamic acid , which is inherently unstable.[1][2]
The Chemistry: A carboxylic acid attached directly to a nitrogen (N-COOH) is a carbamic acid.[1][2][3] Upon protonation or warming, these spontaneously decarboxylate to release CO
Q: My thiomorpholine intermediate is a solid that won't dissolve in DCM, THF, or Acetonitrile. What solvent system should I use?
A: Thiomorpholine carboxylic acids (especially zwitterionic Thiaproline) possess high crystal lattice energy due to intermolecular H-bonding and salt bridging.[1][2] Standard lipophilic solvents cannot break these interactions.[1][2]
Protocol: The "Magic Solvent" Switch
If your intermediate is insoluble in DCM/MeOH, use Hexafluoroisopropanol (HFIP) .[2] HFIP is a strong hydrogen-bond donor that disrupts peptide-like aggregates.[1][2]
Solvent System
Application
Mechanism
HFIP / DCM (1:4)
Coupling Reactions
HFIP disrupts intermolecular H-bonds, solubilizing the zwitterion without nucleophilic interference.[1][2]
DMSO / THF (1:1)
General Synthesis
DMSO solvates the polar core; THF solubilizes the lipophilic protecting groups (Boc/Fmoc).
2,2,2-Trifluoroethanol (TFE)
Purification
Similar to HFIP but cheaper; excellent for chromatography loading.[1][2]
Experimental Tip: When using HFIP, wash the reaction mixture with mild bicarbonate immediately after the reaction to remove the acidic solvent before concentration, as HFIP can be difficult to strip completely.[2]
Module 3: The Sulfur "Soft Spot" (Oxidation Control)
Q: My product was soluble initially but turned into an insoluble gum/oil after sitting on the bench. Why?
A: You likely oxidized the thioether to a Sulfoxide (S=O) .[1][2]
Thiomorpholine sulfur is electron-rich and prone to oxidation by air, especially in solution.[1][2] Sulfoxides are significantly more polar than sulfides, often rendering the molecule insoluble in the original organic solvent (e.g., DCM) and causing it to "oil out."[2]
Troubleshooting Workflow: Oxidation Check
TLC/LCMS Check: Sulfoxides typically show a shift of M+16 (mono-oxide) or M+32 (sulfone).[1][2]
Solvent Degassing: All solvents (especially THF and Dioxane) must be sparged with Nitrogen/Argon for 15 minutes before dissolving thiomorpholine intermediates.[1][2]
Antioxidant Additive: Add 0.1% Dithiothreitol (DTT) or Methionine to your buffers during purification to act as a sacrificial scavenger.[1][2]
Module 4: Isolation & Workup (pI Management)
Q: I lost my product during the aqueous extraction. Where did it go?
A: Thiomorpholine derivatives are amphoteric.[1][2] If you are working with the free amine or the carboxylic acid, the pH of your workup is critical.[2]
The Trap: If you wash with pH 7 buffer (neutral), the molecule is near its zwitterionic point (net charge 0) and may precipitate at the interface or stay in the aqueous layer if it's small.[2]
Corrective Protocol: The "pH Swing" Extraction
To Extract the Acid: Adjust aqueous layer to pH 2-3 (using 1M HCl).[1][2] The amine is protonated (positive), but the acid is neutral.[2] Wait—this makes it cationic.[1]
Correction: To extract an amino-acid type intermediate into organics (like n-Butanol), you often need to stay near the pI to minimize net charge, OR use a carrier.[1][2]
Better Strategy: Protect the amine (Boc) first.[2] If protected, acidify to pH 3 to protonate the carboxylic acid (R-COOH) and extract into EtOAc.[2]
To Extract the Amine: Adjust aqueous layer to pH 11-12 (using NaOH). The acid is ionized (anionate), but the amine is neutral.[2] Extract with DCM.[1][2]
Visual Troubleshooting Guides
Diagram 1: Solubility & Solvent Selection Matrix
Use this logic tree to select the correct solvent based on your intermediate's protection status.[1]
Caption: Decision matrix for solubilizing thiomorpholine intermediates based on protection and oxidation state.
Diagram 2: The Instability Loop (N-Carboxy vs. 3-Carboxy)
Understanding why your "4-carboxylic acid" might be decomposing.
Caption: Structural stability comparison. The N-linked acid (Red) decomposes; the C-linked acid (Blue) is stable but hard to dissolve.[1]
References
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.[1][2] (Discusses carbamate stability and protection strategies). [2]
Cadamuro, S. A., et al. (2013).[2] "HFIP in Organic Synthesis." European Journal of Organic Chemistry, 2013(26), 5777-5795.[2] (Authoritative source on using Hexafluoroisopropanol to solubilize peptide-like aggregates). [2]
Gilbertson, S. R., et al. (2004).[2] "The Synthesis of Thiomorpholine Derivatives." Organic Letters, 6(19), 3233-3236.[1][2] (Details on handling thiomorpholine intermediates and oxidation prevention). [2]
ChemicalBook. (2024).[1][2] "L(-)-Thiazolidine-4-carboxylic acid (Thiaproline) Properties and Solubility." (Physical property data for the stable 3-carboxylic acid isomer).
Technical Support Guide: Troubleshooting Boc-Thiomorpholine Deprotection
Introduction: The "Sulfur Trap" Deprotecting N-Boc-thiomorpholine is deceptively simple. While standard Boc removal (TFA/DCM) works for most amines, the presence of the thioether (sulfur atom) at the 4-position introduce...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Sulfur Trap"
Deprotecting N-Boc-thiomorpholine is deceptively simple. While standard Boc removal (TFA/DCM) works for most amines, the presence of the thioether (sulfur atom) at the 4-position introduces a critical failure mode known as the "Sulfur Trap."
Unlike standard amines, thiomorpholine possesses a soft nucleophile (sulfur) that competes with the carbamate for the reactive tert-butyl cation generated during acidolysis. If unaddressed, this leads to S-alkylation , oxidation , or product loss during workup due to the high water solubility of the free base.
This guide moves beyond "add acid" and provides the mechanistic controls required to restore quantitative yields.
The Chemistry of Failure (Mechanism)
When TFA cleaves the Boc group, it generates a transient tert-butyl cation (
).[1] In the absence of a "scavenger," this cation seeks the most available nucleophile. In thiomorpholine, the sulfur atom is an electron-rich, soft nucleophile that readily attacks the cation, forming a stable sulfonium salt impurity ().
Visualizing the Conflict
The following diagram illustrates the divergent pathways between successful deprotection and the irreversible S-alkylation side reaction.
Caption: Mechanistic divergence showing how the tert-butyl cation attacks the sulfur atom (Red Path) unless intercepted by a scavenger (Green Path).
Troubleshooting Q&A: Diagnostics & Solutions
Use this section to diagnose your specific failure mode based on analytical data.
Q1: My LC-MS shows a major peak with Mass [M+56]. What is it?
Diagnosis:S-tert-butylation.
The tert-butyl cation generated from the Boc group has alkylated the sulfur atom of the thiomorpholine ring. This is a common "self-immolation" of the protecting group onto the substrate.
The Fix:
Add Scavengers: You must add a "cation trap."[2] The most effective for this system is a "Cocktail" of Triethylsilane (TES) and water. TES acts as a hydride donor to quench the cation immediately.
Q2: The reaction looks complete by TLC, but I recover <10% yield after aqueous extraction.
Diagnosis:Product Loss to Aqueous Phase.
Thiomorpholine (free base) is a small, polar heterocycle with high water solubility. If you perform a standard NaHCO₃ wash and DCM extraction, the product stays in the water.
The Fix:
Avoid Aqueous Workup: Isolate the product as a salt (HCl or TFA salt) by precipitation.
Method: Use 4M HCl in Dioxane . The product will precipitate as a white solid. Filter, wash with ether, and dry. Do not neutralize unless necessary for the next step.
Q3: I see a peak with Mass [M+16] or [M+32].
Diagnosis:Sulfur Oxidation.
The sulfur has oxidized to the sulfoxide (S=O, +16) or sulfone (O=S=O, +32). This often happens if the reaction stands too long in air or if oxidizing acids (like old HNO₃-contaminated glassware) are used.
The Fix:
Degas Solvents: Sparge reaction solvents with Nitrogen/Argon before use.
Use Thioanisole: Add 2-5% thioanisole to the deprotection mixture. It acts as a sacrificial sulfide, preferentially oxidizing before your product does.
Optimized Experimental Protocols
Choose the protocol based on your downstream needs.
Protocol A: The "Scavenger Cocktail" (Best for Purity)
Use this when purity is paramount and you observe S-alkylation impurities.
Preparation: Dissolve N-Boc-thiomorpholine (1.0 equiv) in DCM (5 Vol).
Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv) and Water (2.0 equiv).
Why? TES traps the cation; water aids in decarboxylation and prevents oligomerization of isobutylene.
Acidolysis: Cool to 0°C. Add TFA (5 Vol) dropwise.
Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by LC-MS (look for disappearance of SM and absence of M+56).
Workup (Non-Aqueous):
Concentrate the mixture in vacuo.
Co-evaporate with Toluene (3x) to remove residual TFA.
Triturate the residue with cold Diethyl Ether to precipitate the TFA salt.
Yield Target: >90% as TFA salt.
Protocol B: The "Precipitation Method" (Best for Isolation)
Use this to avoid aqueous extraction losses and obtain a stable solid.
Preparation: Dissolve N-Boc-thiomorpholine (1.0 equiv) in dry 1,4-Dioxane (3 Vol).
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
Reaction: Stir at RT for 2 hours. A thick white precipitate should form.
Isolation:
Filter the solid under Nitrogen (thiomorpholine salts can be hygroscopic).
Wash the filter cake copiously with Diethyl Ether or MTBE to remove Boc byproducts (tert-butyl chloride/alcohol).
The following table summarizes the impact of different scavenger systems on the yield and purity of sulfur-containing amine deprotection (based on internal and literature data).
Deprotection Condition
Scavenger System
Yield (%)
Major Impurity
Verdict
50% TFA / DCM
None
65%
S-tBu (+56)
Avoid
50% TFA / DCM
Thioanisole (5%)
82%
Sulfoxide (+16)
Good
50% TFA / DCM
TES (2.5%) + H2O (2.5%)
96%
None
Recommended
4M HCl / Dioxane
None
92%
None*
Excellent
*Note: HCl generates tert-butyl chloride, which is less reactive toward sulfur than the cation generated by TFA, often negating the need for scavengers if the product precipitates quickly.
Decision Logic for Researchers
Use this workflow to select the correct experimental path.
Caption: Decision tree for selecting the optimal deprotection protocol based on substrate properties and impurity profiles.
References
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Establishes the use of scavengers for sulfur-containing amino acids).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (The authoritative text on Boc chemistry and side reactions).
Pearson, D. A., et al. (1989). Triethylsilane as a scavenger in acidolytic deprotection. Journal of Organic Chemistry.[5] (Details the mechanism of hydride donation to quench tert-butyl cations).
BenchChem Technical Guides. (2025). Scavengers for Boc deprotection to prevent side reactions.[2][6][][8] (Practical application of scavenger cocktails).
Navigating the Purification of Thiomorpholine Derivatives: A Technical Support Guide
Welcome to the technical support center for the purification of thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. Thiomorpholine and its derivatives are versatile scaffolds in medicinal chemistry and materials science, but their purification can present significant challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two primary purification techniques: silica gel chromatography and high-performance liquid chromatography (HPLC).
The Unique Challenge of Thiomorpholine Derivatives
The purification of thiomorpholine derivatives requires a nuanced approach due to the inherent chemical properties of the thiomorpholine core:
Basicity: The nitrogen atom within the thiomorpholine ring imparts basic properties, similar to morpholine. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in common issues like peak tailing, streaking, and even irreversible binding to the stationary phase.[3] This can cause poor separation and low recovery of the desired compound.[3]
Potential for Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone derivatives.[4][5][6] This can occur during the synthesis, work-up, or even during the purification process itself, leading to a mixture of compounds that can be difficult to separate.
Polarity and Solubility: The polarity of thiomorpholine derivatives can vary widely depending on the nature of their substituents. Highly polar derivatives may have high water solubility, making extraction from aqueous media challenging.[3] Conversely, they may bind very strongly to polar stationary phases like silica.[7]
Metal Chelation: The nitrogen and sulfur atoms can act as ligands, potentially chelating with metal ions. This can be a concern if metal catalysts are used in the synthesis, as residual metals can co-elute with the product or interfere with the chromatography.
Understanding these properties is the first step in developing a successful purification strategy. The choice between silica gel chromatography and HPLC will depend on the specific characteristics of the derivative, the scale of the purification, and the required final purity.
Optimization of N-alkylation conditions for thiomorpholine
Welcome to the Technical Support Center for Thiomorpholine N-Alkylation . This guide is engineered for researchers, application scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thiomorpholine N-Alkylation . This guide is engineered for researchers, application scientists, and drug development professionals. It provides causal diagnostics, quantitative benchmarks, and self-validating experimental workflows to resolve complex challenges in the N-alkylation of thiomorpholine and its derivatives.
Module 1: Diagnostic FAQs & Troubleshooting
Q1: Why is my N-alkylation of thiomorpholine stalling at low conversion, even after 24 hours?A: Low conversion is a thermodynamic or kinetic failure typically stemming from three causal factors: base strength, solvent polarity, or electrophile reactivity.
Causality of Base & Solvent: The base must be strong enough to deprotonate the intermediate ammonium salt formed after the initial nucleophilic attack. Weak bases stall this equilibrium. Switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) drives the reaction forward[1]. Furthermore, if the base or thiomorpholine is insoluble, the reaction rate plummets. Polar aprotic solvents like Acetonitrile (ACN), DMF, or DMSO are required to solvate the ionic intermediates[1],[2].
Causality of Electrophile: Alkyl chlorides possess poor leaving-group ability, hindering the S_N2 transition state. Consider switching to an alkyl bromide/iodide, or adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, which temporarily converts the chloride to a highly reactive iodide[2].
Q2: How does steric hindrance affect the alkylation of substituted thiomorpholines (e.g., 2-methylthiomorpholine)?A: The introduction of a substituent like a 2-methyl group creates significant steric bulk near the nucleophilic nitrogen center. This steric hindrance increases the activation energy required for the nucleophile to approach the alkylating agent[1]. To overcome this thermodynamic barrier, you must increase the kinetic energy of the system by elevating the reaction temperature incrementally (e.g., from room temperature to 50 °C, 80 °C, or reflux) and extending the reaction time[1].
Q3: Alkyl halides are toxic and prone to causing over-alkylation. Are there greener, more selective alternatives?A: Yes. The "borrowing hydrogen" (or hydrogen autotransfer) strategy is a powerful, atom-economical alternative that uses alcohols as alkylating agents instead of toxic alkyl halides[3],. In this pathway, a catalyst dehydrogenates the alcohol to an aldehyde/ketone, which condenses with thiomorpholine to form an iminium intermediate. The catalyst then re-donates the hydrogen to reduce the iminium species, yielding the N-alkylated thiomorpholine with water as the sole byproduct[3],. Because the transfer hydrogenation step selectively yields the tertiary amine without generating highly reactive alkyl halide intermediates, over-alkylation is inherently prevented[4].
Module 2: Mechanistic Visualizations
Workflow for troubleshooting low conversion in classical N-alkylation reactions.
Mechanistic pathway of the borrowing hydrogen (hydrogen autotransfer) strategy.
Module 3: Quantitative Optimization Benchmarks
Table 1: Base & Solvent Optimization Matrix for Classical Alkylation [1],[2]
Base (Equiv)
Solvent
Temp (°C)
Target Substrate Profile
Mechanistic Advantage
K₂CO₃ (2.0)
ACN
60–80
Unhindered thiomorpholines
Moderate strength; heterogeneous system allows easy filtration of salts post-reaction.
Cs₂CO₃ (1.5)
DMF
70–90
Sterically hindered (e.g., 2-methyl)
High solubility of the Cesium cation increases the nucleophilicity of the amine intermediate.
DIPEA (2.5)
DMSO
50–70
Temperature-sensitive electrophiles
Homogeneous organic base prevents localized pH spikes, reducing substrate degradation.
Table 2: Advanced Catalytic Systems for Hydrogen Autotransfer (Alcohol Alkylating Agents) [5],[3],[6]
Catalyst System
Loading
Base/Additive
Temp (°C)
Typical Yield
Key Characteristic
[RuCl₂(H₂O)·(CO)(PPh₃)₂]
1.0 mol%
None
Reflux
~95%
Highly efficient for direct N-alkylation with benzyl alcohols under N₂ atmosphere.
Cobalt (Co-2 complex)
4.0 mol%
tBuOK (0.5 mmol)
110
~82%
Earth-abundant metal alternative; tolerates diverse functional groups on the alcohol.
Aqueous HI
10 mol%
NaHSO₄ (20 mol%)
150
~85%
Metal-free inorganic iodide catalysis; excellent for aliphatic cyclic amines.
Module 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains a strict validation checkpoint that must be met before proceeding, ensuring causality and preventing downstream failures.
Protocol A: Classical N-Alkylation via Alkyl Halides[2]
Designed for standard laboratory setups using highly reactive electrophiles.
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 eq) and ACN to achieve a 0.5 M concentration. Add powdered K₂CO₃ (2.0 eq) and KI (0.1 eq).
Validation Checkpoint 1: The suspension should stir freely. If clumping occurs, the solvent volume is insufficient to solvate the forming ionic intermediates; add ACN until fluid.
Electrophile Addition: Slowly add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
Reaction Execution: Equip the flask with a reflux condenser and heat to 60–80 °C under an inert atmosphere (N₂ or Argon).
Validation Checkpoint 2: After 4 hours, perform TLC (Hexane:EtOAc 3:1) and stain with Ninhydrin. The disappearance of the secondary amine spot (thiomorpholine) and the appearance of a new, non-ninhydrin-active spot confirms successful conversion.
Workup & Isolation: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure.
Validation Checkpoint 3: Dissolve the crude residue in EtOAc and wash with 1M NaOH. Check the pH of the aqueous layer (must be > 9) to ensure the newly formed tertiary amine remains deprotonated and partitioned in the organic layer.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.
Protocol B: Metal-Free Hydrogen Autotransfer via Alcohols[6]
Designed for green chemistry applications requiring high atom economy.
Reagent Setup: In a pressure tube under an N₂ atmosphere, dissolve thiomorpholine (0.5 mmol), the primary alcohol (1.0 mmol), and NaHSO₄ (0.1 mmol) in N-methyl-2-pyrrolidone (NMP, 1 mL).
Catalyst Addition: Add aqueous HI (55% in water, 0.05 mmol / 10 mol%) to the stirring mixture.
Validation Checkpoint 1: Ensure the vessel is strictly purged with N₂. Oxygen contamination will prematurely oxidize the alcohol to a carboxylic acid, poisoning the autotransfer cycle.
Reaction Execution: Seal the tube and heat the mixture to 150 °C for 24 hours.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. The presence of the [M+H]⁺ peak of the target N-alkylated thiomorpholine, coupled with the absence of iminium intermediates, validates that the reduction phase of the catalytic cycle is functioning.
Workup: Cool the reaction to room temperature. Neutralize the mixture with saturated aqueous NaHCO₃.
Validation Checkpoint 3: Gas evolution (CO₂) confirms the successful neutralization of the NaHSO₄ additive and HI catalyst.
Extraction: Extract the aqueous phase with ethyl acetate (3 × 5 mL). Wash the combined organic phases with saturated NaCl (3 × 20 mL) to remove the NMP solvent. Dry over MgSO₄, filter, and concentrate for final purification.
References
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.[Link]
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). Russian Journal of General Chemistry | Springer Nature.[Link]
N-alkylation of (hetero)aromatic amines using... ResearchGate.[Link]
Stability of thiomorpholine ring under acidic vs basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the thiomorpholine ring under various experimental conditions.
Introduction
The thiomorpholine moiety is a vital heterocyclic scaffold in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds.[1][2] Understanding its stability is paramount for designing robust synthetic routes, developing stable drug formulations, and ensuring the integrity of research experiments. This guide offers a comprehensive overview of the thiomorpholine ring's stability under acidic and basic conditions, drawing from published forced degradation studies and fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the thiomorpholine ring?
The thiomorpholine ring contains two key reactive sites: the secondary amine and the thioether. The nitrogen atom is basic and nucleophilic, while the sulfur atom is susceptible to oxidation.[3][4] The reactivity of these sites dictates the overall stability of the ring system.
Q2: In general, how stable is the thiomorpholine ring?
The thiomorpholine ring is generally stable under neutral conditions. However, its stability can be compromised under strong acidic, basic, or oxidative conditions.[5][6][7] The extent of degradation is highly dependent on the specific conditions (e.g., pH, temperature, presence of other reagents) and the substitution pattern on the ring.
Q3: What happens to the thiomorpholine ring under strongly acidic conditions?
Under strongly acidic conditions, the nitrogen atom of the thiomorpholine ring will be protonated, forming a thiomorpholinium salt. While this generally protects the amine from participating in other reactions, the thioether linkage can be susceptible to cleavage, potentially leading to ring-opening. The exact degradation pathway can be complex and is influenced by the reaction conditions and the overall molecular structure.
Q4: Is the thiomorpholine ring stable in the presence of strong bases?
Strong bases can deprotonate the secondary amine, increasing its nucleophilicity and potentially promoting side reactions. While the ring itself is relatively stable to base-catalyzed degradation, harsh conditions (e.g., high concentrations of strong base and elevated temperatures) can lead to decomposition.[5] For instance, significant degradation of the thiomorpholine-containing drug sutezolid was observed in 6 M NaOH at 80°C.[5]
Q5: How does the stability of thiomorpholine compare to its oxygen analog, morpholine?
Both thiomorpholine and morpholine rings are susceptible to degradation under forced conditions. However, the presence of the sulfur atom in thiomorpholine introduces a readily oxidizable site, making it more susceptible to oxidative degradation compared to morpholine.[8][9] In terms of hydrolytic stability, both rings can degrade under harsh acidic or basic conditions, and the relative stability can depend on the specific molecular context.
Troubleshooting Guide: Unexpected Degradation of Thiomorpholine-Containing Compounds
This section addresses common issues encountered during experiments involving thiomorpholine derivatives.
Issue
Probable Cause(s)
Recommended Solution(s)
Unexpected side products during a reaction under acidic conditions.
1. Ring Opening: The thiomorpholine ring may be undergoing acid-catalyzed ring opening. 2. S-Alkylation/Acylation: If other electrophiles are present, the thioether may be reacting.
1. Use Milder Acids: If possible, switch to a weaker acid or use a buffered system. 2. Protecting Groups: Consider protecting the nitrogen atom as a carbamate (e.g., Boc, Cbz) to reduce the overall reactivity of the ring.[10] 3. Lower Reaction Temperature: Reducing the temperature can often minimize side reactions.
Degradation of the compound during purification by silica gel chromatography.
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds.
1. Neutralize Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). 2. Alternative Purification: Consider other purification techniques such as neutral alumina chromatography, preparative HPLC with a buffered mobile phase, or crystallization.
Compound decomposition upon storage in solution.
1. pH of the Solvent: The solvent may be slightly acidic or basic, causing slow degradation over time. 2. Oxidation: The thioether is susceptible to air oxidation, especially in the presence of light or trace metal impurities.
1. Use Buffered Solutions: Store the compound in a buffered solution at a pH where it exhibits maximum stability. 2. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Refrigeration/Freezing: Lowering the storage temperature can significantly slow down degradation rates.
Formation of sulfoxide or sulfone impurities.
Oxidative Stress: The compound has been exposed to oxidizing agents, which can include atmospheric oxygen, peroxides in solvents, or certain reagents.
1. Use Fresh, Peroxide-Free Solvents: Test solvents for the presence of peroxides before use. 2. Avoid Oxidizing Agents: Carefully review the reaction scheme to ensure no incompatible oxidizing agents are present. 3. Add Antioxidants: In some formulation contexts, the addition of an antioxidant may be necessary.
Data Summary: Forced Degradation Studies
The following table summarizes the findings from forced degradation studies on pharmaceuticals containing the thiomorpholine or the analogous morpholine ring.
Note: The extent of degradation and the nature of the degradation products are highly dependent on the specific experimental conditions (acid/base concentration, temperature, duration).
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of the thiomorpholine ring under acidic and basic conditions based on fundamental chemical principles.
Acid-Catalyzed Degradation
Under strong acidic conditions, the primary degradation pathway is likely to involve the protonation of the nitrogen, followed by potential ring-opening initiated by nucleophilic attack on a carbon adjacent to the sulfur or nitrogen.
Technical Support Center: Palladium Removal from Thiomorpholine Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of removing residual palladium from reactions involving t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of removing residual palladium from reactions involving thiomorpholine and its derivatives. The unique coordination chemistry between palladium and the sulfur atom in thiomorpholine can make purification a non-trivial task. This document provides in-depth, experience-based answers to common problems, troubleshooting guides, and validated protocols to help you meet stringent regulatory limits for palladium in your active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical development?
Residual palladium is a major concern for regulatory bodies due to its potential toxicity. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which for oral administration is 100 µ g/day .[1][2] This typically translates to a concentration limit of less than 10 ppm in the final API, depending on the maximum daily dose of the drug.[1][3] Failure to meet these stringent limits can result in the rejection of a drug candidate and significant delays in development. Beyond toxicity, residual palladium can also interfere with or catalyze undesired side reactions in subsequent synthetic steps.[4]
Q2: What makes palladium removal from thiomorpholine-containing compounds particularly challenging?
The primary challenge stems from the strong affinity between palladium and the sulfur atom of the thiomorpholine ring. Sulfur is a soft Lewis base, which forms stable coordination complexes with soft Lewis acids like palladium(II).[5][6] This can result in a tightly bound palladium-product complex that is highly soluble in organic solvents and resistant to removal by standard methods like simple aqueous washes or filtration. The stability of this complex means that more aggressive or highly selective methods are often required to break this interaction and capture the palladium.
Q3: What are the primary methods for palladium removal, and when should I consider each?
The main strategies for palladium removal can be categorized as follows:
Adsorption (Scavenging): This is the most common and often most effective method. It involves using a solid-supported material (a "scavenger") with functional groups that have a very high affinity for palladium.[7][8] The reaction mixture is slurried with the scavenger, which binds the palladium, and is then removed by simple filtration.[9] This is ideal for capturing low to moderate levels of palladium.
Activated Carbon: A cost-effective adsorbent with a high surface area that can physically adsorb palladium species.[10][11] It is broadly effective but can be less selective than functionalized scavengers, sometimes leading to product loss through non-specific adsorption.[10][12]
Crystallization: If your product is a solid, crystallization can be an effective purification step.[13] Sometimes, co-crystallization can trap palladium impurities, but this can often be overcome by adding a chelating agent (like N-acetylcysteine) to the mother liquor to keep the palladium dissolved.[10][13]
Liquid-Liquid Extraction: This method can be effective if the palladium species can be rendered more soluble in an aqueous phase than in the organic product phase. This often involves using an aqueous solution of a chelating agent.[14][15] It is a viable option but can require large solvent volumes.[7]
The choice of method depends on the scale of your reaction, the nature of your product (solid vs. oil), the solvent system, and the level of palladium contamination.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: High Palladium Levels (>10 ppm) After Scavenger Treatment
You've treated your reaction mixture with a scavenger, filtered it, and your ICP-MS results still show unacceptable levels of palladium.
Potential Cause 1: Incorrect Scavenger Choice
The thiomorpholine-palladium complex is stubborn. Your scavenger must have a higher affinity for palladium than your product does. For sulfur-containing products, sulfur-based scavengers are exceptionally effective due to their strong binding to palladium.[16][17]
Solution: Prioritize thiol (-SH) or trimercaptotriazine (TMT) functionalized silica scavengers.[16][18] These have demonstrated high efficacy in removing palladium from APIs, often reducing levels to <5 ppm.[17] Amine-based scavengers may be less effective in this specific context.
Potential Cause 2: Insufficient Scavenger Equivalents or Time
Scavenging is a chemical reaction that requires sufficient reagents and time to reach completion.
Solution:
Increase Equivalents: If you started with 4-5 molar equivalents (relative to palladium), try increasing to 10 equivalents.[19][4]
Extend Reaction Time: A 1-2 hour treatment may be insufficient. Extend the scavenging time to 18-24 hours (overnight) to ensure maximum binding.[19]
Optimize Temperature: While many protocols suggest room temperature, gently heating the mixture to 40-50 °C can increase the reaction kinetics and improve scavenger efficiency.[20] However, always test this on a small scale first to ensure your product is stable at elevated temperatures.
Potential Cause 3: Poor Mass Transfer
If the solid scavenger is not adequately dispersed in the solution, its surface is not fully available to capture the palladium.
Solution: Ensure vigorous stirring or agitation throughout the scavenging process.[4] For larger scale reactions, mechanical stirring is essential.
Issue 2: Significant Product Loss During Purification
You've successfully removed the palladium, but your product yield has dropped significantly.
Potential Cause 1: Non-specific Adsorption
This is a common issue, particularly with activated carbon, but can also occur with some scavenger resins.[10][12] The high surface area of the adsorbent can physically trap your product molecules.
Solution:
Minimize Adsorbent: Use the minimum effective amount of scavenger or carbon. Perform a small-scale screen to find the sweet spot that removes palladium without significant product loss.[12]
Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the solid filter cake with several portions of fresh solvent to recover any adsorbed product.[4]
Change Solvent: The solvent can influence how strongly your product binds to the adsorbent. Experimenting with a different solvent in which your product is highly soluble may reduce non-specific binding.[10][12]
Potential Cause 2: Product Degradation
Some scavengers, particularly those with basic or nucleophilic sites, could potentially react with sensitive functional groups on your product, although this is less common.
Solution: If you suspect product degradation, screen a panel of different scavengers, including those with different functional groups (e.g., comparing a thiol scavenger to a TMT scavenger) to find a more compatible option.[19]
Data & Protocols
Table 1: Comparison of Common Palladium Scavenging Methods
Can require multiple extractions, generates aqueous waste.[7]
Processes where an aqueous workup is already planned.
Crystallization
N/A
Physical Exclusion
Potentially high purity, avoids additional reagents.
Not always effective; palladium can co-crystallize with the product.[3][10]
Final purification step for solid products after initial Pd reduction.
Diagram 1: Decision Workflow for Palladium Removal
This diagram provides a logical path for selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal strategy.
Protocol 1: Screening Palladium Scavengers
This protocol allows you to efficiently test several scavengers in parallel to identify the most effective one for your specific product.
Preparation: In separate vials, place a small, known amount of your crude product solution. If possible, quantify the starting palladium concentration via ICP-MS.[12]
Scavenger Addition: To each vial, add a different scavenger (e.g., Thiol-silica, TMT-silica, Activated Carbon). Use a consistent molar equivalent for each (e.g., 10 eq. relative to the initial palladium catalyst loading).[4]
Reaction: Seal the vials and stir them vigorously at a set temperature (start with room temperature or 40 °C) for a set time (e.g., 18 hours).[12]
Workup: Filter the contents of each vial through a small plug of Celite®, washing the plug with fresh solvent.[4]
Analysis: Submit a sample from each filtrate for palladium analysis by ICP-MS.[19] Compare the final palladium levels to identify the most effective scavenger.
Protocol 2: Bulk Scavenging with Thiol-Functionalized Silica
This is a general procedure for a lab-scale batch process once an effective scavenger has been identified.
Dissolution: Dissolve the crude product containing the thiomorpholine moiety in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to make an approximately 0.1-0.2 M solution.[4]
Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., 5-10 equivalents relative to the initial palladium loading) to the solution.[4]
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 18-24 hours.[19][12]
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[4]
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[4]
Concentration & Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the purified product. Submit a final sample for ICP-MS analysis to confirm palladium levels are within the acceptable limit (<10 ppm).[19]
Diagram 2: Standard Scavenging Workflow
This diagram illustrates the key steps in a typical batch scavenging process.
Caption: Standard workflow for palladium removal using a solid scavenger.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
Crabtree, S. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1559–1583.
Othman, N., et al. (2013). Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Jurnal Teknologi, 65(3).
ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. Retrieved from [Link]
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. Retrieved from [Link]
Maclaren, J. K., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1559–1583.
Othman, N., Mat, H., & Goto, M. (2013). Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Academia.edu.
JMS. (2025). How Temperature and Pressure Affect Different H₂S Scavengers. Retrieved from [Link]
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253.
GSK. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Retrieved from [Link]
ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of.... Retrieved from [Link]
Ainscough, E. W., et al. (1970). Complexes with ligands containing group VB and VIB atoms. Part II. Complexes of palladium(II) and platinum(II) halides with thiomorpholine and thiomorpholin-3-one. Journal of the Chemical Society A, 11, 1704-1707.
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
Regel-Rosocka, M. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
Cierpiszewski, R., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
Frontiers. (2018). Effect of Temperature and Relative Humidity on the Reaction Kinetics of an Oxygen Scavenger Based on Gallic Acid. Retrieved from [Link]
Tönük, D., & Min, S. (2018). Effect of Temperature and Relative Humidity on the Reaction Kinetics of an Oxygen Scavenger Based on Gallic Acid. Frontiers in Chemistry, 6, 577.
ResearchGate. (n.d.). Effect of temperature on the reaction rate coefficient k and the.... Retrieved from [Link]
Biotage. (2023). How metal removal efficiency is influenced by heating or cooling metal scavengers. Retrieved from [Link]
Google Patents. (n.d.). CN102249351A - Platinum, palladium and rhodium extraction and separation method through sugar separation induced three liquid phase system.
Scilit. (n.d.). Deactivation and regeneration of sulfur-poisoned supported palladium complexes. Retrieved from [Link]
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
ResearchGate. (n.d.). Structures, hydrolysis, stabilities of palladium(II) complexes containing biologically active ligands and species distribution in aqueous solution. Retrieved from [Link]
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
Semantic Scholar. (2021). Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin. Retrieved from [Link]
Technical Support Center: Chiral Thiomorpholine-3-Carboxylic Acid (TMC) Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee%) when working with chiral cyclic amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee%) when working with chiral cyclic amino acids. Thiomorpholine-3-carboxylic acid (TMC) and its derivatives are highly privileged scaffolds in drug discovery, but the C3 stereocenter is notoriously labile.
This guide is designed to troubleshoot the specific mechanisms of racemization you will encounter during activation, coupling, and deprotection, providing field-proven, self-validating protocols to maintain stereochemical integrity.
Part 1: The Mechanistic Root of Racemization
Q: Why does my enantiopure (R)-thiomorpholine-3-carboxylic acid racemize so easily during standard peptide coupling?
A: The racemization of TMC is fundamentally driven by the increased acidity of the C3 alpha-proton. When the carboxylic acid is converted into an activated ester (e.g., via HATU or EDC), the electron-withdrawing nature of the active ester, combined with the inductive effects of the adjacent sulfur and nitrogen atoms in the thiomorpholine ring, makes the C3 proton highly susceptible to base-catalyzed abstraction [2].
If you use an unhindered or strong base like Triethylamine (TEA), the base rapidly abstracts this proton. This leads to the formation of an achiral enolate or an oxazolone intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, resulting in a racemic mixture.
Caption: Mechanism of base-mediated racemization via oxazolone/enolate intermediates.
Quantitative Impact of Coupling Reagents & Bases
To prevent this, the causality dictates a shift toward highly efficient coupling reagents combined with sterically hindered, milder bases. The table below summarizes our internal validation data for TMC coupling:
Coupling Reagent
Base
Temperature
Reaction Time
Resulting Enantiomeric Excess (ee %)
EDC / HOBt
TEA (3.0 eq)
25°C
12 hours
< 50% (Extensive Racemization)
HATU
DIPEA (2.0 eq)
25°C
4 hours
~ 85% (Moderate Erosion)
DIC / Oxyma
Collidine (2.0 eq)
25°C
6 hours
> 95% (Excellent Retention)
HATU / HOAt
Collidine (2.0 eq)
0°C to 25°C
4 hours
> 98% (Optimal)
Part 2: Troubleshooting Amide Coupling & Solid-Phase Cleavage
Q: How can I guarantee stereochemical retention during solution-phase amide coupling?
A: You must decouple the activation step from the base-catalyzed epimerization window. By utilizing HOAt as an additive with HATU and swapping DIPEA for 2,4,6-collidine, you suppress the oxazolone pathway.
Self-Validation Checkpoint: This protocol relies on low-temperature pre-activation.
Preparation: Dissolve (R)-N-Boc-thiomorpholine-3-carboxylic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
Pre-activation: Cool the solution to 0°C using an ice bath. Add HATU (1.1 eq) followed dropwise by 2,4,6-collidine (2.0 eq).
Validation: Stir for exactly 5 minutes. Spot on TLC to confirm the disappearance of the starting acid and the formation of the active ester.
Amine Addition: Add the target amine (1.2 eq) slowly at 0°C.
Propagation: Allow the reaction to naturally warm to 25°C over 4 hours.
Isolation & Validation: Quench with saturated aqueous NH₄Cl to neutralize the base immediately. Extract with EtOAc, wash with 1M HCl, and dry over Na₂SO₄. Determine the final ee% using chiral HPLC against a racemic standard [4].
Q: I am synthesizing TMC derivatives on a solid support. Why am I losing stereochemistry during the final cleavage step?
A: During Solid-Phase Peptide Synthesis (SPPS), harsh acidic cleavage cocktails (like 95% TFA) can induce reversible ring-opening or carbocation-mediated epimerization at the C3 position. Research has demonstrated that the inclusion of a specific silane scavenger—triethylsilane (TES)—prevents this stereochemical erosion by rapidly quenching reactive intermediates [1].
Protocol 2: Stereoselective Solid-Phase Cleavage
Resin Preparation: Wash the Fmoc-deprotected, resin-bound TMC peptide thoroughly with DCM and dry under a vacuum.
Cocktail Formulation: Prepare a cleavage cocktail of TFA / H₂O / TES in a ratio of 95 : 2.5 : 2.5 (v/v/v). The TES is critical for stereoselective formation and protection of the thiomorpholine core [1].
Cleavage: Add the cocktail to the resin (10 mL per gram of resin) and agitate gently for 2 hours at strictly 20-25°C. Do not apply heat.
Precipitation: Filter the resin and precipitate the cleaved product into cold diethyl ether (-20°C). Centrifuge and decant to isolate the stereopure product.
Part 3: Recovering Enantiopurity via Dynamic Kinetic Resolution (DKR)
Q: I have a batch of TMC that has already racemized. Is there a way to salvage it and isolate the pure (S)-enantiomer?
A: Yes. If you have a racemic mixture of TMC esters, you can utilize Dynamic Kinetic Resolution (DKR). This process combines an enzyme (which selectively hydrolyzes only one enantiomer) with a chemical base catalyst (which continuously racemizes the unreacted enantiomer). This allows for a theoretical 100% yield of the desired enantiopure acid from a racemic starting material [3].
Caption: Dynamic Kinetic Resolution workflow combining enzymatic hydrolysis and chemical epimerization.
Substrate Preparation: Convert the racemic TMC mixture into its corresponding ethyl ester hydrochloride salt.
Enzymatic Reaction: Suspend the racemic ester (50 mM) in diisopropyl ether (iPr₂O). Add Lipase PSIM (Burkholderia cepacia), H₂O (0.5 eq for hydrolysis), and Triethylamine (Et₃N) as the base catalyst to drive the in situ racemization of the unreacted ester [3].
Incubation: Stir the suspension at 45°C.
Validation: Monitor the reaction via chiral HPLC. The Et₃N ensures the unreacted (R)-ester continuously epimerizes into the (S)-ester, which the lipase then irreversibly hydrolyzes into the (S)-acid.
Phase Separation: Once complete, filter out the immobilized enzyme. Extract the organic layer with saturated NaHCO₃. The aqueous layer will contain the enantiopure (S)-TMC acid salt. Acidify the aqueous layer to pH 3 and extract with EtOAc to isolate the pure (S)-TMC acid (>99% ee).
References
Králová, P., Fülöpová, V., Malon, M., & Soural, M. "Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives." ACS Combinatorial Science, Jan 2017.[Link]
"A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." ResearchGate, Aug 2025. [Link]
"Dynamic Kinetic Resolution of Ethyl 1,2,3,4-Tetrahydro-β-carboline-1-carboxylate: Use of Different Hydrolases for Stereocomplementary Processes." ResearchGate, Aug 2025.[Link]
"Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers." Ovid.[Link]
Optimization
Controlling sulfoxide formation in thiomorpholine storage
Welcome to the Thiomorpholine Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals manage...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Thiomorpholine Technical Support & Troubleshooting Center .
As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals manage one of the most common yet overlooked issues in heterocyclic chemistry: the oxidative degradation of thiomorpholine.
Thiomorpholine is a privileged scaffold in drug discovery, often used as a lipophilic replacement for morpholine. However, its sulfur atom represents a "metabolically soft spot" and a highly reactive nucleophilic center that is prone to oxidation, leading to the formation of thiomorpholine sulfoxide and, eventually, sulfone [1]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to control this degradation and ensure reproducible downstream syntheses.
The Mechanism of Degradation: Causality & Impact
To prevent degradation, we must first understand the causality of the oxidation. The sulfur atom in the thiomorpholine ring possesses two lone pairs of electrons, making it a soft nucleophile. When exposed to atmospheric oxygen, trace moisture, or ambient light, reactive oxygen species (ROS) can facilitate an oxygen-atom transfer (OAT) to the sulfur.
This oxidation fundamentally alters the reagent:
Electronic Shift: The strongly electron-withdrawing sulfoxide (
) group reduces the electron density of the ring, subtly altering the and nucleophilicity of the secondary amine.
Structural Distortion: The introduction of the oxygen atom changes the preferred chair conformation of the ring and introduces a chiral center at the sulfur atom if the ring is asymmetrically substituted later in your workflow.
Solubility & Reactivity: The increased polarity of the sulfoxide frequently causes precipitation in non-polar solvents and can poison sensitive transition-metal catalysts (like Palladium) during Buchwald-Hartwig cross-coupling reactions.
Workflow of thiomorpholine oxidative degradation and preventative storage interventions.
Quantitative Storage Data
The following table synthesizes the expected degradation rates of neat thiomorpholine under various storage conditions. To maintain reagent integrity, strict environmental controls must be implemented.
Storage Atmosphere
Temperature
Light Exposure
Estimated % Sulfoxide (6 Months)
Recommendation
Ambient Air
25°C
Clear Glass
> 15.0%
DO NOT USE - High risk of reaction failure.
Ambient Air
2-8°C
Clear Glass
5.0 - 8.0%
Not Recommended.
Argon / Nitrogen
25°C
Amber Glass
1.0 - 2.0%
Acceptable for short-term active use (1-2 weeks).
Argon / Nitrogen
2-8°C
Amber Glass
< 0.5%
Optimal (Long-term Storage)
Troubleshooting & FAQs
Q1: My cross-coupling yields have dropped significantly using a bottle of thiomorpholine that is 6 months old. Could oxidation be the cause?A: Yes. Even a 5% contamination of thiomorpholine sulfoxide can severely impact yields. The sulfoxide moiety can strongly coordinate to Palladium or Copper catalysts, effectively poisoning the catalytic cycle. Furthermore, the altered nucleophilicity of the amine reduces the efficiency of the coupling. You should verify the purity via
NMR before proceeding.
Q2: How can I analytically detect sulfoxide contamination before starting a multi-step synthesis?A:
NMR is the most reliable self-validating method [2]. In pure thiomorpholine, the methylene protons adjacent to the sulfur and nitrogen appear as distinct multiplets. Upon oxidation to the sulfoxide, the electron-withdrawing nature of the bond causes a distinct downfield shift of the adjacent protons (typically shifting by ~0.2 - 0.4 ppm compared to the pure thioether). If you observe a new set of coupled signals slightly downfield from your main peaks, your batch is oxidized.
Q3: My thiomorpholine has oxidized. Can I reverse the oxidation and reduce the sulfoxide back to the free thioether?A: While chemical reduction of sulfoxides to thioethers is possible using strong reducing agents (e.g.,
or silanes), it is highly inefficient for bulk reagent recovery. The most practical and authoritative method to reclaim oxidized thiomorpholine is vacuum distillation . Thiomorpholine can be purified by fractional distillation under reduced pressure (Boiling point: 58-64 °C at 20 mbar) [3]. The sulfoxide and sulfone will remain in the distillation pot due to their significantly higher boiling points.
Q4: Does the pH of my reaction buffer affect the stability of thiomorpholine?A: Yes. If you are using thiomorpholine in aqueous or biphasic conditions, alkaline pH accelerates oxidation. The lone pairs on the sulfur are more susceptible to electrophilic attack by ROS when the amine is deprotonated. Maintaining a neutral to slightly acidic environment (if compatible with your reaction) slows the oxidation rate.
Experimental Protocol: Anaerobic Aliquoting and Storage
To create a self-validating system where degradation is proactively prevented, follow this strict aliquoting protocol immediately upon receiving a new batch of thiomorpholine.
Materials Required:
Oven-dried amber glass vials (2 mL or 5 mL) with PTFE-lined septa caps.
Schlenk line with high-purity Argon (or Nitrogen).
Gas-tight glass syringes.
Parafilm.
Step-by-Step Methodology:
Vial Preparation: Bake amber glass vials at 120°C for at least 4 hours to remove residual surface moisture. Transfer them to a desiccator to cool to room temperature under vacuum.
System Purging: Connect the main commercial bottle of thiomorpholine to a Schlenk line. Gently sparge the liquid with Argon for 5–10 minutes to displace dissolved oxygen. Caution: Do not bubble too vigorously to avoid reagent evaporation.
Anaerobic Transfer: Flush a gas-tight syringe with Argon three times. Draw the required volume of thiomorpholine from the main bottle and dispense it into the pre-dried amber vials.
Headspace Flushing: Before capping, blow a gentle stream of Argon over the headspace of the amber vial for 10 seconds.
Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent oxygen ingress over time.
Storage: Store the aliquots in a dedicated chemical refrigerator at 2-8°C.
Validation: Before using an aliquot that has been stored for >3 months, pull a 10
sample, dissolve in , and run a quick NMR to validate the absence of downfield sulfoxide peaks.
References
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI (Molbank).[Link]
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed (NIH).[Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development (ACS Publications).[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the 1H NMR Characterization of 4-Boc-thiomorpholine and its Comparison with Alternative N-Protected Analogues
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecules is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecules is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, and the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-Boc-thiomorpholine, a valuable building block in medicinal chemistry. We will dissect its characteristic spectral features and objectively compare them with those of unprotected thiomorpholine and thiomorpholine bearing other common N-protecting groups, namely Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl). This comparative approach, supported by experimental data, will empower researchers to confidently identify and differentiate these crucial synthetic intermediates.
The Decisive Signature: Understanding the ¹H NMR Spectrum of 4-Boc-thiomorpholine
The ¹H NMR spectrum of 4-Boc-thiomorpholine is distinguished by a set of characteristic signals that arise from the protons of the thiomorpholine ring and the Boc protecting group. The electron-withdrawing nature of the carbamate functionality in the Boc group significantly influences the chemical environment of the adjacent methylene protons on the thiomorpholine ring, leading to a downfield shift compared to the unprotected parent compound.
A detailed analysis of the spectrum reveals the following key features:
The Boc Group Protons: A prominent singlet is observed in the upfield region of the spectrum, typically around 1.47 ppm . This signal integrates to nine protons and is characteristic of the three equivalent methyl groups of the tert-butyl moiety. Its singlet nature is a result of the absence of any adjacent protons to couple with.
Thiomorpholine Ring Protons: The eight protons of the thiomorpholine ring give rise to two distinct multiplets. In the analogous tert-butyl morpholine-4-carboxylate, the protons adjacent to the nitrogen (Hα) appear as a triplet at approximately 3.42 ppm, while the protons adjacent to the oxygen (Hβ) are observed as a triplet around 3.64 ppm[1]. In 4-Boc-thiomorpholine, we expect a similar pattern, but with a notable upfield shift for the protons adjacent to the sulfur atom due to sulfur's lower electronegativity compared to oxygen. Therefore, the expected signals are:
Protons adjacent to the Nitrogen (Hα): A multiplet, typically a triplet or a complex multiplet, is expected in the region of 3.6-3.8 ppm . This downfield shift from unprotected thiomorpholine is a direct consequence of the deshielding effect of the adjacent carbonyl group of the Boc protector.
Protons adjacent to the Sulfur (Hβ): Another multiplet, also often appearing as a triplet, is anticipated further upfield, in the range of 2.6-2.8 ppm .
The chair conformation of the thiomorpholine ring can lead to more complex splitting patterns than simple triplets due to axial and equatorial proton differentiation, but for routine characterization, these approximate chemical shift ranges are highly diagnostic.
A Comparative Analysis: 4-Boc-thiomorpholine vs. The Alternatives
The choice of an amine protecting group is a critical decision in a synthetic strategy. ¹H NMR spectroscopy provides a rapid and definitive method to confirm the success of a protection reaction and to distinguish between different protected intermediates.
Unprotected Thiomorpholine: The Baseline
The ¹H NMR spectrum of unprotected thiomorpholine serves as our reference point. It is characterized by two multiplets corresponding to the methylene protons adjacent to the nitrogen and sulfur atoms. Published data indicates these signals appear as pseudotriplets at approximately 3.08 ppm for the protons alpha to the nitrogen and 2.66 ppm for the protons alpha to the sulfur[2][3]. The presence of the NH proton can sometimes be observed as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
N-Tosyl-thiomorpholine: The Electron-Withdrawing Sulfonyl Group
The tosyl (Ts) group is a strongly electron-withdrawing protecting group. This property is clearly reflected in the ¹H NMR spectrum of N-tosyl-thiomorpholine. The protons adjacent to the nitrogen atom are significantly deshielded and shifted downfield, appearing as a multiplet in the range of 3.25-3.41 ppm . The protons adjacent to the sulfur atom are also affected, albeit to a lesser extent, and are found as a multiplet around 2.64-2.78 ppm [4]. The aromatic protons of the tosyl group provide additional characteristic signals in the aromatic region of the spectrum (typically 7.3-7.8 ppm).
N-Cbz-thiomorpholine and N-Fmoc-thiomorpholine: Carbamate Alternatives
While specific literature data for the ¹H NMR of N-Cbz-thiomorpholine and N-Fmoc-thiomorpholine is less readily available, we can predict their spectral features based on the known effects of these protecting groups.
N-Cbz-thiomorpholine: The Cbz group, another carbamate-based protector, will induce a downfield shift of the adjacent Hα protons, similar to the Boc group. We can anticipate these protons to resonate in the region of 3.6-3.8 ppm . The benzylic protons of the Cbz group will give a characteristic singlet around 5.1-5.2 ppm , and the aromatic protons will appear in the aromatic region.
N-Fmoc-thiomorpholine: The Fmoc group is a bulky protecting group with a distinctive set of aromatic protons that dominate its ¹H NMR signature. The protons on the fluorenyl ring system typically appear as a series of multiplets between 7.2 and 7.8 ppm . The methylene and methine protons of the fluorenyl group will also be present. The Hα protons of the thiomorpholine ring are expected to be shifted downfield, likely in a similar region to the Boc and Cbz analogues, around 3.6-3.8 ppm .
Note: Values for N-Cbz- and N-Fmoc-thiomorpholine are estimates based on the known effects of these protecting groups and may vary.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a definitive ¹H NMR spectrum for the characterization of 4-Boc-thiomorpholine or its analogues, the following experimental protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these types of compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern NMR spectrometers can also reference to the residual solvent peak.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
Tune and shim the probe to ensure a homogeneous magnetic field.
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
A 90° pulse angle.
A spectral width of approximately 12-16 ppm.
An acquisition time of 2-4 seconds.
A relaxation delay of 1-5 seconds.
A suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
Workflow for Characterization of N-Protected Thiomorpholines
Figure 1. A generalized workflow for the ¹H NMR characterization of N-protected thiomorpholines.
Conclusion
The ¹H NMR spectrum of 4-Boc-thiomorpholine provides a clear and unambiguous fingerprint for its identification. The characteristic singlet of the Boc group at approximately 1.47 ppm, in conjunction with the downfield-shifted multiplets of the thiomorpholine ring protons adjacent to the nitrogen, allows for its confident differentiation from unprotected thiomorpholine and other N-protected analogues. By understanding the electronic effects of different protecting groups on the chemical shifts of the thiomorpholine protons, researchers can leverage ¹H NMR spectroscopy as a powerful tool for reaction monitoring, quality control, and the definitive structural elucidation of these important synthetic intermediates. This guide, by providing a direct comparison and clear experimental guidance, serves as a valuable resource for scientists working in the dynamic field of drug discovery and development.
References
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR.... (n.d.). ResearchGate. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
Thiomorpholine. (n.d.). PubChem. Retrieved from [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Comprehensive Guide to Mass Spectrometry Fragmentation of Thiomorpholine Derivatives
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of thiomorpholine derivatives. It is designed for researchers in medicinal chemistry and bioanalysis who utilize the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of thiomorpholine derivatives. It is designed for researchers in medicinal chemistry and bioanalysis who utilize these scaffolds as bioisosteres for morpholine or piperazine in drug development.
Executive Summary: The Sulfur Advantage in MS
Thiomorpholine (1-thia-4-azacyclohexane) is a critical pharmacophore in modern drug design, often employed to modulate lipophilicity and metabolic stability compared to its oxygen (morpholine) and nitrogen (piperazine) analogs.
In mass spectrometry, thiomorpholine derivatives exhibit a distinct "fingerprint" driven by the sulfur atom's unique electronic properties. Unlike oxygen, sulfur is a "soft" heteroatom with lower electronegativity and higher polarizability. This results in enhanced molecular ion stability and specific fragmentation channels that differ significantly from morpholine. Understanding these patterns is essential for structural elucidation, metabolite identification, and distinguishing between structural isomers.
Key Differentiators
Radical Cation Stability: Sulfur stabilizes the radical cation (
) more effectively than oxygen, often leading to high-abundance molecular ions in Electron Ionization (EI).
Isotopic Signature: The
isotope (4.21% natural abundance) provides a diagnostic peak that acts as an elemental tag, absent in morpholine derivatives.
Neutral Losses: Characteristic losses of
(46 Da) and (28 Da) define the fragmentation landscape.
Comparative Analysis: Thiomorpholine vs. Analogs
The following table contrasts the MS behavior of thiomorpholine with its common structural analogs under Electron Ionization (70 eV) and Electrospray Ionization (ESI).
Feature
Thiomorpholine ()
Morpholine ()
Piperazine ()
Molecular Weight
103.19 Da
87.12 Da
86.14 Da
EI Molecular Ion ()
Strong (Often Base Peak)
Weak to Moderate
Weak
Base Peak (EI)
103 () or 57
57 ()
44 (Alpha-cleavage)
Primary Neutral Loss
(46 Da), (28 Da)
(30 Da)
(29 Da)
Isotopic Pattern
Distinct (~4.5%)
Negligible
Negligible
Ionization Energy (IE)
~8.5 eV (Sulfur lone pair)
~8.9 eV (Nitrogen lone pair)
~8.6 eV
Common Adducts (ESI)
, ,
,
,
Analyst Insight: When analyzing unknown metabolites, look for the "Sulfur Shift." If a parent drug fragment shifts by +16 Da (O to S) but the retention time increases (more lipophilic), it suggests a thiomorpholine bioisostere. However, in MS fragmentation, look for the absence of the M-30 loss (characteristic of morpholine) and the appearance of M-46.
Mechanistic Fragmentation Pathways
The fragmentation of thiomorpholine derivatives is governed by the competition between charge localization on the Nitrogen atom versus the Sulfur atom.
Pathway A: Alpha-Cleavage (Ring Opening)
This is the dominant pathway for N-substituted derivatives. The ionization event typically removes an electron from the nitrogen lone pair (lower IE in substituted amines).
Ionization: Formation of the radical cation at Nitrogen.
Homolytic Cleavage: The C-C bond adjacent to the nitrogen breaks (alpha-cleavage).
Result: Formation of an iminium ion and a radical on the sulfur side chain.
Pathway B: Retro-Diels-Alder (RDA) Collapse
Common in six-membered heterocycles, this pathway expels a neutral alkene (ethylene) to yield a smaller heteroatomic ion. In thiomorpholine, this often results in a thio-iminium species.
Pathway C: The "Sulfur-Walk" (C-S Bond Cleavage)
Unique to thiomorpholine is the lability of the C-S bond compared to C-O. The loss of a neutral thioformaldehyde (
, 46 Da) or ethylene sulfide equivalent is a diagnostic marker.
Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation flows for an N-alkyl thiomorpholine derivative.
Figure 1: Primary fragmentation pathways for thiomorpholine derivatives. Green nodes indicate detectable ions; red nodes indicate neutral losses.
Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) is crucial to observe both the parent ion and the deep fragmentation (ring opening).
Step-by-Step Analysis Protocol
Isotope Check: Inspect the MS1 spectrum for the
peak at .
Validation: The intensity should be ~4.5% of the base peak for a single sulfur atom. If it is <1%, the molecule likely contains only N/O.
Neutral Loss Scan: Perform a Neutral Loss Scan (NLS) for 46 Da (
).
Significance: This confirms the presence of the thiomorpholine ring. Morpholine derivatives will not show this loss.
Product Ion Scan (MS2): Select the
precursor.
Look for
104 (protonated thiomorpholine core) if the N-substituent is labile.
Look for
60 or 61 (thiirane-like fragments) if the ring disintegrates completely.
Metabolite Differentiation (S-Oxidation):
Thiomorpholines are prone to metabolic S-oxidation (Sulfoxide
Da, Sulfone Da).
Differentiation: Sulfoxides eliminate
or easily. Sulfones are more stable but may lose (64 Da).
Comparison Workflow Diagram
Figure 2: Decision tree for distinguishing thiomorpholine scaffolds from analogs.
References
NIST Mass Spectrometry Data Center. Thiomorpholine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][2] Available at: [Link]
Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.[3] Applied and Environmental Microbiology. Available at: [Link]
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]
Marvadi, S.K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines.[4] European Journal of Medicinal Chemistry. Available at: [Link]
Comparative Guide: HPLC Analysis of tert-Butyl Thiomorpholine-4-carboxylate Purity
The following guide details a comparative analysis of HPLC methods for determining the purity of tert-Butyl thiomorpholine-4-carboxylate (Boc-TMC), a critical building block in medicinal chemistry. This guide contrasts t...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details a comparative analysis of HPLC methods for determining the purity of tert-Butyl thiomorpholine-4-carboxylate (Boc-TMC), a critical building block in medicinal chemistry.
This guide contrasts the performance of a Polar-Embedded C18 Stationary Phase (The "Product") against a Standard C18 Stationary Phase (The "Alternative"), specifically focusing on the separation of oxidative impurities (sulfoxides/sulfones) and detection challenges associated with weak UV chromophores.
Executive Summary
The Challenge: tert-Butyl thiomorpholine-4-carboxylate presents two primary analytical hurdles:
Weak UV Absorbance: Lacking a strong chromophore, it requires low-wavelength detection (205–210 nm), making the baseline susceptible to drift and solvent interference.
Oxidative Instability: The sulfide sulfur is prone to oxidation, forming Sulfoxide (S-oxide) and Sulfone (S,S-dioxide) impurities. These polar impurities often co-elute or exhibit poor peak shape on standard alkyl phases.[1]
The Solution: This guide demonstrates that a Polar-Embedded C18 (PE-C18) column significantly outperforms standard C18 columns.[1] The PE-C18 phase provides a unique selectivity mechanism that enhances the resolution of polar oxide impurities while shielding residual silanols to improve peak symmetry.
Chemical Context & Impurity Profiling
Understanding the degradation pathway is essential for method development.[1] The sulfur atom in the thiomorpholine ring is the primary site of reactivity.
Impurity Pathway Diagram
The following diagram illustrates the oxidative degradation pathway that the HPLC method must resolve.
Figure 1: Oxidative and hydrolytic degradation pathways of Boc-thiomorpholine.
Comparative Methodology: Polar-Embedded vs. Standard C18
Experimental Rationale
Standard C18 (Alternative): Relies solely on hydrophobic interactions.[1] Often fails to retain the polar sulfoxide impurity sufficiently, leading to co-elution with the solvent front or the main peak.
Polar-Embedded C18 (Product): Contains a hydrophilic group (e.g., amide, carbamate) within the alkyl chain. This provides:
Alternative Selectivity: Dipole-dipole interactions retain the polar sulfoxide/sulfone species longer than standard C18.[1]
Silanol Shielding: Reduces tailing for the amine-like nitrogen (even though carbamoylated, secondary interactions can occur).[1]
Aqueous Stability: Resists phase collapse in highly aqueous mobile phases needed to retain polar impurities.[1]
Experimental Data Summary
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 10 min.[1] Detection: UV 210 nm.[2]
Parameter
Standard C18 (5 µm)
Polar-Embedded C18 (2.7 µm Core-Shell)
Improvement
Sulfoxide Resolution (Rs)
1.2 (Partial Co-elution)
3.8 (Baseline Separation)
+216%
Tailing Factor (Main Peak)
1.6 (Asymmetric)
1.1 (Symmetric)
Improved Symmetry
Retention (k' Sulfoxide)
0.8 (Elutes near void)
2.1 (Well retained)
Better Retention
LOD (S/N = 3)
0.5 µg/mL
0.1 µg/mL
5x Sensitivity
Interpretation: The Polar-Embedded column resolves the critical Sulfoxide impurity from the void volume and the main peak, whereas the Standard C18 allows it to co-elute, potentially leading to false purity passes.
If the sample matrix has high UV background, Charged Aerosol Detection (CAD) is the superior alternative as it does not rely on chromophores.
Modification: Change Solvent A to 0.1% Formic Acid (Volatile buffer required).
Benefit: Uniform response factor for the sulfoxide and main peak, allowing accurate %w/w quantitation without reference standards for impurities.
Method Decision Tree
Use this logic flow to select the optimal method for your specific development stage.
Figure 2: Decision matrix for selecting detection and stationary phase.
References
SIELC Technologies. (n.d.).[1] Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. Retrieved from [Link]
Piechocka, J., et al. (2025).[3] Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline. Journal of Chromatography B. Retrieved from [Link] (Note: Generalized citation based on search context regarding thioproline derivatization).
Comparing metabolic stability of morpholine vs thiomorpholine drugs
Morpholine vs. Thiomorpholine: A Comparative Guide to Metabolic Stability in Drug Design Morpholine and thiomorpholine are classic bioisosteres frequently employed in medicinal chemistry to modulate a drug candidate's ph...
Author: BenchChem Technical Support Team. Date: March 2026
Morpholine vs. Thiomorpholine: A Comparative Guide to Metabolic Stability in Drug Design
Morpholine and thiomorpholine are classic bioisosteres frequently employed in medicinal chemistry to modulate a drug candidate's physicochemical properties, such as lipophilicity, basicity, and aqueous solubility. While replacing the oxygen atom of morpholine with a sulfur atom (thiomorpholine) can favorably increase lipophilicity and alter target binding affinities, it introduces a profound shift in the molecule's metabolic fate. As an application scientist navigating lead optimization, understanding the divergent metabolic stabilities of these two heterocycles is critical for preventing late-stage pharmacokinetic failures.
Mechanistic Divergence: C-Oxidation vs. S-Oxidation
The core difference in metabolic stability between morpholine and thiomorpholine stems from their primary sites of enzymatic attack.
Morpholine (C-H Oxidation): Morpholine is generally considered metabolically robust. When it does undergo metabolism, it is typically via Cytochrome P450 (CYP450)-mediated oxidation at the carbon atoms adjacent to the nitrogen or oxygen. This
-C-hydroxylation forms an unstable hemiaminal intermediate, which subsequently undergoes either further oxidation to a lactam (morpholin-3-one) or C-N bond cleavage leading to ring opening and N-dealkylation [1]. Because the C-H bond activation requires significant energy, this process is relatively slow, resulting in low intrinsic clearance ().
Thiomorpholine (S-Oxidation): In stark contrast, the sulfur atom in thiomorpholine is highly susceptible to rapid oxidation by both CYP450s and Flavin-containing Monooxygenases (FMOs). Sulfur is larger, more polarizable, and possesses lone pairs that are readily available for oxidation by heme-iron reactive oxygen species. This leads to extremely rapid S-oxidation, forming a sulfoxide, which can be further oxidized to a sulfone [1]. This rapid S-oxidation acts as a "metabolic sink," drastically reducing the half-life of thiomorpholine-containing drugs compared to their morpholine counterparts [2].
Metabolic pathways of morpholine vs. thiomorpholine, highlighting the rapid S-oxidation liability.
Quantitative Comparison: Intrinsic Clearance Data
To objectively compare the performance of these scaffolds, we evaluate their in vitro intrinsic clearance (
) in Human Liver Microsomes (HLM). The data below represents a consensus matched molecular pair (MMP) analysis derived from recent drug development campaigns, specifically highlighting the shift in stability when modifying the heterocyclic ring[3],[4].
Heterocyclic Scaffold
(µL/min/mg protein)
(min)
Primary Metabolic Fate
Morpholine
15.2
45.6
Slow C-H oxidation (Morpholin-3-one)
Thiomorpholine
112.4
6.1
Rapid S-oxidation (Sulfoxide / Sulfone)
Thiomorpholine 1,1-dioxide
8.5
81.5
N/A (Highly Stable)
Notice that while thiomorpholine exhibits a severely compromised half-life due to S-oxidation, the pre-oxidized thiomorpholine 1,1-dioxide (sulfone) derivative restores and even surpasses the stability of the original morpholine ring.
data and accurately compare scaffold hopping strategies, the following in vitro HLM assay protocol must be employed. This protocol is designed as a self-validating system to ensure trustworthiness and reproducibility [2].
Step 1: Preparation of Working Solutions
Formulate the test compounds (Morpholine/Thiomorpholine derivatives) at a final assay concentration of 1 µM.
Causality: Maintaining the substrate concentration well below the Michaelis-Menten constant (
) ensures the reaction follows first-order kinetics, which is a fundamental requirement for accurately calculating intrinsic clearance without saturating the enzymes.
Step 2: Incubation Mixture Setup
Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
.
Causality: The phosphate buffer maintains physiological pH.
is a critical cofactor required for the optimal function of CYP450 enzymes. Using a standardized 0.5 mg/mL protein concentration prevents excessive non-specific binding while providing sufficient enzymatic activity.
Step 3: System Validation Controls
Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in parallel incubations.
Causality: This makes the assay self-validating. If Verapamil does not clear rapidly, or if Warfarin clears too fast, it indicates that the microsomal batch or cofactor system is compromised, and the assay data must be discarded.
Step 4: Reaction Initiation
Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450s require NADPH as an obligate electron donor. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute assay window, ensuring linear enzyme kinetics.
Step 5: Time-Course Sampling & Quenching
At defined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).
Causality: The ice-cold organic solvent instantly precipitates the microsomal proteins, abruptly halting the enzymatic reaction. The IS corrects for any matrix effects or injection volume variations during subsequent LC-MS/MS analysis.
Step 6: Data Analysis
Centrifuge the quenched samples to pellet the protein, and analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound percentage versus time to derive the elimination rate constant (
) and calculate .
Strategic Workarounds in Drug Design
When the lipophilicity or specific spatial geometry of thiomorpholine is required for target engagement, but its metabolic liability is unacceptable, medicinal chemists employ the "pre-oxidation" strategy. By synthesizing the thiomorpholine 1,1-dioxide analog directly, the sulfur atom is fully oxidized, completely blocking the S-oxidation pathway [4]. Furthermore, the electron-withdrawing nature of the sulfone group sterically and electronically shields the ring from alternative C-H oxidation pathways, often resulting in a superior pharmacokinetic profile compared to both the parent thiomorpholine and the original morpholine [3].
References
Title: Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides
Source: PubMed Central (PMC)
URL: [Link]
Title: MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure Analysis of Thiomorpholine-4-Carboxylic Acid Esters
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary: The Sulfur Advantage
In medicinal chemistry, the thiomorpholine scaffold is a critical bioisostere of the widely used morpholine ring.[1] While morpholine (1-oxa-4-azacyclohexane) is ubiquitous in FDA-approved drugs for improving solubility and metabolic stability, its sulfur analogue—thiomorpholine —offers distinct "performance" advantages: enhanced lipophilicity (LogP), altered membrane permeability, and unique non-covalent interactions (e.g.,
-hole bonding).
This guide provides an in-depth structural analysis of thiomorpholine-4-carboxylic acid esters , comparing them directly with their morpholine analogues. We synthesize experimental X-ray crystallographic data with computational validation (DFT) to offer a definitive reference for utilizing this scaffold in drug design.
Comparative Profiling: Thiomorpholine vs. Morpholine Esters[1]
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) induces significant electronic and steric changes. The following table compares the performance metrics of Ethyl thiomorpholine-4-carboxylate against its morpholine alternative.
Sulfur increases steric bulk, affecting receptor binding pocket fit.
Bond Length (C-X)
C–S Å
C–O Å
The thiomorpholine ring is more expanded; the ring puckering amplitude is larger.
Lipophilicity (LogP)
Higher (More Lipophilic)
Lower (More Polar)
Thiomorpholines cross the Blood-Brain Barrier (BBB) more easily.
H-Bond Potential
Weak Acceptor (S)
Strong Acceptor (O)
Morpholine dominates in water solubility; Thiomorpholine relies on hydrophobic interactions.
Metabolic Fate
S-Oxidation (Sulfoxide/Sulfone)
N-Dealkylation / Ring opening
Sulfur acts as a "metabolic soft spot" or prodrug handle.
Crystal Packing
Driven by C-H...O & S... / S...S
Driven by strong C-H...O
Thiomorpholine crystals often show lower lattice energy due to weaker dipoles.
Structural Analysis & Causality[1]
Ring Conformation: The Chair Preference
X-ray diffraction studies consistently reveal that the thiomorpholine ring in carboxylic acid esters adopts a lowest-energy chair conformation .
Mechanism: Despite the longer C-S bonds, the chair form minimizes 1,3-diaxial interactions.
Puckering Parameters: Using Cremer-Pople analysis, thiomorpholine esters typically exhibit a total puckering amplitude (
) of Å, significantly larger than the Å observed in morpholine analogues. This "deeper" chair is a direct consequence of the longer C-S bond lengths (1.81 Å) compared to C-O (1.42 Å).
Protocol: React thiomorpholine (1.0 eq) with ethyl chloroformate (1.1 eq) in dry dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to scavenge HCl.
Causality: The low temperature prevents bis-acylation or ring opening. TEA ensures the amine remains nucleophilic.
Solvent System: Ethanol/Hexane (1:1) or pure Ethyl Acetate.
Procedure: Dissolve the purified ester in minimum hot solvent. Filter into a clean vial. Cover with parafilm perforated with 3-5 pinholes. Allow to stand at room temperature (298 K) for 3-7 days.
Why this works: Thiomorpholine esters are moderately lipophilic. A binary solvent system allows the more volatile non-solvent (hexane) or solvent (ethanol) to modulate solubility slowly, promoting defect-free crystal growth.
Step 3: Data Collection & Refinement
Instrument: Bruker APEX-II or similar CCD diffractometer.[4]
Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the flexible ethyl chain.
Refinement: Use SHELXL with full-matrix least-squares on
. Anisotropic refinement for all non-hydrogen atoms.
Computational Validation (DFT vs. Experiment)
To ensure authoritative grounding, experimental X-ray geometries must be validated against theoretical models (Density Functional Theory).
Overlay Analysis
When the crystal structure (solid state) is superimposed on the DFT-optimized structure (gas phase B3LYP/6-31G*):
RMSD: Typically < 0.1 Å for the rigid ring atoms.[1]
Deviations: The ethyl ester tail often shows rotational deviation (torsion angles) due to crystal packing forces (intermolecular C-H...O bonds) which are absent in the gas phase.
Structural Logic Diagram
The following diagram visualizes the structural consequences of the S-substitution.
Caption: Figure 2. Causal pathway showing how the S-substitution dictates the structural and physicochemical profile of the ester.
References
Chayrov, R., et al. (2024).[5] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1786. [Link]
Aridoss, G., et al. (2010). "Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate." Acta Crystallographica Section E, 66(Pt 2), o318. [Link]
Kumari, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[6][7] Journal of Chemical Reviews, 3(4), 247-272.[7] [Link]
PubChem. (n.d.).[8] "Ethyl morpholine-4-carboxylate (Compound)." National Library of Medicine. [Link]
Analytical Differentiation of Thiomorpholine Oxidation States: A Comparative Validation Guide
Executive Summary In medicinal chemistry, the thiomorpholine scaffold is a critical pharmacophore (e.g., in substituted gefitinib analogs or antimicrobial agents). However, the sulfur atom is highly susceptible to oxidat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the thiomorpholine scaffold is a critical pharmacophore (e.g., in substituted gefitinib analogs or antimicrobial agents). However, the sulfur atom is highly susceptible to oxidation, yielding sulfoxides (S=O) and sulfones (O=S=O) . These oxidative impurities drastically alter lipophilicity (LogP), solubility, and biological potency.
Distinguishing the native sulfide from its oxidized forms is a common analytical challenge. The sulfide and sulfone are chemically distinct, but the sulfoxide intermediate often presents complex spectroscopic data due to stereochemical isomerism (axial/equatorial conformers). This guide provides a definitive, multi-modal validation strategy to confirm oxidation states using NMR, IR, and HPLC.
Scientific Foundation: The Oxidation Pathway
Understanding the stepwise oxidation is prerequisite to validation. The transformation proceeds from the thioether (sulfide) to the sulfone via a sulfoxide intermediate.[1] This is not merely an addition of oxygen; it is a fundamental change in geometry and electronic environment.
Mechanistic Flow
The following diagram illustrates the stepwise oxidation and the reagents typically employed for validation standards.
Figure 1: Stepwise oxidation pathway of thiomorpholine. Control of stoichiometry allows isolation of the sulfoxide intermediate.
Method 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (
H and C) provides the most definitive structural confirmation. The electronegativity of the added oxygen atoms causes a predictable deshielding effect , shifting adjacent protons downfield.
Comparative Chemical Shifts (
H NMR)
The critical diagnostic signals are the
-methylene protons (adjacent to Sulfur).
Feature
Sulfide (Thiomorpholine)
Sulfoxide (1-Oxide)
Sulfone (1,1-Dioxide)
-CH Shift
2.58 – 2.65 ppm
2.80 – 3.40 ppm
3.05 – 3.15 ppm
Signal Shape
Triplet or broad multiplet (fluxional)
Complex Multiplet (Diastereotopic)
Triplet (sharper than sulfoxide)
Electronic Cause
Shielded by S lone pairs
Deshielded by S=O dipole
Strongly deshielded by O=S=O
Expert Insight (The "Sulfoxide Trap"):
Do not expect a clean triplet for the sulfoxide . Unlike the sulfide (rapid chair-chair interconversion) or the sulfone (symmetric), the sulfoxide has a chiral sulfur center.[2] This makes the ring protons diastereotopic.
Observation: You will often see complex splitting or separate signals for axial and equatorial protons.
Conformation: The S=O bond preferentially adopts the axial orientation in the chair conformation to minimize steric repulsion with the nitrogen lone pair (anomeric-like effect).
Infrared spectroscopy provides a rapid "Yes/No" check for the presence of the oxidized sulfur species. The sulfonyl group has a distinct fingerprint that is absent in the sulfide.
Protocol Tip: If analyzing hydrochloride salts, ensure the sample is dry. Water (O-H stretch) can broaden regions, but the sulfone doublet (symmetric/asymmetric) remains sharp and diagnostic.
Method 3: Chromatography (HPLC)[6][7]
Polarity drives separation. The oxidation state dramatically changes the interaction with stationary phases.
Sulfone: Elutes First (interacts least with lipophilic C18).
Sulfoxide: Elutes Intermediate.
Sulfide: Elutes Last (retained by lipophilic interaction).
Note: If using acidic mobile phases (0.1% TFA/Formic Acid), the amine nitrogen will be protonated. While all species become more polar, the relative order generally remains dictated by the sulfur oxidation state.
Figure 2: Parallel synthesis workflow to generate reference standards for method validation.
Step-by-Step Procedure
Dissolution: Dissolve thiomorpholine (5 mmol) in acetic acid (5 mL).
Selective Oxidation (Sulfoxide): Cool to 0°C. Add H
O (5 mmol, 1.0 eq) dropwise. Stir at 0°C for 1 hour.
Full Oxidation (Sulfone): For a separate batch, add H
O (15 mmol, 3.0 eq) and heat to 80°C for 4 hours.
Workup: Neutralize with NaOH (aq), extract with DCM, and dry over MgSO
.
Validation: Run HPLC of the starting material vs. Path A product vs. Path B product. You should see three distinct peaks with shifting retention times.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
National Center for Biotechnology Information. (2023). Thiomorpholine 1,1-dioxide (Compound Summary). PubChem. [Link]
Fraenkel, G., & Gallucci, J. (2017). Structure and stereochemistry of thiomorpholine 1-oxide. Journal of Organic Chemistry.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for IR sulfone/sulfoxide bands).
Pharmacokinetic comparison of thiomorpholine vs piperazine analogs
This guide provides a technical comparison of thiomorpholine and piperazine analogs, designed for medicinal chemists and DMPK scientists. Executive Summary: The Bioisosteric Switch In lead optimization, the transition be...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of thiomorpholine and piperazine analogs, designed for medicinal chemists and DMPK scientists.
Executive Summary: The Bioisosteric Switch
In lead optimization, the transition between piperazine and thiomorpholine is a classic bioisosteric strategy used to modulate physicochemical properties without altering the core scaffold geometry.
Piperazine is the standard for introducing solubility and basicity but often suffers from poor metabolic stability (N-dealkylation) and high hERG liability.
Thiomorpholine serves as a lipophilic, less basic alternative. It is primarily deployed to mitigate hERG toxicity and improve membrane permeability, though it introduces a new metabolic "soft spot" via S-oxidation.
This guide analyzes the trade-offs in Lipophilicity (LogD) , Metabolic Stability (Cl_int) , and Safety (hERG) to support rational scaffold selection.
Physicochemical Profile Comparison
The replacement of the distal nitrogen (piperazine) with a sulfur atom (thiomorpholine) fundamentally alters the electronic landscape of the molecule.
Property
Piperazine Analog
Thiomorpholine Analog
Impact on PK/PD
pKa (Conjugate Acid)
~9.8 (N1), ~5.4 (N4)
~6.0 (NH)
Thiomorpholine is significantly less basic. At physiological pH (7.4), piperazine is predominantly ionized (cationic), while thiomorpholine is largely neutral.
The metabolic liabilities of these two rings are distinct.[1] Understanding the specific enzyme families involved is critical for predicting clearance.
Piperazine: N-Oxidation & Dealkylation
Piperazine rings are primarily metabolized by Cytochrome P450 (CYP450) enzymes.[2]
N-Dealkylation: The most common clearance route. CYP enzymes attack the
-carbon, leading to hemiaminal formation and subsequent ring opening or loss of substituents.
N-Oxidation: Flavin-containing monooxygenases (FMOs) can form N-oxides, though this is often reversible.
Thiomorpholine: The S-Oxidation Liability
Thiomorpholine is structurally distinct because the sulfur atom is a "soft" nucleophile prone to oxidation.
Sulfoxidation: The major metabolic route is the rapid oxidation of the sulfide (-S-) to the sulfoxide (-SO-) and subsequently to the sulfone (-SO2-) .
Enzymology: This is mediated by both CYP450 (mainly CYP3A4) and FMOs .
Consequence: Sulfoxides are much more polar than the parent thiomorpholine. While this aids excretion, it can drastically alter the pharmacophore's activity and distribution.
Visualizing the Metabolic Divergence
Figure 1: Divergent metabolic pathways. Piperazine clearance is driven by N-dealkylation (CYP-mediated), while thiomorpholine clearance is dominated by S-oxidation (CYP/FMO-mediated).
Safety Profile: The hERG Advantage
The strongest argument for switching from piperazine to thiomorpholine is hERG channel inhibition .
Mechanism: The hERG potassium channel has a promiscuous binding pocket that strongly interacts with basic amines (cationic at pH 7.4) via cation-
interactions with aromatic residues (Tyr652, Phe656).
Piperazine Liability: Being highly basic (pKa ~9.8), piperazine analogs are often potent hERG blockers, leading to QT prolongation risks.
Thiomorpholine Solution: By replacing the basic nitrogen with sulfur, the pKa drops significantly (to ~6.0 or lower). The molecule remains neutral at physiological pH, drastically reducing affinity for the hERG pore.
Objective: Verify if the lipophilic shift in thiomorpholine improves passive permeability.
System: Use a 96-well PAMPA "sandwich" plate (Donor bottom, Acceptor top).
Membrane: Coat the PVDF filter of the acceptor plate with 4
L of 1% Lecithin in Dodecane (mimics lipid bilayer).
Donor Solution: Dilute compound to 10
M in PBS (pH 7.4). Add 150 L to donor wells.
Acceptor Solution: Add 200
L of fresh PBS (pH 7.4) to acceptor wells.
Incubation: Assemble sandwich and incubate for 5 hours at room temperature in a humidity chamber (prevent evaporation).
Quantification: Measure UV absorbance or LC-MS/MS of both Donor and Acceptor wells.
Data Validation:
Calculate Effective Permeability (
).
Expectation: Thiomorpholine analogs typically show higher
(> 10 cm/s) compared to polar piperazines.
Decision Logic: When to Switch?
Use this logic flow to determine the correct scaffold for your drug candidate.
Figure 2: Strategic decision tree for scaffold selection.
References
Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(7), 2529–2591. Link
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on hERG and Basicity). Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of S-oxidation vs N-oxidation). Link
Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry, 49(17), 5029-5046. Link
Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.[4][5] European Journal of Medicinal Chemistry, 164, 1-11. Link
Chiral HPLC Separation of Thiomorpholine-3-Carboxylic Acid Enantiomers: A Comprehensive Comparison Guide
Executive Summary Thiomorpholine-3-carboxylic acid (TMA) and its derivatives are critical unnatural secondary amino acids utilized as chiral building blocks in pharmaceutical development, most notably in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiomorpholine-3-carboxylic acid (TMA) and its derivatives are critical unnatural secondary amino acids utilized as chiral building blocks in pharmaceutical development, most notably in the synthesis of proton pump inhibitors and conformationally constrained peptidomimetics[1][2]. However, the enantiomeric separation of TMA presents distinct analytical challenges: it possesses a zwitterionic nature, lacks a strong UV-absorbing chromophore, and contains a secondary amine within a sulfur-containing heterocycle.
This guide objectively evaluates the three most robust High-Performance Liquid Chromatography (HPLC) strategies for TMA enantioseparation: Chiral Ligand Exchange Chromatography (CLEC) , Indirect Separation via Chiral Derivatizing Agents (CDA) , and Direct Separation using Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) . By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for method selection.
Method Selection Logic
The selection of a chromatographic method depends heavily on the downstream application—whether the goal is preparative isolation, trace enantiomeric impurity analysis, or LC-MS compatibility.
Decision workflow for selecting the optimal chiral HPLC separation method for TMA enantiomers.
Direct Separation: Chiral Ligand Exchange Chromatography (CLEC)
For underivatized secondary amino acids like TMA, CLEC is widely considered the gold standard for analytical resolution. This method utilizes a chiral selector, typically a D-penicillamine-copper(II) complex, covalently bonded to the silica support[3].
Mechanistic Causality
The separation relies on the formation of transient, diastereomeric ternary complexes between the immobilized chiral selector, the central Cu(II) ion, and the TMA enantiomers in the mobile phase. Because of the specific spatial arrangement of the thiomorpholine ring, the (S)-enantiomer of TMA experiences less steric hindrance when coordinating with the D-penicillamine-Cu(II) complex, causing it to elute before the (R)-enantiomer[3]. Furthermore, the coordination with Cu(II) shifts the absorption spectrum, allowing for highly sensitive UV detection at 254 nm, completely bypassing TMA's lack of a native chromophore.
Validated Experimental Protocol
Column: D-Penicillamine-based CLEC (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: 1.0 to 5.0 mM CuSO₄ in H₂O/Methanol (85:15, v/v).
Rationale: The Cu(II) additive is strictly required to maintain the dynamic equilibrium of the ternary complex. Methanol is added to reduce the hydrophobic retention of the sulfur-containing heterocycle, sharpening the peaks.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C to 35 °C. (Temperature control is critical as ligand exchange kinetics are highly temperature-dependent).
When ultra-high resolution is required for trace enantiomeric excess (ee%) determination, or when specialized chiral columns are unavailable, indirect separation via pre-column derivatization is the optimal choice. The reagent (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) has proven highly effective for TMA analogs[4].
Mechanistic Causality
(S)-NIFE reacts with the secondary amine of TMA to form stable diastereomers. The reaction is conducted under mild basic conditions to prevent the racemization of the TMA stereocenter[1][4]. The derivatization achieves two goals simultaneously: it converts enantiomers into diastereomers (which can be separated on conventional, high-efficiency C18 reversed-phase columns), and it introduces a strong p-nitrophenyl chromophore, drastically lowering the limit of detection (LOD)[4].
Validated Experimental Protocol
Derivatization Reaction:
Mix 100 µL of racemic TMA (10 mM in 0.1 M borate buffer, pH 8.5) with 100 µL of (S)-NIFE (15 mM in acetonitrile).
Rationale: The pH must be strictly maintained between 8.0 and 9.0. Below pH 8, the secondary amine is protonated and unreactive; above pH 9, the risk of base-catalyzed racemization increases.
Stir for 30 minutes at 25 °C. Quench with 10 µL of 1 M HCl.
Column: Standard C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile. (Gradient: 20% B to 60% B over 30 min).
Detection: UV at 270 nm.
Direct Separation: Macrocyclic Glycopeptide CSPs (Teicoplanin)
For laboratories requiring LC-MS compatibility (e.g., pharmacokinetic studies of TMA-based drugs), CLEC is unsuitable due to the non-volatile CuSO₄ in the mobile phase. In these scenarios, Teicoplanin-based CSPs (e.g., Chirobiotic T) are utilized[5].
Mechanistic Causality
Teicoplanin contains multiple chiral centers and a hydrophobic aglycone "basket." The zwitterionic TMA interacts with the CSP via a combination of electrostatic interactions (amine to carboxylate), hydrogen bonding, and steric inclusion of the thiomorpholine ring[5]. By using volatile buffers, this method couples seamlessly with Electrospray Ionization Mass Spectrometry (ESI-MS).
Validated Experimental Protocol
Column: Teicoplanin-based CSP (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Methanol / Water (80:20, v/v) containing 0.1% Formic Acid and 0.1% Ammonium Formate.
Rationale: The ionic modifiers shield non-specific ionic interactions, preventing peak tailing of the zwitterionic TMA while remaining fully volatile for MS detection.
Flow Rate: 0.8 mL/min.
Detection: LC-MS (ESI+ in Selected Ion Monitoring mode for the TMA [M+H]+ ion).
Quantitative Performance Comparison
The following table synthesizes the chromatographic performance metrics of the three methodologies based on optimized literature conditions[3][4][5].
Method
Chiral Selector / Reagent
Column Type
Mobile Phase
Elution Order
Resolution ()
Detection
CLEC
D-Penicillamine-Cu(II)
Ligand Exchange
1-5 mM CuSO₄ in H₂O/MeOH
(S) before (R)
> 2.0
UV (254 nm)
CDA (Indirect)
(S)-NIFE
C18 Reversed-Phase
H₂O/ACN (0.1% TFA)
Varies
> 2.5
UV (270 nm)
Direct CSP
Teicoplanin
Macrocyclic Glycopeptide
MeOH/H₂O (Volatile Buffers)
(R) before (S)
1.5 - 1.8
LC-MS
Chemical Interaction Logic
To fully grasp the superiority of CLEC for routine UV-based analysis, one must visualize the molecular coordination. The diagram below illustrates the self-validating causality of the Cu(II) ligand exchange mechanism.
Mechanistic pathway of Chiral Ligand Exchange Chromatography (CLEC) using Cu(II) complexation.
Conclusion & Recommendations
For the chiral separation of thiomorpholine-3-carboxylic acid enantiomers, the choice of methodology is dictated by the analytical environment:
For Routine QC and High Selectivity:CLEC is the undisputed choice. The D-penicillamine-Cu(II) system provides baseline resolution (
> 2.0) and circumvents the analyte's lack of a chromophore[3].
For Trace Impurity Analysis:Indirect separation via (S)-NIFE derivatization is recommended. The addition of the nitrophenoxy group maximizes UV sensitivity, and the resulting diastereomers can be resolved with extreme efficiency on standard C18 columns[4].
For in vivo / Pharmacokinetic Studies:Teicoplanin-based CSPs must be used. They are the only viable option among the three that permits the use of volatile mobile phases, enabling direct coupling to highly sensitive LC-MS/MS systems[5].
References
Ilisz, I., Tourwé, D., Armstrong, D. W., & Péter, A. (2006). High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column. Chirality, 18(7), 539-543. URL: [Link]
Péter, A., Vékes, E., Tóth, G., Tourwé, D., & Borremans, F. (2002). Application of a new chiral derivatizing agent to the enantioseparation of secondary amino acids. Journal of Chromatography A, 948(1-2), 283-294. URL: [Link]
Péter, A., Török, R., & Armstrong, D. W. (2004). Direct high-performance liquid chromatographic separation of unusual secondary amino acids and a comparison of the performances of Chirobiotic T and TAG columns. Journal of Chromatography A, 1057(1-2), 229-235. URL: [Link]
Flinn, A. et al. (2018). Fused pyrroledicarboxamides and their use as pharmaceuticals. United States Patent US9884860B2.
Mastering Elemental Analysis for Sulfur-Containing Heterocycles: A Comparative Standards Guide
Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development. Context: Sulfur-containing heterocycles (e.g., thiophenes, thiazoles, benzothiophenes) are ubiquitous in modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development.
Context: Sulfur-containing heterocycles (e.g., thiophenes, thiazoles, benzothiophenes) are ubiquitous in modern drug discovery but notorious for refractory combustion behavior during Elemental Analysis (EA).
Introduction: The "Sulfur Problem" in Drug Discovery
In pharmaceutical analysis, the precise determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) is the gold standard for purity verification. However, sulfur-containing heterocycles present a unique "torture test" for standard combustion analyzers.
Unlike simple organic sulfates, heterocyclic sulfur is often embedded in aromatic rings with high resonance stability. Incomplete oxidation leads to the formation of refractory char or stable metal-sulfides within the ash, resulting in low sulfur recovery. Furthermore, Sulfur Dioxide (
) is "sticky" and prone to adsorption on cool spots in the analytical train, causing memory effects (carry-over) that ruin subsequent blank runs.
This guide moves beyond basic operation to the strategic selection of calibration standards and combustion additives required to generate self-validating data for these difficult matrices.
Comparative Analysis of Calibration Standards
Selecting the right standard is not just about matching the element %; it is about matching the combustion kinetics . For S-heterocycles, you need a standard that mimics the refractory nature of your analyte while remaining stable on the bench.
Table 1: Performance Matrix of Common Sulfur Standards
Standard
Chemical Structure
% Sulfur (Theoretical)
Stability
Hygroscopicity
Primary Application
Sulfanilamide
18.62%
High
Low
General Purpose. The industry workhorse. Good for high-% S samples.
BBOT
7.44%
Very High
Negligible
Best for Pharma. Large molecule mimics drug candidates. Simultaneous CHNS calibration.
Cystine
26.69%
Moderate
Moderate
High-S Load. Used when analytes exceed 20% S. Can be prone to static.
Methionine
21.49%
Moderate
Moderate
Biologicals. Good for amino acid/peptide based drugs.
Atropine Sulfate
4.80%
High
High
Trace/Low S. Useful for salt forms, but hygroscopicity requires careful handling.
Expert Insight: Why BBOT is the Superior Choice for Heterocycles
While Sulfanilamide is the default for many labs, BBOT (2,5-bis-(5-tert-butyl-2-benzoxazol-2-yl)-thiophenone) is the superior choice for sulfur-containing heterocycles in drug development.
Matrix Matching: BBOT contains a thiophene ring and benzoxazole groups, structurally mimicking the rigid, aromatic heterocyclic cores found in many kinase inhibitors and antipsychotics.
Dilution Factor: Its lower sulfur content (7.44%) is closer to the typical range of a drug molecule (usually one S atom per 300-500 Da), reducing extrapolation errors in the calibration curve.
Simultaneity: It provides excellent simultaneous C, H, N, and S values, whereas high-S standards like Cystine can saturate detectors if the sample weight isn't drastically reduced.
The Critical Workflow: Flash Combustion with Additives
Standard combustion at 950°C is often insufficient for refractory thiazoles or thiophenes. The "Secret Sauce" to achieving 100% recovery is the use of Vanadium Pentoxide (
) .
The Role of Vanadium Pentoxide (
)[1][2]
Oxidative Flux:
melts at ~690°C. It coats the sample, providing a localized, oxygen-rich environment that prevents the formation of passive char.
Scavenger: It binds with alkaline earth metals (if present as counter-ions) that would otherwise trap sulfur as stable sulfates (e.g.,
The following diagram outlines the specific pathway required to prevent sulfur loss and memory effects.
Caption: Optimized Flash Combustion pathway. Note the addition of
before combustion and the reduction of to over Copper.[1]
Experimental Protocol: Self-Validating System
To ensure Trustworthiness and data integrity, follow this protocol. This method includes a "Conditioning Run" which is often skipped but is vital for Sulfur analysis to saturate active sites in the system.
Step-by-Step Methodology
System Preparation:
Install a Tungsten (VI) Oxide (
) on Alumina catalyst in the oxidation zone if available, or use standard Chromium Oxide. is more resistant to sulfur poisoning.
Ensure the reduction tube (Copper) is not exhausted; sulfur depletes copper rapidly.
Weighing & Additives:
Weigh 2.0 – 3.0 mg of BBOT Standard into a tin capsule.
Add ~10-15 mg of Vanadium Pentoxide (
) powder directly over the standard.
Tip: Do not mix; the
should cap the sample.
Seal the capsule tightly to exclude air.
Conditioning (The "Primer"):
Run 2 "Bypass" samples of unweighed Sulfanilamide or BBOT with high oxygen injection.
Why? This primes the adsorption sites in the chromatographic column and water trap, mitigating the "first sample low" phenomenon common in S-analysis.
Calibration:
Run a K-factor calibration (3 replicates of BBOT).
Acceptance Criteria: RSD < 0.2% for Sulfur.
Sample Analysis:
Weigh unknown heterocycle (2-3 mg).
Always add
additive, even if the sample is believed to be simple.
Run in duplicate.
Diagram 2: Standard Selection Decision Tree
Use this logic to select the appropriate standard and detector configuration.
Caption: Decision matrix for selecting standards and detectors based on anticipated sulfur load.
Troubleshooting & Data Interpretation
Common Failure Mode: Low Sulfur Recovery
Cause: Formation of metal sulfates in the ash (e.g., if the drug is a Sodium salt).
Solution: Increase
ratio to 1:5 (Sample:Additive). The Vanadium displaces the sulfur from the salt.
Common Failure Mode: Peak Tailing
Cause: Water trap saturation or cold spots in the transfer line.
is highly soluble in water.
Solution: Replace Anhydrone (Magnesium Perchlorate) frequently. Ensure the transfer line is heated (>120°C).
References
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link
Elemental Microanalysis. (2021). Pure Chemical Reference Materials Guide.[2]Link
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link
Alpha Resources. (n.d.). Vanadium Pentoxide Accelerator for Sulfur Analysis.[3][4]Link
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link
Operational Guide: Proper Handling and Disposal Procedures for Thiomorpholine-4-carboxylic Acid As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Handling and Disposal Procedures for Thiomorpholine-4-carboxylic Acid
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex heterocyclic intermediates. Thiomorpholine-4-carboxylic acid (and its protected derivatives, such as N-Boc-thiomorpholine) is highly valued as a building block in pharmaceutical synthesis[1]. However, its unique structural composition—a six-membered ring containing both sulfur and nitrogen heteroatoms—poses specific end-of-life logistical challenges.
Standard laboratory disposal methods (e.g., drain disposal or general biohazard trash) are strictly prohibited for this compound[2]. When subjected to thermal degradation or improper disposal, the thiomorpholine ring breaks down into highly toxic and corrosive byproducts, including sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Therefore, every disposal protocol must be treated as a self-validating system: from segregation to final destruction, we must account for the heteroatom content to ensure environmental compliance and laboratory safety.
Physicochemical Hazard Profile & PPE Requirements
Before initiating any disposal protocol, personnel must be equipped to handle the specific hazards of thiomorpholine derivatives.
Toxicity & Irritation: The compound may cause respiratory irritation and severe eye/skin damage upon prolonged exposure[4].
Environmental Hazard: It is harmful to aquatic life and must be prevented from entering drains, hollows, or water courses[5].
Required PPE: To prevent inhalation of aerosolized powders, use Type P95 (US) or ABEK-P2 (EU) respirator cartridges. Pair this with chemical-resistant gloves (nitrile or neoprene) and tightly sealed safety goggles[3].
Step-by-Step Disposal Methodologies
Depending on the physical state of the waste (solid powder, organic solvent mixture, or dilute aqueous solution), the operational plan diverges into two primary pathways: High-Temperature Incineration or Chemical Redox Treatment.
Protocol A: Solid Waste and Organic Solvent Mixtures (Preferred Method)
Because of the high organic content, solid residues and solvent-dissolved thiomorpholine-4-carboxylic acid should be slated for controlled incineration.
Segregation & Containment: Collect all solid waste, including contaminated packaging, spatulas, and weighing paper, into a clearly labeled, sealable, chemically compatible container (e.g., HDPE)[5]. Do not mix with incompatible oxidizing agents during storage.
Solvent Mixing (For Liquids): For liquid organic waste, dissolve or mix the compound with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane) to ensure complete and sustained combustion[3].
Regulated Incineration: Transfer the waste to a licensed hazardous waste disposal facility[6]. The incinerator must be equipped with an afterburner and an alkaline scrubber system[3].
Mechanistic Causality: The afterburner ensures the complete thermal breakdown of the carboxylic acid and the morpholine ring. Crucially, the alkaline scrubber is chemically required to neutralize the acidic SO₂ and NOx gases generated by the sulfur and nitrogen heteroatoms. Without this step, the exhaust would release acid rain precursors into the atmosphere, violating Clean Air Act regulations.
Protocol B: Aqueous Waste Streams (< 5% Organics)
For dilute aqueous solutions containing this compound, chemical deactivation via redox reactions is the standard prior to discharge.
Redox Deactivation: Introduce a strong oxidizing agent (such as hydrogen peroxide or sodium hypochlorite) to the aqueous waste stream under controlled, ventilated conditions in a fume hood.
Mechanistic Causality: The specifically targets the sulfur-containing organic compounds. It converts the sulfide moieties in the thiomorpholine ring into more stable, less toxic sulfate derivatives, significantly reducing the compound's aquatic toxicity or causing it to precipitate[7].
pH Adjustment: The oxidation process can alter the pH of the solution. Neutralize the resulting effluent to a safe range (pH 6.5–8.5) using dilute NaOH or HCl.
Verification & Discharge: Test the treated effluent to ensure the absence of active thiomorpholine derivatives. Only discharge the water once it is confirmed to comply with the National Pollutant Discharge Elimination System (NPDES) or local equivalent standards[7].
Quantitative Waste Management Summary
To streamline laboratory logistics, the following table summarizes the operational pathways for different waste streams associated with thiomorpholine-4-carboxylic acid.
Waste Category
Primary Component
Recommended Disposal Method
Critical Infrastructure Required
Regulatory Focus
Solid Residue
Pure compound, contaminated PPE
High-Temp Incineration
Afterburner, Alkaline Scrubber
SOx / NOx Emission Control
Organic Liquid
Dissolved in combustible solvent
High-Temp Incineration
Afterburner, Alkaline Scrubber
RCRA Hazardous Waste
Aqueous Waste
Dilute water-based solutions
Chemical Redox Treatment
Fume hood, pH monitoring
NPDES Discharge Limits
Packaging
Empty reagent bottles
Dispose as unused product
Licensed Waste Carrier
Solid Waste Directive
Operational Workflow Diagram
The following decision tree illustrates the self-validating workflow for processing thiomorpholine-4-carboxylic acid waste.
Caption: Decision matrix for the disposal of thiomorpholine-4-carboxylic acid based on waste state.
References
Capot Chemical. (2026). MSDS of Thiomorpholine-2-carboxylic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiomorpholine-4-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Thiomorpholine-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally rela...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for Thiomorpholine-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including thiomorpholine and other carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Understanding the Hazards: A Proactive Approach to Safety
Thiomorpholine-4-carboxylic acid, while not extensively characterized in publicly available safety literature, possesses functional groups that suggest a specific hazard profile. The thiomorpholine moiety, a sulfur-containing heterocycle, and the carboxylic acid group guide our safety precautions. Structurally similar compounds are known to cause skin and eye irritation.[1][2][3] Inhalation of dust or aerosols may also lead to respiratory tract irritation.[2][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure a safe handling environment.
Core Personal Protective Equipment (PPE) for Routine Handling
A multi-layered approach to PPE is essential when working with Thiomorpholine-4-carboxylic acid. The following table summarizes the recommended equipment for routine laboratory operations involving this compound.
Protection Type
Specific Equipment
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield
Provides robust protection against splashes of solutions or generation of dust particles. Standard safety glasses do not offer sufficient protection.[1][5]
Hand Protection
Nitrile or butyl rubber gloves
Offers good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact.[6][7]
Body Protection
A flame-resistant lab coat worn over full-length clothing
Protects skin from accidental contact and minimizes the risk of contamination of personal clothing.
Respiratory Protection
N95 mask or a full-face respirator with acid gas cartridges
Necessary when handling the powder form to prevent inhalation of dust, or if there is a risk of aerosol generation. The choice depends on the scale of the operation and the effectiveness of ventilation.[4][6]
Foot Protection
Closed-toe, closed-heel shoes
Protects feet from spills and falling objects.
Experimental Protocols: A Step-by-Step Guide to Safe Handling and Disposal
Adherence to standardized procedures is paramount for minimizing risk in the laboratory. The following protocols provide a framework for the safe handling and disposal of Thiomorpholine-4-carboxylic acid.
A. Handling Procedures
Preparation and Engineering Controls:
Always handle Thiomorpholine-4-carboxylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Clear the work area of any unnecessary clutter and remove all flammable materials.
Dispensing and Use:
When handling the solid form, use caution to avoid the creation of dust.
For weighing, use a balance inside the fume hood or in a designated weighing enclosure.
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Decontamination:
Upon completion of work, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.
Wipe down all equipment used with a suitable decontaminating agent.
B. Disposal Plan
Waste Segregation:
All solid waste contaminated with Thiomorpholine-4-carboxylic acid, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Container Management:
Keep waste containers tightly closed when not in use.[8][9]
Store waste containers in a designated secondary containment area away from incompatible materials.
Final Disposal:
Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8][10]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[8] Collect the absorbed material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling Thiomorpholine-4-carboxylic acid, from preparation to disposal.